molecular formula C10H16N2 B1274619 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876721-10-7

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1274619
CAS No.: 876721-10-7
M. Wt: 164.25 g/mol
InChI Key: IXSCLQGZEVLNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCLQGZEVLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390164
Record name 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876721-10-7
Record name 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The content herein is structured to deliver not just factual data, but also to provide insights into its synthesis, potential biological relevance, and the scientific reasoning behind suggested experimental protocols.

Introduction and Nomenclature

This compound, identified by the CAS number 876721-10-7, is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyrazine ring system.[1] The presence of an isopropyl group at the 1-position introduces a chiral center, making enantioselective synthesis a key consideration for its potential therapeutic applications.

It is crucial to distinguish this compound from the structurally different and more frequently cited diketopiperazine, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- (CAS 5654-87-5).[2] The latter contains two carbonyl groups and has been investigated for its antioxidant and antimicrobial properties. This guide will focus exclusively on the non-dione title compound.

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, implying its recurrence in various biologically active compounds.[3] Derivatives of this core structure have been explored for a range of therapeutic targets, including as inhibitors of apoptosis (IAP) proteins and as vasopressin 1b receptor antagonists.[4][5]

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These computed values are essential for predicting its behavior in biological systems and for guiding formulation development.

PropertyValueSource
CAS Number 876721-10-7[1]
Molecular Formula C₁₀H₁₆N₂[1]
Molecular Weight 164.25 g/mol [1]
Topological Polar Surface Area (TPSA) 16.96 Ų[1]
LogP (calculated) 1.7884[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Workflow:

The synthesis would likely proceed via a one-pot reaction sequence involving an N-aminoethylpyrrole and isobutyraldehyde, catalyzed by a chiral phosphoric acid.[6]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product N-aminoethylpyrrole N-aminoethylpyrrole One-Pot Reaction One-Pot Reaction N-aminoethylpyrrole->One-Pot Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->One-Pot Reaction Chiral Phosphoric Acid Catalyst Chiral Phosphoric Acid Catalyst Chiral Phosphoric Acid Catalyst->One-Pot Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->One-Pot Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->One-Pot Reaction This compound This compound One-Pot Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Characterization:

Following synthesis, purification would be achieved using standard techniques such as column chromatography. Characterization of the final product would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of the isopropyl group (a doublet and a multiplet), the protons on the pyrrole and pyrazine rings, and to establish stereochemistry through techniques like NOESY.

    • ¹³C NMR: Would confirm the number of unique carbon environments, corresponding to the molecular formula.

  • Mass Spectrometry (MS): Would be employed to confirm the molecular weight of the compound (164.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is currently limited in the public domain. However, the broader class of tetrahydropyrrolo[1,2-a]pyrazine derivatives has shown significant promise in several therapeutic areas.

Inferred Potential Activities Based on Structural Analogs:

  • Anticancer Activity: The octahydropyrrolo[1,2-a]pyrazine scaffold has been successfully utilized as a proline mimetic in the design of potent antagonists of Inhibitor of Apoptosis (IAP) proteins.[4] This suggests that this compound could be a valuable starting point for the development of novel anticancer agents.

  • Neurological and Psychiatric Disorders: Pyrrolopyrazine derivatives have been investigated for their antidepressant and antiviral activities due to their structural resemblance to serotonin.[8]

  • Cardiovascular Effects: Certain tetrahydropyrrolo[1,2-a]quinoxalines and related structures have demonstrated vascular smooth muscle relaxant and antihypertensive properties.[9]

Hypothesized Mechanism of Action:

Given the diverse activities of related compounds, this compound could potentially interact with a variety of biological targets. A plausible starting point for investigation would be its evaluation as a modulator of protein-protein interactions, particularly those involving proline-rich domains, or as a ligand for G-protein coupled receptors.

Experimental Protocols

The following outlines a general, self-validating protocol for the synthesis and initial biological screening of this compound.

A. Synthesis and Purification:

  • To a solution of N-aminoethylpyrrole (1.0 eq) in anhydrous THF under an inert atmosphere, add the chiral phosphoric acid catalyst (0.1 eq).

  • Cool the reaction mixture to the optimized temperature as determined by preliminary experiments (e.g., 25°C).[6]

  • Add isobutyraldehyde (1.2 eq) dropwise over a period of 10 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

B. Preliminary In Vitro Biological Evaluation (Example: Anticancer Screening):

  • Prepare a stock solution of this compound in DMSO.

  • Seed a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at a suitable density.[4]

  • After 24 hours of incubation, treat the cells with serial dilutions of the test compound.

  • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 72 hours.

  • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for the compound in each cell line.

Safety and Handling

Based on the GHS information for this compound, it is classified with a warning for causing skin and eye irritation.[1] Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a chiral heterocyclic compound belonging to a class of molecules with significant potential in drug discovery. While direct biological data for this specific molecule is sparse, its structural relationship to known bioactive compounds, particularly in the areas of oncology and neurology, makes it a compelling candidate for further investigation. The established synthetic methodologies for the tetrahydropyrrolo[1,2-a]pyrazine scaffold provide a clear path for its preparation and subsequent biological evaluation. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Heaney, F., & Fenlon, J. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3376. [Link]

  • Trushkov, I. V., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(10), 1166-1176. [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • He, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(17), 4490–4493. [Link]

  • Russell, R. K., et al. (1991). Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines: vascular smooth muscle relaxants and antihypertensive agents. Journal of Medicinal Chemistry, 34(5), 1535-1543. [Link]

  • Prakash, G. K. S., et al. (2007). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Journal of Molecular Structure: THEOCHEM, 811(1-3), 259-264. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Retrieved from [Link]

  • Kato, D., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(5), 1912-1927. [Link]

  • He, Y., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed, 13(17), 4490-3. [Link]

  • Parjane, S. B., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. [Link]

  • Song, Y., & Ihmaid, S. (2015). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][2][10][11]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. SlideShare. [Link]

  • Advanced Biotech. (n.d.). Safety data sheet: 2-Acetyl Pyrazine Synthetic. [Link]

  • University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Futyra, K., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][10][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(24), 8783. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04691. [Link]

  • da Silva, A. G., et al. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Berka, K., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1279. [Link]

  • Micheli, F., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5225-5229. [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 59(499), 303-308. [Link]

Sources

Topic: 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, antiviral, and antitumor properties.[1] The precise structural characterization of its derivatives is a critical step in drug discovery and development, ensuring the unambiguous identification of lead compounds and the integrity of structure-activity relationship (SAR) studies. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (Molecular Formula: C₁₀H₁₆N₂, Molecular Weight: 164.25 g/mol ).[2] By leveraging a logical sequence of modern analytical methods—from high-resolution mass spectrometry to an array of 1D and 2D nuclear magnetic resonance (NMR) experiments—we provide a self-validating methodology that serves as a robust template for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.

The Strategic Approach: From Formula to Final Structure

The elucidation of an unknown molecular structure is a systematic process of deduction. Each experiment is designed to answer specific questions, with the results from one technique constraining the possibilities for the next. The causality behind this workflow is paramount; it begins with the most fundamental property of a molecule—its elemental composition—and progressively builds a complete, three-dimensional picture of atomic connectivity. Our approach is designed to be a self-validating loop, where the final proposed structure must be consistent with every piece of acquired data.

The logical flow of this process is visualized below.

Elucidation_Workflow cluster_start Initial Analysis cluster_deduction Primary Deduction cluster_nmr NMR Core Analysis cluster_final Confirmation & Finalization Sample Purified Analyte HRMS High-Resolution Mass Spectrometry Sample->HRMS Determine exact mass MolFormula Molecular Formula (C₁₀H₁₆N₂) HRMS->MolFormula Calculate formula DoU Degree of Unsaturation (DoU = 4) MolFormula->DoU Calculate rings/π bonds NMR_1D 1D NMR (¹H, ¹³C, DEPT) MolFormula->NMR_1D Initial Scaffolding DoU->NMR_1D Constrains interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Structure Final Structure NMR_2D->Structure Assemble Fragments Fragments Fragment Analysis (MS/MS, IR) Structure->Fragments Corroborate

Caption: The logical workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Blueprint

Before any detailed structural work can begin, we must establish the elemental composition and the degree of unsaturation. This is the bedrock of the entire elucidation process.

High-Resolution Mass Spectrometry (HR-MS)

Expertise & Causality: The first and most critical experiment is HR-MS. Unlike nominal mass spectrometry, HR-MS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This single piece of data dramatically narrows the field of possible structures from potentially thousands to a manageable few. We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺, preserving the intact molecule for accurate mass measurement.

Experimental Protocol: ESI-Time-of-Flight (TOF) HR-MS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Mass Range: 50-500 m/z

    • Data Acquisition: Acquire data for 1-2 minutes to ensure a stable signal.

  • Calibration: Use a known calibration standard to ensure mass accuracy. The instrument software will use this to calculate the exact mass of the analyte ion.

Data Presentation: Expected HR-MS Data

ParameterExpected Value
Molecular FormulaC₁₀H₁₆N₂
Exact Mass (M)164.131348
Adduct[M+H]⁺
Expected m/z ([M+H]⁺)165.138623
Observed m/z~165.1386 (within 5 ppm)
Degree of Unsaturation (DoU)

Trustworthiness & Logic: With a confirmed molecular formula of C₁₀H₁₆N₂, we can calculate the Degree of Unsaturation (DoU). This value represents the total number of rings and pi (π) bonds in the molecule and serves as an internal check for our spectroscopic interpretations.

The formula is: DoU = C - (H/2) + (N/2) + 1 For C₁₀H₁₆N₂: DoU = 10 - (16/2) + (2/2) + 1 = 10 - 8 + 1 + 1 = 4.

A DoU of 4 immediately suggests the presence of an aromatic system (which typically accounts for 4 degrees: 3 double bonds + 1 ring) or a combination of multiple rings and double bonds. For the named compound, this is consistent with a bicyclic structure containing an aromatic pyrrole ring (1 ring + 2 π bonds = 3 DoU) fused to a tetrahydropyrazine ring (1 ring = 1 DoU), totaling 4.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of a molecule. We employ a suite of experiments to build the carbon-hydrogen framework piece by piece.[3][4]

1D NMR: The Initial Sketch (¹H and ¹³C NMR)

Expertise & Causality: One-dimensional NMR provides the fundamental building blocks. ¹H NMR tells us about the chemical environment and number of different types of protons, while ¹³C NMR, often coupled with a DEPT-135 experiment, reveals the carbon skeleton and distinguishes between CH, CH₂, and CH₃ groups.[5][6][7]

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence.

    • This experiment will show CH/CH₃ signals as positive and CH₂ signals as negative. Quaternary carbons are absent.

Data Presentation: Predicted 1D NMR Data for this compound

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-5, H-6, H-7 6.0 - 6.8 m 3H Pyrrole ring protons
H-1 3.5 - 3.9 m 1H Chiral center proton
H-2, H-3, H-4 2.8 - 3.4 m 6H Tetrahydropyrazine ring protons
CH (isopropyl) 2.0 - 2.4 septet 1H Isopropyl methine

| CH₃ (isopropyl) | 0.9 - 1.2 | d | 6H | Isopropyl methyls |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon(s) Predicted δ (ppm) DEPT-135 Assignment
C-5, C-6, C-7, C-8a 100 - 130 CH / C Pyrrole ring carbons
C-1 55 - 65 CH Chiral center carbon
C-2, C-3, C-4 45 - 55 CH₂ Tetrahydropyrazine ring carbons
CH (isopropyl) 28 - 35 CH Isopropyl methine

| CH₃ (isopropyl) | 18 - 25 | CH₃ | Isopropyl methyls |

2D NMR: Connecting the Dots

Trustworthiness & Logic: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies adjacent protons, HSQC links each proton to its directly attached carbon, and HMBC reveals the long-range connections that piece the entire puzzle together. This multi-pronged approach ensures every connection is cross-validated.[8][9][10]

Experimental Protocol: 2D NMR Acquisition

  • General: Use the same sample prepared for 1D NMR.

  • gCOSY: Use a standard gradient-selected COSY pulse sequence to map ³JHH couplings.

  • gHSQC: Use a standard gradient-selected, edited HSQC sequence. This is more sensitive than older HMQC and provides DEPT-like information (CH/CH₃ vs CH₂).[8][9]

  • gHMBC: Use a standard gradient-selected HMBC sequence, optimized for long-range couplings (ⁿJCH) of ~8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.

Interpretation and Structural Assembly:

  • COSY Analysis: The COSY spectrum will reveal distinct spin systems. We expect to see correlations between the isopropyl CH and its two CH₃ groups. We will also trace the connectivity through the aliphatic protons of the tetrahydropyrazine ring (H-1 through H-4). The aromatic protons on the pyrrole ring may also show correlations depending on their coupling constants.

  • HSQC Analysis: The HSQC spectrum is a straightforward map, correlating every signal in the ¹H spectrum to its corresponding signal in the ¹³C spectrum. This allows for the confident assignment of every protonated carbon.

  • HMBC Analysis - The Key to the Puzzle: The HMBC spectrum provides the critical long-range correlations that link the isolated spin systems. For this molecule, the following correlations are essential for unambiguous proof of structure:

HMBC_Correlations Key HMBC Correlations cluster_structure cluster_points mol p_iso_H->p_iso_C1 Isopropyl-H to C1 ¹ p_iso_H->p_iso_C2 Isopropyl-H to Isopropyl-CH₃ ² p_H1->p_C8a H1 to C8a ³ p_H4->p_C8a H4 to C8a p_H4->p_C5 H4 to C5

Caption: Key HMBC correlations confirming the molecular structure.

  • ¹Isopropyl-H → C1: Connects the isopropyl group to the bicyclic system at the chiral center.

  • ²Isopropyl-H → Isopropyl-CH₃: Confirms the isopropyl fragment.

  • ³H1 → C8a: Crucially links the aliphatic pyrazine ring to the aromatic pyrrole ring at the bridgehead carbon.

  • ⁴H4 → C5: Confirms the fusion point and orientation of the pyrazine ring relative to the pyrrole ring.

  • ⁵H4 → C8a: Provides further evidence for the ring fusion.

Final Confirmation with Orthogonal Techniques

Once the structure is assembled via NMR, we use orthogonal techniques to corroborate the findings. These methods probe different molecular properties, and their agreement with the proposed structure provides a high degree of confidence.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies. While less detailed than NMR, it quickly confirms the presence of aromatic and aliphatic C-H bonds and the absence of other key groups (like carbonyls C=O or hydroxyls O-H), which is consistent with our proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty crystal must be taken first.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
~3100 - 3000MediumAromatic C-H Stretch
~2960 - 2850StrongAliphatic C-H Stretch
~1600 - 1450Medium-WeakAromatic C=C Stretch
~1350 - 1000MediumC-N Stretch
Mass Spectrometry Fragmentation (MS/MS)

Trustworthiness & Logic: Tandem mass spectrometry (MS/MS) provides structural information by breaking the molecule apart in a controlled manner and analyzing the resulting fragments. The fragmentation pattern serves as a molecular fingerprint that can be predicted from the proposed structure. Key fragmentations, such as the loss of the isopropyl group, would strongly support the assignments made by NMR.

Common Fragmentation Pathways for Pyrrolopyrazines:

  • Loss of the Isopropyl Group: A common fragmentation would be the cleavage of the C1-isopropyl bond, resulting in a loss of 43 Da ([M+H - 43]⁺).

  • Ring Cleavage: The tetrahydropyrazine ring can undergo various cleavages, often leading to characteristic fragmentation patterns for this class of compounds.[11][12][13]

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. The process begins with HR-MS to establish an exact molecular formula (C₁₀H₁₆N₂) and calculate the degree of unsaturation (DoU=4). This foundation is then built upon with a comprehensive suite of NMR experiments. 1D ¹H and ¹³C NMR identify the basic proton and carbon environments, while 2D COSY, HSQC, and HMBC experiments are deployed to unambiguously connect these pieces, confirming the bicyclic pyrrolo[1,2-a]pyrazine core, the location of the isopropyl substituent at C1, and the saturation of the pyrazine ring. Finally, corroborative data from IR spectroscopy and MS/MS fragmentation analysis validate the functional groups and overall molecular architecture. This integrated, self-validating workflow represents a gold standard in chemical analysis, ensuring the highest level of confidence in structural assignments for novel compound discovery and development.

References

  • Ghaffari, S., & Riazimontazer, E. (2022). A review on the synthesis and biological activities of pyrrolopyrazine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at different laser intensities. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Available at: [Link]

  • NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Available at: [Link]

  • ResearchGate. (n.d.). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available at: [Link]

  • Petreska Stanoeva, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • MDPI. (2018). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. Journal of Organic Chemistry. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. ALCHEMY Jurnal Penelitian Kimia. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Available at: [Link]

  • RSC Publishing. (2019). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Available at: [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • MDPI. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]

  • RACO. (2008). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

  • MDPI. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available at: [Link]

  • Frontiers. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov.. Available at: [Link]

  • ResearchGate. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 876721-10-7[1] Molecular Formula: C₁₀H₁₆N₂[1] Molecular Weight: 164.25 g/mol [1]

Foreword for the Research Professional

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, intended for researchers, scientists, and professionals in drug development. While specific literature on this particular isopropyl derivative is nascent, this document synthesizes foundational knowledge of the broader tetrahydropyrrolo[1,2-a]pyrazine class to provide actionable insights and a framework for future investigation. We will delve into the synthetic pathways, physicochemical characteristics, and the vast therapeutic potential that this chemical family holds, offering a solid grounding for its exploration in novel drug discovery programs.

The Pyrrolo[1,2-a]pyrazine Core: A Scaffold of Therapeutic Promise

The fusion of a pyrrole and a pyrazine ring gives rise to the bicyclic heterocyclic system known as pyrrolopyrazine. This structural amalgamation results in a unique electronic and conformational landscape, making it an attractive scaffold for interacting with a wide range of biological targets.[2] Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.[2] Furthermore, their utility as kinase inhibitors has been a significant area of investigation in oncology research.[2]

The tetrahydropyrrolo[1,2-a]pyrazine core, as in the title compound, introduces a saturated pyrazine ring, which imparts a distinct three-dimensional geometry compared to its aromatic counterparts. This stereochemical complexity can be pivotal for achieving specific and high-affinity interactions with protein targets.

Physicochemical Properties and Structural Attributes

While extensive experimental data for this compound is not widely published, computational models and data from chemical suppliers provide valuable preliminary insights.

PropertyValueSource
CAS Number 876721-10-7ChemScene[1]
Molecular Formula C₁₀H₁₆N₂ChemScene[1]
Molecular Weight 164.25ChemScene[1]
Topological Polar Surface Area (TPSA) 16.96 ŲChemScene[1]
logP (calculated) 1.7884ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]

These predicted properties suggest that the molecule possesses favorable characteristics for oral bioavailability, aligning with Lipinski's rule of five. The low TPSA and moderate lipophilicity indicate good potential for cell membrane permeability.

Synthesis Strategies for the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The construction of the tetrahydropyrrolo[1,2-a]pyrazine core can be achieved through several elegant synthetic strategies. A prevalent and powerful approach involves the intramolecular cyclization of a suitably functionalized pyrrole precursor.

Representative Synthetic Workflow: Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

A highly effective method for the enantioselective synthesis of this scaffold is the asymmetric intramolecular aza-Friedel-Crafts reaction. This approach allows for the stereocontrolled formation of the chiral center at the 1-position.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product N_aminoethylpyrrole N-Aminoethylpyrrole Derivative IminiumIon Iminium Ion Intermediate N_aminoethylpyrrole->IminiumIon Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->IminiumIon ChiralPhosphoricAcid Chiral Phosphoric Acid ChiralPhosphoricAcid->IminiumIon Catalysis TargetMolecule This compound IminiumIon->TargetMolecule Intramolecular Cyclization (Aza-Friedel-Crafts)

Caption: Asymmetric synthesis of the target molecule via aza-Friedel-Crafts.

Step-by-Step Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Formation of the Iminium Intermediate

  • To a solution of an appropriate N-(2-aminoethyl)pyrrole derivative in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (e.g., a TRIP or SPINOL-derived phosphoric acid).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add isobutyraldehyde dropwise to the reaction mixture.

  • Stir the reaction at this temperature for a designated period, monitoring the formation of the iminium intermediate by a suitable analytical technique (e.g., TLC or LC-MS).

Causality: The chiral phosphoric acid acts as a Brønsted acid to activate the aldehyde and facilitates the formation of a chiral iminium ion intermediate. The steric and electronic properties of the catalyst's chiral backbone are crucial for inducing high enantioselectivity in the subsequent cyclization.

Step 2: Intramolecular Aza-Friedel-Crafts Cyclization

  • Once the formation of the iminium intermediate is complete, the reaction is typically allowed to proceed at the same or a slightly elevated temperature to facilitate the intramolecular cyclization.

  • The nucleophilic pyrrole ring attacks the electrophilic iminium carbon, leading to the formation of the tetrahydropyrrolo[1,2-a]pyrazine ring system.

  • Monitor the progress of the reaction until completion.

Causality: The electron-rich pyrrole ring is an excellent nucleophile for this transformation. The proximity of the pyrrole to the iminium ion in the intermediate favors the intramolecular reaction pathway.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a suitable basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Self-Validation: The success of the synthesis and the enantiomeric purity of the product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.

Potential Applications in Drug Development

While direct pharmacological data for this compound is limited, the broader class of pyrrolopyrazine derivatives has shown significant promise in several therapeutic areas. This provides a strong rationale for the investigation of the title compound.

G cluster_core Pyrrolo[1,2-a]pyrazine Scaffold cluster_activities Potential Therapeutic Areas Core Pyrrolo[1,2-a]pyrazine Core Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Antitumor Antitumor Core->Antitumor Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Kinase_Inhibition Kinase Inhibition Core->Kinase_Inhibition

Caption: Therapeutic potential of the pyrrolo[1,2-a]pyrazine scaffold.

  • Antimicrobial and Antifungal Activity: The pyrrolo[1,2-a]pyrazine scaffold has been identified in compounds with notable antibacterial and antifungal properties.[2] For instance, certain derivatives have shown efficacy against multidrug-resistant strains of bacteria.[3][4]

  • Antiviral Potential: Various compounds incorporating the pyrrolopyrazine core have been investigated for their antiviral activity, including against human immunodeficiency virus (HIV).[2]

  • Antitumor and Kinase Inhibition: A significant area of research has been the development of pyrrolopyrazine derivatives as anticancer agents.[2] Many of these compounds exert their effects through the inhibition of key kinases involved in cancer cell signaling pathways.[2] The structurally related pyrrolo[1,2-a]quinolinones have been explored as inhibitors of tubulin polymerization, a validated anticancer strategy.[5]

  • Central Nervous System (CNS) Activity: The structural features of some pyrrolopyrazine derivatives make them suitable candidates for CNS-active agents, with potential applications in treating neurological and psychiatric disorders.

The isopropyl group at the 1-position of the title compound may serve to enhance lipophilicity and could influence binding to specific hydrophobic pockets within a target protein, potentially leading to improved potency and selectivity.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the medicinally relevant pyrrolopyrazine family. While this guide has provided a foundational understanding based on the broader class of these compounds, the definitive characterization and biological evaluation of this specific derivative await further investigation.

Future research should focus on:

  • Development and Optimization of a Scalable Synthesis: Enabling the production of sufficient quantities for thorough biological testing.

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, microbial strains, and viral assays.

  • Structural Biology Studies: Elucidating the binding mode of this compound with any identified biological targets to guide further structure-activity relationship (SAR) studies.

References

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(54), 34139-34161.
  • Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • National Center for Biotechnology Information. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Retrieved from [Link]

Sources

The Tetrahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The tetrahydropyrrolo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, allowing for the precise orientation of substituents to interact with biological targets. This scaffold is found in a range of natural products, showcasing its evolutionary selection as a biologically relevant motif.[1][2] In synthetic medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets, leading to the development of compounds with a wide array of pharmacological activities.[3] This guide will delve into the biological significance of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, exploring its natural origins, diverse therapeutic applications, and the key experimental methodologies used to synthesize and evaluate its derivatives.

Natural Occurrences: Nature's Blueprint for Bioactivity

The tetrahydropyrrolo[1,2-a]pyrazine core is present in various natural products, particularly those isolated from marine organisms and microbes.[4] These natural products often exhibit potent biological activities, which has inspired the synthetic exploration of this scaffold. Sponges of the genus Agelas, for instance, produce a variety of pyrrole-2-carboxamides, many of which are brominated and possess the core pyrrolo[1,2-a]pyrazine structure.

Table 1: Representative Natural Products Containing the Pyrrolo[1,2-a]pyrazine Scaffold

Natural ProductSource OrganismReported Biological Activity
Longamide BMarine Sponge (Agelas sp.)Antibacterial, Cytotoxic
HanishinMarine Sponge (Agelas sp.)Cytotoxic
Agelastatin AMarine Sponge (Agelas nakamurai)Potent anticancer activity
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Streptomyces sp. VITMK1Antioxidant

A Privileged Scaffold in Medicinal Chemistry: A Multitude of Therapeutic Applications

The synthetic versatility of the tetrahydropyrrolo[1,2-a]pyrazine scaffold has enabled its exploration across a wide range of therapeutic areas. Its ability to serve as a template for the development of potent and selective inhibitors of various enzymes and receptors has cemented its status as a privileged scaffold in drug discovery.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

Certain 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain the core scaffold, have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells.[5]

A particularly active compound, a 3-hydroxyphenyl-substituted derivative (compound 3c in the cited literature), has shown low micromolar cytotoxicity against various cancer cell lines.[5]

Table 2: Cytotoxicity of a Lead Tubulin Polymerization Inhibitor (Compound 3c) [5]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.9
HeLaCervical CancerData not specified
MCF-7Breast CancerData not specified
HEK293THuman Embryonic Kidney4.1

The mitostatic effect of these compounds, leading to controlled cell death via apoptosis, makes them potentially less toxic to surrounding healthy tissues compared to agents that induce necrosis.

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has proven to be an excellent template for the design of kinase inhibitors, which are a major class of targeted cancer therapies.

  • c-Met and VEGFR-2 Inhibition: Dysregulation of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways is a hallmark of many cancers, promoting tumor growth, invasion, and angiogenesis.[6][7] Novel[5][6]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2.[6] One of the most promising compounds from this series, 17l , exhibited potent antiproliferative activity against several cancer cell lines and significant kinase inhibition.[6]

    Table 3: Biological Activity of the Dual c-Met/VEGFR-2 Inhibitor 17l [6]

AssayTarget/Cell LineIC50
Kinase Inhibitionc-Met26.00 nM
Kinase InhibitionVEGFR-22.6 µM
AntiproliferativeA549 (Lung)0.98 µM
AntiproliferativeMCF-7 (Breast)1.05 µM
AntiproliferativeHela (Cervical)1.28 µM
  • Other Kinase Targets: The versatility of this scaffold extends to other kinase families, including mTOR and p38 MAP kinase, which are also implicated in cancer progression.[8][9]

The octahydropyrrolo[1,2-a]pyrazine scaffold has been ingeniously employed as a proline mimetic to design antagonists of Inhibitor of Apoptosis Proteins (IAPs).[10] These antagonists mimic the N-terminal residues of Smac (second mitochondria-derived activator of caspase), which is a natural IAP antagonist. By blocking IAPs, these compounds can restore the natural process of apoptosis in cancer cells. A lead compound, 45 , demonstrated potent inhibition of cIAP1 and XIAP, leading to significant tumor growth inhibition.[10]

Table 4: IAP Inhibitory and Anticancer Activity of Compound 45 [10]

Target/Cell LineIC50/GI50
cIAP11.3 nM
XIAP200 nM
MDA-MB-231 (Breast Cancer)1.8 nM
Anticonvulsant Activity:

Derivatives of perhydropyrrolo[1,2-a]pyrazine have emerged as a promising class of anticonvulsant agents.[2][11] These compounds have shown high efficacy in preclinical animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.[2][12][13] Notably, some derivatives also show strong activity in the 6 Hz model, which is a model for pharmacoresistant partial seizures.[2][12]

Table 5: Anticonvulsant Activity of a Lead Pyrrolo[1,2-a]pyrazine Derivative (Compound 5a) [12]

Animal ModelED50 (mg/kg)Protective Index (PI)
6 Hz (pharmacoresistant limbic seizures)32.246.6
Other Therapeutic Areas:

The biological activities of tetrahydropyrrolo[1,2-a]pyrazine derivatives are not limited to oncology and neurology. They have also been investigated as:

  • Antagonists of the melanin-concentrating hormone receptor (MCH-R1) for the treatment of obesity.[1]

  • ERK1/2 inhibitors.[1]

  • PIM-kinase inhibitors.[1]

  • Noncompetitive antagonists of mGluR1.[1]

  • Inhibitors of HIV-1 replication.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

A key aspect of drug discovery is the ability to reliably synthesize and test new chemical entities. This section provides an overview of common experimental protocols for the synthesis and biological evaluation of tetrahydropyrrolo[1,2-a]pyrazine derivatives.

General Drug Discovery and Development Workflow

The journey from a promising scaffold to a clinically approved drug is a long and complex process. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Post-Market Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicology) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review FDA Review NDA->Review Post_Market Post-Market Surveillance (Phase IV) Review->Post_Market

Figure 2: General Workflow for Drug Discovery and Development.

Synthesis: The Ugi Multicomponent Reaction

Multicomponent reactions are powerful tools for the rapid synthesis of complex molecules from simple starting materials. The Ugi four-component reaction (Ugi-4CR) is particularly useful for generating derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold.[8][14]

Protocol: Synthesis of a Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione via a Post-Ugi Cyclization [8]

  • Ugi Reaction:

    • To a solution of the starting amine (1.0 equiv) in methanol, add the aldehyde or ketone (1.0 equiv) and stir for 30 minutes at room temperature.

    • Add the isocyanide (1.0 equiv) and the carboxylic acid component (1.0 equiv).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude Ugi adduct by column chromatography on silica gel.

  • Acid-Mediated Cyclization:

    • Dissolve the purified Ugi adduct in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) (typically 2-3 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the formation of the dihydropyrazinone intermediate by TLC.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the dihydropyrazinone by column chromatography.

  • Gold(I)-Catalyzed Annulation:

    • To a solution of the dihydropyrazinone in a dry solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add a gold(I) catalyst (e.g., AuCl(PPh3)/AgOTf).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 2-4 hours.

    • Monitor the formation of the final pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione product by TLC.

    • Cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the final product by column chromatography.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][12][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: [12][15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for 24 to 96 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of detergent reagent (e.g., a solution of SDS in HCl) to each well.

    • Leave the plate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved. Gentle shaking on an orbital shaker can aid dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the effect of compounds on the in vitro polymerization of tubulin.[5][17][18] Polymerization can be monitored by the increase in light scattering (turbidity) or by the fluorescence of a reporter dye that binds to microtubules.[17][18]

Protocol (Fluorescence-based): [17]

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Add GTP (1 mM), a polymerization enhancer (e.g., 10% glycerol), and a fluorescent reporter (e.g., 6.3 µM DAPI).

    • Add the test compounds at various concentrations to the reaction mixtures in a 384-well black wall microplate.

  • Polymerization and Measurement:

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the fluorescence kinetically for 1 hour using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 420 nm for DAPI).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the kinetic measurements.

    • Compare the AUC of the compound-treated samples to the control to determine the inhibitory or stabilizing effect on tubulin polymerization.

The MES test is a preclinical model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6][19][20][21][22]

Protocol: [6][19][21][22]

  • Animal Preparation:

    • Use adult male mice or rats.

    • Administer the test compound at various doses via the desired route (e.g., intraperitoneal or oral).

  • Anesthesia and Electrode Placement:

    • Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.

    • Place corneal electrodes on the eyes.

  • Electrical Stimulation:

    • Deliver an alternating current electrical stimulus through the electrodes. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice.

  • Observation and Endpoint:

    • Immediately after stimulation, observe the animal for the characteristic seizure pattern, which includes tonic extension of the hindlimbs.

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

  • Data Analysis:

    • Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50).

Conclusion and Future Perspectives

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has unequivocally demonstrated its value in medicinal chemistry. Its presence in bioactive natural products has served as a compelling starting point for the design and synthesis of novel therapeutic agents. The remarkable diversity of biological activities associated with this scaffold, from anticancer and anticonvulsant to anti-obesity and antiviral, underscores its privileged nature.

The continued exploration of this scaffold, driven by innovative synthetic methodologies like multicomponent reactions, will undoubtedly lead to the discovery of new and improved drug candidates. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action will be crucial for designing next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The tetrahydropyrrolo[1,2-a]pyrazine core is poised to remain a cornerstone of drug discovery efforts for the foreseeable future, offering a robust and adaptable platform for addressing a multitude of unmet medical needs.

References

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2025). RSC Medicinal Chemistry, 1(1). Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10. Available from: [Link]

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. (2022). The Journal of Organic Chemistry, 87(15), 9897–9908. Available from: [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2025). ChemRxiv. Available from: [Link]

  • Synthetic bioactive compounds with the tetrahydropyrrolo[1,2-a]pyrazinone fragment. (2023). ResearchGate. Available from: [Link]

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. (2013). Journal of Medicinal Chemistry, 56(5), 2015-2031. Available from: [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][5][6]triazines as potent p38 alpha MAP kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4401-4405. Available from: [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Available from: [Link]

  • An overview of the c-MET signaling pathway. (2012). Cancers, 4(4), 822-848. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). Journal of Visualized Experiments, (100), e52843. Available from: [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules, 26(11), 3369. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. Available from: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2021). Springer Nature Experiments. Available from: [Link]

  • Hepatocyte growth factor receptor. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2016). Molecules, 21(11), 1547. Available from: [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Available from: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Available from: [Link]

  • The total synthesis of pyrrole-containing and related marine natural products. (2018). Natural Product Reports, 35(3), 209-240. Available from: [Link]

  • Human Gene Set: BIOCARTA_MET_PATHWAY. (n.d.). GSEA | MSigDB. Available from: [Link]

  • Drug Development Process Flowchart. (2022). EdrawMax Template. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. (2021). Journal of the Indian Chemical Society, 98(4), 100021. Available from: [Link]

  • New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][5]diazepine Fragment. (2025). ResearchGate. Available from: [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. (2013). Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. Available from: [Link]

  • Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. (2014). Bioorganic & Medicinal Chemistry, 22(17), 4846-4855. Available from: [Link]

  • Top 10 Drug Discovery Process Flow Chart PowerPoint Presentation Templates in 2026. (n.d.). SlideTeam. Available from: [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (2010). Journal of Oncology, 2010, 670312. Available from: [Link]

  • Schematic flow chart summarizing the process of drug discovery and the... (n.d.). ResearchGate. Available from: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). Pharmaceuticals, 14(12), 1269. Available from: [Link]

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). (n.d.). ResearchGate. Available from: [Link]

  • Pharmaceuticals Process Flow Charts & Workflow Templates, Examples. (n.d.). OpsDog. Available from: [Link]

Sources

The Tetrahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrrolo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. This bicyclic scaffold, found in a range of natural products and synthetic analogues, exhibits a remarkable diversity of biological activities.[1] Its inherent structural rigidity and capacity for stereospecific functionalization make it a "privileged scaffold" for the design of novel therapeutic agents. This guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of bioactive tetrahydropyrrolo[1,2-a]pyrazine derivatives, offering insights into their therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.

Introduction: The Rise of a Versatile Scaffold

Nitrogen-containing heterocyclic ring systems are fundamental building blocks in drug development due to their ability to engage in a wide array of biological interactions.[1] The tetrahydropyrrolo[1,2-a]pyrazine scaffold, in particular, offers a unique combination of features: a defined three-dimensional structure with reduced conformational flexibility compared to acyclic counterparts, and the presence of multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1]

Natural products containing the related dihydropyrrolo[1,2-a]pyrazinone core, often isolated from marine organisms like sponges, have demonstrated potent biological effects, including cytotoxicity against cancer cell lines, antiprotozoal, and antibacterial properties.[1] These natural products, such as hanishin, agelastatin A, and longamide B, have served as inspirational starting points for the synthetic exploration of this chemical space.[1] Consequently, a plethora of synthetic derivatives have been developed, targeting a diverse range of biological targets.

Synthetic Strategies: Constructing the Core

The construction of the tetrahydropyrrolo[1,2-a]pyrazine core can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity. The choice of synthetic strategy is often dictated by the desired substitution pattern and the intended biological application.

Multicomponent Reactions (MCRs)

Multicomponent reactions, particularly the Ugi reaction, have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials.[2] The Ugi four-component reaction (U-4CR) allows for the convergent synthesis of chiral pyrrolo[1,2-a]pyrazine derivatives with aromatic substituents at the C-4 position.

Rationale for MCRs: The primary advantage of MCRs lies in their operational simplicity and atom economy. By combining three or more reactants in a single step, they significantly shorten synthetic sequences, reduce waste, and facilitate the creation of diverse compound libraries for high-throughput screening. The inherent stereoselectivity of certain MCRs is also a key advantage for generating enantiomerically pure compounds.

Experimental Protocol: Ugi Four-Component Synthesis of a C-4 Substituted Tetrahydropyrrolo[1,2-a]pyrazine [3]

  • Step 1: Amine Formation. To a solution of L-proline methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Step 2: Imine Formation. Add the desired aromatic aldehyde (1.0 eq) to the solution and stir for 1 hour.

  • Step 3: Ugi Reaction. Add the isocyanide (1.0 eq) and the carboxylic acid (1.0 eq) to the reaction mixture.

  • Step 4: Cyclization. Stir the mixture at room temperature for 48 hours. The spontaneous cyclization of the Ugi product will occur.

  • Step 5: Work-up and Purification. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that proceed sequentially without the need for isolating intermediates. This approach offers a highly efficient means of constructing the bicyclic core. A metal-free, cost-effective, and time-efficient cascade strategy has been developed for the synthesis of pyrrolo[1,2-a]pyrazines.[4][5] This method involves Schiff base formation, intramolecular cyclization (N-alkylation), and a Pictet-Spengler type reaction.[4][5]

Causality in Cascade Design: The success of a cascade reaction hinges on the careful design of the starting materials to possess the requisite functional groups that will react in a predetermined sequence. The choice of solvents and catalysts (or lack thereof in this case) is critical to guide the reaction through the desired pathway and prevent the formation of side products.

Diagram: Cascade Synthesis of the Tetrahydropyrrolo[1,2-a]pyrazine Core

G Start Pyrrolyl-ethanamine + Halo-aldehyde SchiffBase Schiff Base Formation Start->SchiffBase [Step 1] Cyclization Intramolecular Cyclization (N-alkylation) SchiffBase->Cyclization [Step 2] PictetSpengler Pictet-Spengler Reaction (Heteroaromatization) Cyclization->PictetSpengler [Step 3] Product Tetrahydropyrrolo [1,2-a]pyrazine PictetSpengler->Product

Caption: A streamlined, metal-free cascade approach to the core scaffold.

Other Synthetic Approaches

Additional synthetic methodologies include:

  • Condensation Reactions: Condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes, followed by nucleophilic substitution.[6]

  • Palladium-Catalyzed Cyclization: Intramolecular cyclization of N-allyl pyrrole-2-carboxamides.[7]

  • Vilsmeier-Haack Chloroformylation: A two-step synthesis of polysubstituted pyrrolopyrazinones.[1]

Diverse Bioactivities and Therapeutic Targets

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has been successfully employed to generate inhibitors and modulators for a wide array of biological targets.

Anticancer Activity

Several derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular processes involved in cancer progression.

  • Tubulin Polymerization Inhibition: Certain 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which incorporate the core scaffold, act as inhibitors of tubulin polymerization.[8] One such compound, 3c, was shown to bind to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[8] This compound exhibited an IC50 of 5.9 μM in A549 lung cancer cells.[8]

  • Kinase Inhibition: The scaffold has been utilized to develop potent inhibitors of various kinases implicated in cancer. This includes PIM-kinases and ERK1/2 inhibitors.[9] Additionally,[1][6][10]triazolo[4,3-a]pyrazine derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, with some compounds showing excellent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines with IC50 values in the low micromolar range.[11]

  • Histone Acetyltransferase (HAT) Inhibition: A novel series of 1,4-pyrazine-containing compounds, which can be considered structurally related, were identified as inhibitors of p300/CBP HAT, with IC50 values as low as 1.4 μM.[12] These compounds act as competitive inhibitors against the histone substrate and exhibit strong antiproliferative activity against a panel of cancer cells.[12]

Table 1: Anticancer Activity of Representative Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

Compound ClassTargetCell LineIC50 (μM)Reference
5-aryl-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-oneTubulinA5495.9[8]
[1][6][10]triazolo[4,3-a]pyrazine derivative (17l)c-Met/VEGFR-2A5490.98[11]
[1][6][10]triazolo[4,3-a]pyrazine derivative (17l)MCF-71.05[11]
[1][6][10]triazolo[4,3-a]pyrazine derivative (17l)HeLa1.28[11]
1,4-pyrazine-containing HAT inhibitor (29)p300/CBPVarious1.2-8.7 (EC50)[12]
Neurological Applications

The rigid scaffold is well-suited for interaction with receptors and enzymes in the central nervous system.

  • Anticonvulsant Activity: Derivatives of perhydropyrrolo[1,2-a]pyrazines have been identified as a novel class of broad-spectrum anticonvulsants.[2] One promising compound, ADD408003, showed high activity in preclinical models of epilepsy, including pharmacoresistant models.[2] Structure-activity relationship (SAR) studies have revealed that the (S,S) absolute configuration, the presence of an imide moiety, and an aromatic ring at the C-4 position are crucial for high anticonvulsant activity.[2] The most active derivatives displayed median effective doses (ED50) as low as 32.24 mg/kg in the 6 Hz seizure model.[3]

  • Orexin Receptor Antagonism: 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin receptor antagonists.[13] These compounds are being investigated for their sleep-promoting activity.[13]

Other Therapeutic Areas

The versatility of the tetrahydropyrrolo[1,2-a]pyrazine scaffold extends to several other therapeutic domains:

  • Aldose Reductase Inhibition: Spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives are potent aldose reductase inhibitors, with potential applications in the treatment of diabetic neuropathy.[1][10] SAR studies have indicated that the hydrophobic character of a benzyl moiety is a major contributor to their inhibitory activity.[10]

  • Anti-infective Properties: Natural products like longamide B have shown antiprotozoal and antibacterial activity.[1] Synthetic derivatives have also been explored as HIV-1 integrase inhibitors.[1]

  • Metabolic Disorders: Pyrrolopyrazines have been described as melanin-concentrating hormone (MCH-R1) antagonists, which are of interest in the development of anti-obesity therapies.[1][9]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic modification of the tetrahydropyrrolo[1,2-a]pyrazine core has led to a deeper understanding of the structural requirements for various biological activities.

For anticonvulsant derivatives, SAR studies have highlighted the importance of:

  • Stereochemistry: The (S,S) absolute configuration is often preferred for high activity.[2]

  • C-4 Substitution: The presence of an aromatic ring at the C-4 position is a key structural feature. The substitution pattern on this aromatic ring can influence activity in different seizure models. For instance, meta-substituted analogs showed high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.

  • Imide Moiety: An intact imide functionality is generally required for potent anticonvulsant effects.[2]

In the case of aldose reductase inhibitors, quantitative structure-activity relationship (QSAR) models have demonstrated that the hydrophobic character of a benzyl group is the primary driver of inhibitory potency, while polar surface area descriptors modulate this activity.[10]

Diagram: Key SAR Insights for Anticonvulsant Activity

SAR_Anticonvulsant Core Tetrahydropyrrolo[1,2-a]pyrazine Core Stereochem (S,S) Absolute Configuration (Often preferred) Core->Stereochem C4_Sub Aromatic Ring at C-4 (Crucial for activity) Core->C4_Sub Imide Intact Imide Moiety (Generally required) Core->Imide Activity High Anticonvulsant Activity Stereochem->Activity Meta_Sub Meta-substitution on Phenyl Ring (High activity in MES & scMET models) C4_Sub->Meta_Sub C4_Sub->Activity Imide->Activity

Caption: Structural determinants for potent anticonvulsant properties.

Future Perspectives and Conclusion

The tetrahydropyrrolo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. Future research efforts will likely focus on:

  • Exploring new biological targets: The full therapeutic potential of this scaffold is yet to be unlocked, and screening against a wider range of biological targets may reveal novel applications.

  • Development of more efficient and stereoselective synthetic methods: Advances in synthetic chemistry will enable the creation of more complex and diverse libraries of these compounds.

  • In-depth mechanistic studies: A deeper understanding of the molecular mechanisms of action of the most potent derivatives will facilitate the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021-06-04). MDPI. Retrieved from [Link]

  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. Retrieved from [Link]

  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. (2023-10-01). Bentham Science Publishers. Retrieved from [Link]

  • Quantitative structure and aldose reductase inhibitory activity relationship of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone derivatives. PubMed. Retrieved from [Link]

  • Synthetic bioactive compounds with the tetrahydropyrrolo[1,2-a]pyrazinone fragment. ResearchGate. Retrieved from [Link]

  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. (2023-05-18). Bentham Science. Retrieved from [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025-04-21). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC. Retrieved from [Link]

  • Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2018-01-25). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2024-02-14). RSC Publishing. Retrieved from [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. (2013-11-15). PubMed. Retrieved from [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2025-10-17). ResearchGate. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. Sci-Hub. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][6][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). Retrieved from [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ChemRxiv. Retrieved from [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022-07-05). DigitalCommons@TMC. Retrieved from [Link]

  • Dihydropyrrolo[1,2-a]Pyrazinones. (2021-06-09). Encyclopedia.pub. Retrieved from [Link]

  • Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. (2013-07-01). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[1][6][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-05). Frontiers. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). PMC - NIH. Retrieved from [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021-12-06). PMC - NIH. Retrieved from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][6][10]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). PMC - NIH. Retrieved from [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system found in a wide array of bioactive natural products and clinically approved pharmaceuticals.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antitumor, antimicrobial, antiviral, and potent central nervous system effects.[2] This guide focuses on a specific, under-investigated derivative, 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , a compound available for research but lacking extensive biological characterization.[3][4] We present a hypothesis-driven framework for systematically exploring its therapeutic potential. This document outlines a logical, multi-tiered experimental strategy designed to efficiently identify and validate potential therapeutic targets in oncology, neuroscience, and infectious disease, providing researchers with a comprehensive roadmap for initiating a drug discovery program around this promising chemical entity.

Introduction: The Promise of the Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine core is a recurring motif in medicinal chemistry, valued for its rigid, three-dimensional structure and its ability to present substituents in precise vectors to interact with biological targets. The broad spectrum of activities associated with this scaffold suggests its utility as a versatile template for drug design.[2] Notable examples range from potent anticonvulsants and anxiolytics to kinase inhibitors and antimicrobial agents.[5][6][7]

Given the established bioactivity of the parent scaffold, this compound represents a compelling starting point for a target identification campaign. This guide proposes three primary therapeutic avenues for investigation, grounded in the established pharmacology of structurally related analogs.

Hypothesis-Driven Target Exploration

Based on a comprehensive review of existing literature, we hypothesize that this compound may possess therapeutic utility in one or more of the following areas:

  • 2.1 Oncology: Analogs of the core structure have been identified as potent inhibitors of key oncogenic pathways, including Fibroblast Growth Factor Receptors (FGFRs) and tubulin polymerization.[7][8][9] The 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold, which is structurally related, has been shown to bind to the colchicine site of tubulin and arrest cell division in the low micromolar range.[8] Furthermore, various pyrrolopyrazine derivatives have been developed as selective kinase inhibitors.[7][10]

  • 2.2 Neuroscience: Several derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for anticonvulsant and anxiolytic-like activities.[5][6][11] Some of these compounds are believed to exert their effects through modulation of the 18kDa translocator protein (TSPO) or other CNS targets.[6][11] The potential for GABA-A receptor modulation is also a key hypothesis, given that GABA-A receptors are the primary targets for many sedative and anxiolytic drugs.[12][13]

  • 2.3 Infectious Disease: The pyrrolo[1,2-a]pyrazine scaffold is found in natural products with significant antimicrobial properties.[14] Specifically, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro has been isolated from marine bacteria and shown to be effective against multi-drug resistant Staphylococcus aureus.[14] The general class of pyrrolo[1,2-a]pyrazine derivatives is noted for exhibiting antibacterial, antifungal, and antiviral activities.[2]

A Strategic Framework for Target Identification and Validation

We propose a phased approach to systematically and cost-effectively evaluate the therapeutic potential of this compound. This strategy is designed to rapidly identify promising activities in broad screens and then progressively focus resources on validating specific mechanisms of action.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial goal is to cast a wide net to detect potential biological activity across the hypothesized therapeutic areas.

Tier_1_Screening cluster_oncology Oncology Screening cluster_cns Neuroscience Screening cluster_id Infectious Disease Screening cluster_cv Cardiovascular Screening k_screen Kinase Panel Screen (e.g., KinomeScan) nci60 NCI-60 Cell Line Screen cns_panel CNS Receptor Binding Panel (e.g., Eurofins SafetyScreen) behavior Rodent Behavioral Screen (e.g., Irwin Test) mic_screen MIC/MBC Panel vs. ESKAPE Pathogens & Fungi vaso_screen Ex Vivo Aortic Ring Assay start Test Compound: 1-Isopropyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine start->k_screen start->cns_panel start->mic_screen start->vaso_screen

Caption: Tier 1 Broad Screening Workflow.

Table 1: Representative Data from Tier 1 Screening Panels

Panel TypeRepresentative Targets / AssaysDesired Outcome / Hypothetical ResultRationale
Oncology KinomeScan® (400+ kinases)>90% inhibition of a specific kinase family (e.g., FGFR, VEGFR) at 10 µMIdentifies direct enzymatic targets.[7][15]
NCI-60 Human Tumor Cell Line ScreenGI50 < 10 µM in specific subpanels (e.g., leukemia, colon)Provides a broad phenotypic view of anti-cancer activity.
Neuroscience CNS Receptor Binding Panel>50% displacement at GABAA, TSPO, or other CNS receptors at 10 µMNarrows down potential CNS targets.[6][11]
Irwin Test (mice)Observation of CNS-related effects (e.g., sedation, reduced motor activity)Initial in-vivo indication of CNS penetration and activity.[5]
Infectious Disease MIC vs. S. aureus, E. coli, C. albicansMIC ≤ 16 µg/mLConfirms antimicrobial potential.[14]
Cardiovascular K+-depolarized aortic smooth muscleRelaxation of tissueIndicates potential as a vasodilator.[16]
Tier 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Positive results from Tier 1 screens must be rigorously validated to confirm the initial "hit" and to understand the underlying mechanism. This phase involves detailed, quantitative, and often cell-based assays.

If Tier 1 screening suggests activity against a specific kinase, such as FGFR, the following workflow is initiated to confirm the target and elucidate its cellular effect.

Oncology_MoA start Kinase Hit from Tier 1 Screen ic50 Biochemical IC50 Assay (e.g., LanthaScreen™) start->ic50 cell_prolif Cell Proliferation Assay (MTT/CellTiter-Glo®) on FGFR-dependent cell lines ic50->cell_prolif target_engage Target Engagement Assay (Western Blot for p-FGFR) cell_prolif->target_engage cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engage->cell_cycle apoptosis Apoptosis Assay (Caspase-Glo®/Annexin V) target_engage->apoptosis

Caption: Oncology (Kinase Inhibitor) MoA Workflow.

Featured Protocol: Western Blot for Cellular Target Engagement

  • Objective: To determine if the compound inhibits the phosphorylation of its target kinase (e.g., FGFR) in a cellular context, confirming it engages the target in living cells.

  • Causality: A reduction in the phosphorylated form of the target protein (p-FGFR) upon compound treatment, without a change in total protein levels, demonstrates specific inhibition of the kinase's activity.

  • Methodology:

    • Cell Culture: Plate an FGFR-dependent cancer cell line (e.g., SNU-16) and allow cells to adhere overnight.

    • Serum Starvation: Culture cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Compound Treatment: Pre-treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Stimulation: Stimulate the cells with the cognate ligand (e.g., FGF2) for 15-30 minutes to induce robust receptor phosphorylation. A vehicle-only control is essential.

    • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for p-FGFR and total FGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.

    • Analysis: Quantify band intensity to determine the ratio of p-FGFR to total FGFR at each compound concentration.

Should the compound show activity in a CNS binding screen, particularly at the GABA-A receptor, the following workflow will determine its functional effect.

CNS_MoA start GABA-A Hit from Tier 1 Screen ki_det Radioligand Displacement Assay (e.g., [3H]flunitrazepam) to determine Ki start->ki_det epatch Electrophysiology Assay (Two-electrode voltage clamp on Xenopus oocytes expressing α1β2γ2L GABA-A receptors) ki_det->epatch function Determine Functional Profile: - Agonist - Antagonist - Positive Allosteric Modulator - Negative Allosteric Modulator epatch->function

Caption: Neuroscience (GABA-A Modulator) MoA Workflow.

Featured Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To characterize the functional activity of the compound at the human α1β2γ2L GABA-A receptor, the most common isoform in the CNS.[12]

  • Causality: The compound's effect on the GABA-induced chloride current reveals its modulatory profile. An increase in current indicates positive modulation (anxiolytic potential), while a decrease suggests negative modulation. Direct activation in the absence of GABA would indicate agonist activity.

  • Methodology:

    • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the human α1, β2, and γ2L subunits of the GABA-A receptor. Incubate for 2-5 days to allow for receptor expression.

    • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (voltage-sensing and current-passing) and clamp the membrane potential at -60 mV.

    • GABA EC20 Application: Determine the concentration of GABA that elicits ~20% of the maximal response (EC20). This submaximal stimulation allows for the sensitive detection of both positive and negative modulation.

    • Compound Application:

      • Modulator Test: Apply the EC20 concentration of GABA until a stable current is achieved. Then, co-apply the GABA EC20 with a range of concentrations of the test compound. Record the change in current amplitude.

      • Agonist Test: Apply the test compound alone (without GABA) to see if it directly activates the channel.

    • Data Analysis: Normalize the current potentiation or inhibition to the GABA EC20 response alone. Plot a dose-response curve to determine the compound's EC50 (for potentiation) or IC50 (for inhibition).

Tier 3: In Vivo Proof-of-Concept Studies

Once a specific, validated in vitro mechanism of action is established, the therapeutic hypothesis must be tested in a relevant animal model. The choice of model is dictated by the findings from Tiers 1 and 2.

Table 2: Potential In Vivo Models Based on MoA Findings

Therapeutic AreaValidated MoARecommended In Vivo ModelPrimary Endpoint(s)
Oncology Potent FGFR2 Kinase InhibitionSNU-16 Gastric Cancer Xenograft in nude miceTumor growth inhibition (TGI); Pharmacodynamic assessment of p-FGFR in tumor tissue.[7]
Tubulin Polymerization InhibitionA549 Lung Cancer Xenograft in nude miceTumor growth inhibition; Cell cycle arrest (G2/M phase) in tumor tissue.[8]
Neuroscience Positive Allosteric Modulator of GABA-AElevated Plus Maze (Mice)Increased time spent in open arms (anxiolytic effect).[6]
Anticonvulsant Activity6 Hz Psychomotor Seizure Model (Mice)Protection from seizure; Determination of ED50.[5][17]
Infectious Disease Bactericidal activity against S. aureusMurine Thigh Infection ModelReduction in bacterial burden (CFU/gram of tissue) compared to vehicle control.

Conclusion and Forward Outlook

This compound belongs to a chemical class with a rich history of producing pharmacologically active agents. While its specific biological targets are currently unknown, the structural precedents provide clear, testable hypotheses. The systematic, multi-tiered approach detailed in this guide—from broad screening to specific MoA validation and finally to in vivo proof-of-concept—provides a rigorous and efficient pathway to unlock its therapeutic potential. By executing this strategic plan, research and development teams can rapidly ascertain whether this compound holds promise as a novel therapeutic agent in oncology, neuroscience, or infectious disease, and build a robust data package for further development.

References

  • Nithyanandan, M., et al. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. Available at: [Link]

  • Gudimchuk, N., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Gudimchuk, N., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ChemRxiv. Available at: [Link]

  • Masi, A., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. National Institutes of Health. Available at: [Link]

  • Sankey, M. G., et al. (1993). Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines: vascular smooth muscle relaxants and antihypertensive agents. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Van der Westhuyzen, R., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Masi, A., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. ACS Publications. Available at: [Link]

  • Gudimchuk, N., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]

  • Mokrov, G. V., et al. (2021). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. Available at: [Link]

  • Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Design, Synthesis and Biological Evaluation of[8][12][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link]

  • Gudimchuk, N., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Cambridge Open Engage. Available at: [Link]

  • Xiang, H., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]

  • Czopek, A., et al. (2016). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. National Institutes of Health. Available at: [Link]

  • Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. PubMed. Available at: [Link]

  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. PubMed. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Pyrrolo[1,2-a]pyrazines: A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery

The pyrrolo[1,2-a]pyrazine core, a nitrogen-rich fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique three-dimensional architecture and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) modulation.[3][4][5] While the therapeutic potential is evident, a comprehensive understanding of the precise molecular mechanisms underpinning these activities is often still developing.[1]

This in-depth technical guide provides a strategic framework for elucidating the mechanism of action (MOA) of novel pyrrolo[1,2-a]pyrazine compounds. Moving beyond a simple recitation of protocols, this guide, from the perspective of a senior application scientist, delves into the causal logic behind experimental choices, empowering researchers to design robust, self-validating studies. We will explore a multi-pronged approach, starting from initial target identification and validation, progressing to the dissection of cellular pathway modulation, and culminating in preclinical in vivo validation.

Part 1: The Critical First Step - Identifying the Molecular Target

A fundamental understanding of a compound's MOA begins with identifying its direct molecular target(s). This crucial step informs all subsequent investigations and is essential for rational drug development. Two powerful and complementary techniques for target deconvolution are the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a biophysical method that allows for the direct assessment of target engagement in intact cells or cell lysates.[6] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[6]

Causality Behind the Choice: CETSA is invaluable for validating whether a pyrrolo[1,2-a]pyrazine compound directly binds to a suspected target within the complex milieu of the cell. This avoids the potential for misleading results from in vitro assays using purified proteins, which may lack necessary co-factors or post-translational modifications.

Experimental Workflow: CETSA for a Putative Kinase Inhibitor

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA for Kinase Target Engagement

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with various concentrations of the pyrrolo[1,2-a]pyrazine compound or vehicle control for a predetermined time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes), followed by a cooling step.[6]

  • Cell Lysis and Fractionation: Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative kinase target.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[6]

Self-Validation: The inclusion of a dose-response at a fixed temperature (isothermal dose-response fingerprint, ITDRF) further validates the specificity of the interaction.

Affinity Chromatography: Fishing for Novel Targets

When the molecular target of a pyrrolo[1,2-a]pyrazine is unknown, affinity chromatography serves as a powerful discovery tool. This technique utilizes a modified version of the compound to "pull down" its binding partners from a complex protein mixture.

Causality Behind the Choice: This approach is ideal for unbiased target identification. By immobilizing the compound, researchers can isolate proteins that physically interact with it, providing direct evidence of binding.

Experimental Workflow: Affinity Chromatography

Caption: Affinity Chromatography Workflow for Target Identification.

Detailed Protocol: Affinity Chromatography for Target Discovery

  • Probe Synthesis: Synthesize a derivative of the active pyrrolo[1,2-a]pyrazine with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.

  • Protein Binding: Incubate the immobilized compound with a cell lysate. A control experiment using beads without the compound or with an inactive analog is essential to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with an excess of the free, untagged compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Self-Validation: The identification of the same protein(s) across multiple experiments and their absence in control pull-downs provides strong evidence for a direct interaction.

Part 2: Delineating the Cellular Consequences - Pathway Analysis

Once a molecular target is identified and validated, the next step is to understand how the interaction between the pyrrolo[1,2-a]pyrazine and its target affects cellular signaling pathways. Reporter gene assays are a versatile and powerful tool for this purpose.

Reporter Gene Assays: Monitoring Pathway Activity

Reporter gene assays utilize a readily detectable gene (e.g., luciferase or β-galactosidase) under the control of a specific transcriptional response element.[7] Changes in the expression of the reporter gene reflect the activity of the upstream signaling pathway.

Causality Behind the Choice: These assays provide a quantitative readout of the functional consequences of target engagement. For example, if a pyrrolo[1,2-a]pyrazine inhibits a kinase in the NF-κB pathway, a decrease in the activity of an NF-κB-driven luciferase reporter would be expected.[3]

Experimental Workflow: NF-κB Reporter Gene Assay

Caption: Reporter Gene Assay for NF-κB Pathway Analysis.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing multiple copies of the NF-κB response element upstream of the firefly luciferase gene. Co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is recommended for normalization.

  • Cell Treatment: After allowing for reporter gene expression, treat the cells with a known NF-κB activator (e.g., TNF-α) in the presence or absence of the pyrrolo[1,2-a]pyrazine compound at various concentrations.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. A dose-dependent decrease in normalized luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[3][8]

Self-Validation: The use of a control reporter plasmid with a different response element helps to ensure the specificity of the observed effect.

Part 3: In Vivo Validation - Bridging the Gap to Preclinical Development

The ultimate validation of a compound's MOA comes from demonstrating its efficacy in a relevant in vivo model. For anticancer pyrrolo[1,2-a]pyrazine compounds, xenograft models are a widely accepted standard.

Xenograft Models: Assessing Antitumor Efficacy In Vivo

Xenograft models involve the implantation of human tumor cells into immunodeficient mice. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Causality Behind the Choice: In vivo studies are essential to assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and potential toxicity in a complex biological system.

Experimental Workflow: Subcutaneous Xenograft Model

Caption: Subcutaneous Xenograft Model Workflow.

Detailed Protocol: Anticancer Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to be sensitive to the compound in vitro) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer the pyrrolo[1,2-a]pyrazine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess target engagement and downstream pathway modulation in the tumor tissue.

Self-Validation: A statistically significant reduction in tumor growth in the treated group compared to the control group, without undue toxicity, provides strong evidence of in vivo efficacy.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Activity of a Hypothetical Pyrrolo[1,2-a]pyrazine Compound (PYP-X)

AssayCell LineIC50 (µM)
Cell ViabilityCancer Cell Line A0.5
Kinase Activity (Target X)Biochemical Assay0.1
NF-κB ReporterHEK2931.2

Table 2: In Vivo Efficacy of PYP-X in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
PYP-X (10 mg/kg)500 ± 15066.7

Conclusion: A Synergistic Approach to MOA Elucidation

The elucidation of the mechanism of action for a novel pyrrolo[1,2-a]pyrazine compound is a multifaceted process that requires a synergistic combination of biophysical, cell-based, and in vivo methodologies. By employing a logical and iterative experimental strategy, as outlined in this guide, researchers can build a comprehensive and validated understanding of how these promising compounds exert their therapeutic effects. This knowledge is paramount for their successful translation from the laboratory to the clinic.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(59), 37427-37453.
  • Micheli, F., Bertani, B., Bozzoli, A., Crippa, L., Cavanni, P., Di Fabio, R., ... & Zarantonello, P. (2008). Phenylethynyl-pyrrolo [1, 2-a] pyrazine: a new potent and selective tool in the mGluR5 antagonists arena. Bioorganic & medicinal chemistry letters, 18(6), 1804-1809.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Kiran, G. S., Priyadharsini, S., Sajayan, A., Ravindran, A., & Selvin, J. (2018). An antibiotic agent pyrrolo [1, 2-a] pyrazine-1, 4-dione, hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC advances, 8(32), 17837-17846.
  • Arban, R., Bianchi, F., Buson, A., Cremonesi, S., Di Fabio, R., Gentile, G., ... & Tonelli, F. (2010). Pyrrolo [1, 2-a] pyrazine and pyrazolo [1, 5-a] pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & medicinal chemistry letters, 20(17), 5044-5049.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Cuatrecasas, P. (1970). Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059-3065.
  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Choi, H., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Takara Bio. (n.d.). Pathway Profiling System User Manual. Retrieved from [Link]

  • Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular cancer therapeutics, 8(5), 1017-1025.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 56, 141-161.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

Sources

The Tetrahydropyrrolo[1,2-a]pyrazine Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds. Its unique three-dimensional structure and rich chemical functionality have made it an attractive target for synthetic chemists and a valuable component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important core, from its early identification in complex natural products to the advent of modern, efficient, and stereoselective methodologies. Key synthetic strategies, including classical cyclization reactions, multicomponent reactions, and catalytic asymmetric approaches, are discussed in detail, with an emphasis on the underlying mechanistic principles and practical experimental considerations. This guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing both a historical perspective and a practical toolkit for the construction and derivatization of the tetrahydropyrrolo[1,2-a]pyrazine ring system.

Introduction: The Significance of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The fusion of a pyrrolidine and a piperazine ring to form the tetrahydropyrrolo[1,2-a]pyrazine core results in a conformationally constrained bicyclic system that has proven to be a fertile ground for the discovery of biologically active molecules. This scaffold is found in a variety of natural products, often as part of more complex structures such as the brevianamide alkaloids, which exhibit a range of biological activities.[1] The rigid framework of the tetrahydropyrrolo[1,2-a]pyrazine core allows for the precise spatial orientation of substituents, making it an ideal platform for the design of potent and selective ligands for various biological targets.

The therapeutic potential of this scaffold is highlighted by the development of compounds like ranirestat (AS-3201) , a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[2] Furthermore, derivatives of this core have shown promise as anticancer agents, antivirals, and central nervous system modulators. The growing interest in this heterocyclic system stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, driving the continuous development of novel and efficient synthetic methodologies.

Historical Perspective: From Natural Product Isolation to Early Synthetic Efforts

The story of the tetrahydropyrrolo[1,2-a]pyrazine core is intrinsically linked to the exploration of natural products. One of the earliest encounters with this ring system was through the isolation of the brevianamide alkaloids from the fungus Penicillium brevicompactum by Birch and Wright in 1969.[3] These complex indole alkaloids, such as brevianamide A and B, feature a bicyclo[2.2.2]diazaoctane core, a more intricate variant of the tetrahydropyrrolo[1,2-a]pyrazine system.

The challenging structures of the brevianamides spurred significant efforts in total synthesis. A landmark achievement in this area was the total synthesis of ent-brevianamide B by Williams and co-workers in 1988.[1] This synthesis, while not a direct route to the simple tetrahydropyrrolo[1,2-a]pyrazine core, represented a masterclass in heterocyclic chemistry and provided valuable insights into the construction of this bridged ring system. These early forays into complex natural product synthesis laid the groundwork for the development of more general and streamlined methods for accessing the fundamental tetrahydropyrrolo[1,2-a]pyrazine scaffold.

Modern Synthetic Strategies: A Toolkit for Construction

The evolution of synthetic organic chemistry has led to a diverse array of methods for the construction of the tetrahydropyrrolo[1,2-a]pyrazine core. These strategies can be broadly categorized, each offering distinct advantages in terms of efficiency, versatility, and stereocontrol.

Cyclization Strategies: Forging the Bicyclic Core

Classical cyclization reactions remain a cornerstone of heterocyclic synthesis. For the tetrahydropyrrolo[1,2-a]pyrazine system, these approaches typically involve the formation of one of the two rings onto a pre-existing cyclic precursor.

In this strategy, a suitably functionalized pyrrole or pyrrolidine derivative serves as the starting point for the construction of the pyrazine ring. This often involves the intramolecular cyclization of a pyrrole-containing diamine or a related precursor.

Conversely, the synthesis can commence with a pre-formed piperazine or dihydropyrazinone ring, onto which the pyrrolidine ring is subsequently annulated.[2] This approach can be particularly useful for accessing specific substitution patterns on the pyrazine portion of the molecule.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful tool for the synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, and can be adapted to generate the desired bicyclic scaffold through a post-condensation cyclization.

Experimental Protocol: Ugi-4CR Approach to a Tetrahydropyrrolo[1,2-a]pyrazinone Derivative

  • Step 1: Ugi Reaction. To a solution of pyrrole-2-carboxylic acid (1.0 mmol) and an aldehyde (1.0 mmol) in methanol (10 mL) is added an amine (1.0 mmol). The mixture is stirred for 10 minutes at room temperature. An isocyanide (1.0 mmol) is then added, and the reaction is stirred for 24-48 hours.

  • Step 2: Cyclization. The solvent is removed under reduced pressure, and the crude Ugi adduct is redissolved in a suitable solvent such as toluene. A catalytic amount of a protic or Lewis acid is added, and the mixture is heated to reflux until the cyclization is complete (monitored by TLC).

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the desired tetrahydropyrrolo[1,2-a]pyrazinone.

Cascade and Domino Reactions: Building Complexity in a Cascade

Cascade or domino reactions, where a single synthetic operation triggers a series of subsequent transformations, provide an elegant and efficient means of constructing complex molecular architectures. A notable example is the synthesis of tetrahydropyrrolo[1,2-a]pyrazines from 2-imidazolines and terminal electron-deficient alkynes.[4] This pseudo-three-component reaction proceeds through a domino aza-Claisen rearrangement/cyclization sequence, simultaneously forming both the pyrrole and pyrazine rings in a single pot.[4]

Another powerful cascade strategy involves an initial Schiff base formation, followed by an intramolecular cyclization and a subsequent Pictet-Spengler type reaction.[5] This metal-free approach offers a cost-effective and environmentally friendly route to this important scaffold.

Diagram: Cascade Synthesis via Pictet-Spengler Type Reaction

G A Pyrrolyl-ethanamine C Schiff Base Intermediate A->C + B Halo-aldehyde B->C E Cyclized Intermediate C->E Intramolecular Cyclization D Intramolecular Cyclization (N-Alkylation) G Tetrahydropyrrolo[1,2-a]pyrazine E->G Pictet-Spengler Type Reaction F Pictet-Spengler Type Reaction (Heteroaromatization)

Caption: A cascade reaction for the synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core.

Asymmetric Synthesis: Accessing Chiral Scaffolds

Given the importance of stereochemistry in determining biological activity, the development of asymmetric methods for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines is of paramount importance. A significant breakthrough in this area was the development of a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[6] This method, utilizing a chiral phosphoric acid catalyst, allows for the direct and highly enantioselective synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines from N-aminoethylpyrroles and aldehydes.[6]

Diagram: Asymmetric Intramolecular aza-Friedel-Crafts Reaction Workflow

G cluster_0 Reaction Components cluster_1 Reaction cluster_2 Product A N-Aminoethylpyrrole D Asymmetric Intramolecular aza-Friedel-Crafts Reaction A->D B Aldehyde B->D C Chiral Phosphoric Acid Catalyst C->D Catalyzes E Chiral Tetrahydropyrrolo[1,2-a]pyrazine D->E

Caption: Workflow for the catalytic asymmetric synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines.

Summary of Synthetic Methodologies

The following table provides a comparative overview of the key synthetic strategies discussed.

Methodology Key Features Advantages Disadvantages
Classical Cyclization Stepwise construction of the bicyclic system.Well-established, reliable for specific targets.Can be lengthy, may lack efficiency.
Multicomponent Reactions (e.g., Ugi) Convergent synthesis from multiple starting materials.High efficiency, diversity-oriented.May require post-reaction modifications.
Cascade/Domino Reactions Multiple bond formations in a single operation.High atom and step economy, elegant.Substrate scope can be limited.
Asymmetric Catalysis (e.g., aza-Friedel-Crafts) Enantioselective synthesis of chiral products.Access to stereochemically pure compounds.Catalyst cost and sensitivity can be a factor.

Conclusion and Future Outlook

The journey of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, from its discovery in complex natural products to its current status as a privileged core in medicinal chemistry, is a testament to the power of organic synthesis. The development of a diverse range of synthetic methodologies has not only enabled the synthesis of these natural products but has also opened up new avenues for the creation of novel therapeutic agents.

Future research in this area will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods. The application of novel catalytic systems, flow chemistry, and computational modeling will undoubtedly play a crucial role in advancing the synthesis of this important heterocyclic scaffold. As our understanding of the biological roles of tetrahydropyrrolo[1,2-a]pyrazine-containing molecules continues to grow, so too will the demand for innovative synthetic strategies to access and derivatize this versatile core, ensuring its continued prominence in the fields of chemistry and medicine.

References

  • Unified Total Synthesis of the Brevianamide Alkaloids Enabled by Chemical Investigations into their Biosynthesis. ChemRxiv. [Link]

  • Expedited Total Synthesis of Brevianamide A via the Strategic Use of Gold(I)-Catalysis. ChemRxiv. [Link]

  • Engineering a Biosynthetic Pathway for the Production of (+)- Brevianamides A and B in Escherichia coli. bioRxiv. [Link]

  • Total Synthesis of Brevianamide S. PubMed Central. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][3][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. ACS Publications. [Link]

  • Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. ResearchGate. [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. RSC Publishing. [Link]

  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. [Link]

  • A The synthesis of new 1-phosphonylated pyrrolo [1,2-a] pyrazine... ResearchGate. [Link]

  • Synthesis of pyrazole and pyrimidine Tröger's-base analogues. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds.[1] Derivatives of this structure have demonstrated a wide range of pharmacological activities, making them attractive targets in medicinal chemistry and drug discovery. The strategic introduction of substituents, such as an isopropyl group at the 1-position, allows for the fine-tuning of a molecule's physicochemical properties and biological activity, potentially leading to the development of novel therapeutics. This document provides a detailed guide to an efficient synthesis of 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, focusing on the principles of the Pictet-Spengler reaction.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be employed for the construction of the tetrahydropyrrolo[1,2-a]pyrazine ring system. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements. Below is a comparative analysis of common synthetic strategies.

Synthetic StrategyDescriptionAdvantagesDisadvantagesKey References
Pictet-Spengler Reaction Condensation of a β-arylethylamine (here, 2-(pyrrol-1-yl)ethanamine) with an aldehyde or ketone (isobutyraldehyde) followed by acid-catalyzed cyclization.[2][3][4]High efficiency, atom economy, mild reaction conditions, and the ability to generate complexity in a single step.[2][3]May require strongly acidic conditions for less reactive substrates, potentially leading to side reactions.Bhowmik et al., 2013[1]
Catalytic Asymmetric Synthesis Enantioselective methods, such as the aza-Friedel-Crafts reaction, to produce chiral tetrahydropyrrolo[1,2-a]pyrazines.[5]Provides access to single enantiomers, which is crucial for pharmacological studies.Often requires specialized and expensive chiral catalysts and ligands.He et al., 2011[5]
Multi-component Reactions (MCRs) One-pot reactions involving three or more starting materials to form the target scaffold.[6]High synthetic efficiency and diversity can be achieved in a single step.Optimization can be complex, and purification of the desired product from a mixture of byproducts can be challenging.ResearchGate
Reductive Amination Step-wise approach involving the formation of an imine followed by reduction.A versatile and widely used method for C-N bond formation.A two-step process that may be less atom-economical than a one-pot cyclization.N/A

For the purpose of an efficient and scalable synthesis of this compound, the Pictet-Spengler reaction stands out as a superior method due to its directness and favorable reaction economy.

Proposed Efficient Synthesis: A Modified Pictet-Spengler Approach

This protocol details an efficient synthesis of this compound adapted from the principles of the Pictet-Spengler reaction. The key transformation involves the acid-catalyzed cyclization of an imine intermediate, formed in situ from 2-(pyrrol-1-yl)ethanamine and isobutyraldehyde.

Reaction Mechanism

The reaction proceeds through a well-established Pictet-Spengler mechanism:

  • Imine Formation: The primary amine of 2-(pyrrol-1-yl)ethanamine undergoes a nucleophilic attack on the carbonyl carbon of isobutyraldehyde, followed by dehydration to form an iminium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion.

  • Cyclization and Deprotonation: This cyclization step forms the new six-membered ring, and subsequent deprotonation re-aromatizes the pyrrole ring, yielding the final product.

pictet_spengler cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_cyclization Cyclization cluster_product Final Product A 2-(Pyrrol-1-yl)ethanamine C Imine Formation A->C + B Isobutyraldehyde B->C D Iminium Ion C->D [H+] E Intramolecular Electrophilic Attack D->E F Cyclized Intermediate E->F G 1-Isopropyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine F->G -H+

Caption: Pictet-Spengler synthesis of the target compound.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-(Pyrrol-1-yl)ethanamine

  • Isobutyraldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware and laboratory equipment

Procedure:

  • Reaction Setup: To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isobutyraldehyde (1.1 eq).

  • Acid Catalysis: Cool the mixture to 0 °C using an ice bath and slowly add trifluoroacetic acid (TFA) (1.2 eq) dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Validation

The identity and purity of the synthesized this compound (CAS: 876721-10-7) should be confirmed by standard analytical techniques.[7][8]

Technique Expected Data
¹H NMR Characteristic signals for the isopropyl group (a doublet and a multiplet), aromatic protons of the pyrrole ring, and aliphatic protons of the pyrazine ring.
¹³C NMR Resonances corresponding to the carbons of the isopropyl group, the pyrrole ring, and the saturated pyrazine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₆N₂ (164.25 g/mol ).[7]
Purity (by HPLC) >95%

Note: Specific chemical shifts and fragmentation patterns should be compared with literature data or a reference standard if available.

Safety Precautions

  • Conduct all manipulations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or gently warm the reaction mixture.
Decomposition of starting material or productEnsure anhydrous conditions and maintain the recommended reaction temperature.
Impure Product Inefficient purificationOptimize the eluent system for column chromatography or consider recrystallization.
Side reactionsEnsure slow addition of the acid catalyst at low temperature.

Conclusion

The modified Pictet-Spengler reaction described herein provides an efficient and direct route to this compound. This protocol is well-suited for laboratory-scale synthesis and offers a solid foundation for further optimization and exploration of this important heterocyclic scaffold in the context of drug discovery and development. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes this a practical and valuable synthetic method for researchers in the field.

References

  • PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Available from: [Link].

  • Bhowmik, S., Kumar, A. K. S., & Batra, S. (2013). Expeditious synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Tetrahedron Letters, 54(18), 2251–2254. Available from: [Link].

  • Gao, Y., et al. (2016). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 14(3), 855-859. Available from: [Link].

  • Trushkov, I. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available from: [Link].

  • He, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(16), 4490–4493. Available from: [Link].

  • Trushkov, I. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available from: [Link].

  • ResearchGate. Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Available from: [Link].

  • Stoyanov, E. V., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4991. Available from: [Link].

  • Trushkov, I. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available from: [Link].

Sources

Application Notes and Protocols: A Multicomponent Approach to Tetrahydropyrrolo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds.[1] This nitrogen-containing ring system is prevalent in a variety of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework in drug discovery.

Derivatives of this scaffold have shown potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2] Furthermore, they have been investigated for their roles as enzyme inhibitors, with some demonstrating activity against targets such as histone deacetylases (HDACs) and aldose reductase.[3] The therapeutic potential of this structural motif underscores the need for efficient and versatile synthetic methodologies to access a diverse range of analogues for further investigation in medicinal chemistry and drug development programs.

Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.[3][4] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and often simplifying purification procedures. This application note details a robust multicomponent protocol for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel–Crafts reaction.[4]

Reaction Principle and Mechanism

The synthesis proceeds through a one-pot reaction involving three components: a 2-(pyrrol-1-yl)ethanamine derivative, an aldehyde, and a chiral phosphoric acid catalyst. The reaction mechanism is a cascade of events initiated by the formation of an imine from the condensation of the amine and the aldehyde. The chiral phosphoric acid catalyst then activates the imine for an intramolecular nucleophilic attack by the electron-rich pyrrole ring (an aza-Friedel–Crafts reaction), leading to the formation of the tetrahydropyrrolo[1,2-a]pyrazine ring system with high enantioselectivity.[4]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway Amine 2-(Pyrrol-1-yl)ethanamine Imine Imine Intermediate Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Catalyst Chiral Phosphoric Acid (CPA) Activated_Imine CPA-Activated Imine Catalyst->Activated_Imine Protonation Imine->Activated_Imine Cyclized_Product Cyclized Intermediate Activated_Imine->Cyclized_Product Intramolecular Aza-Friedel-Crafts Product Chiral Tetrahydropyrrolo[1,2-a]pyrazine Cyclized_Product->Product Deprotonation Product->Catalyst Catalyst Regeneration

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol describes the synthesis of (R)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Pyrrol-1-yl)ethanamine≥97%Commercially AvailableStore under inert atmosphere.
Benzaldehyde≥99%, redistilledCommercially AvailableRedistill before use to remove benzoic acid.
(R)-TRIP Phosphoric Acid≥98%Commercially AvailableChiral catalyst.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
4 Å Molecular SievesPowdered, activatedCommercially AvailableActivate by heating under vacuum before use.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Triethylamine≥99%Commercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stirrer hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Start Start Setup 1. Reaction Setup - Add catalyst, molecular sieves, and solvent. - Stir under N2 atmosphere. Start->Setup Addition 2. Reagent Addition - Add 2-(pyrrol-1-yl)ethanamine. - Add benzaldehyde dropwise. Setup->Addition Reaction 3. Reaction - Stir at room temperature for 24-48 hours. - Monitor by TLC. Addition->Reaction Workup 4. Work-up - Filter off molecular sieves. - Concentrate in vacuo. Reaction->Workup Purification 5. Purification - Perform column chromatography. Workup->Purification Analysis 6. Characterization - Obtain NMR, HRMS, and chiral HPLC data. Purification->Analysis End End Analysis->End

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add (R)-TRIP phosphoric acid (0.01 mmol, 1.0 mol%) and activated 4 Å molecular sieves (100 mg). The flask is sealed with a septum and purged with dry nitrogen.

  • Solvent Addition: Anhydrous toluene (2.0 mL) is added via syringe, and the mixture is stirred at room temperature for 10 minutes.

  • Reactant Addition: 2-(Pyrrol-1-yl)ethanamine (1.0 mmol, 1.0 equiv) is added via syringe. After stirring for another 5 minutes, benzaldehyde (1.2 mmol, 1.2 equiv) is added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is filtered through a pad of celite to remove the molecular sieves. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). A small amount of triethylamine (0.5%) can be added to the eluent to prevent product streaking on the column.

  • Product Characterization: The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the (R)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a solid or oil. The structure, purity, and enantiomeric excess should be confirmed by spectroscopic methods.

Expected Results and Data Analysis

The described protocol is expected to provide the chiral tetrahydropyrrolo[1,2-a]pyrazine in good yield and high enantioselectivity.

ProductYieldEnantiomeric Excess (ee)
(R)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine85-95%>90%

Characterization Data for (R)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.25 (m, 5H, Ar-H), 6.65 (t, J = 2.0 Hz, 1H, pyrrole-H), 6.15 (t, J = 2.0 Hz, 1H, pyrrole-H), 5.95 (t, J = 2.0 Hz, 1H, pyrrole-H), 4.60 (s, 1H, CH-Ph), 4.10 – 3.90 (m, 2H, N-CH₂), 3.20 – 3.00 (m, 2H, N-CH₂), 2.80 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.5, 128.8, 128.0, 126.5, 121.0, 108.0, 107.5, 60.5, 50.0, 45.0.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₃H₁₅N₂, found [M+H]⁺.

  • Chiral HPLC: Enantiomeric excess can be determined by HPLC analysis on a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexanes/isopropanol).

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure reagents are pure and solvent is anhydrous.
Decomposition of product on silica gelAdd a small amount of triethylamine to the chromatography eluent.
Low EnantioselectivityInactive or impure catalystUse a fresh batch of chiral phosphoric acid. Ensure anhydrous reaction conditions.
Racemization during work-up or purificationAvoid harsh acidic or basic conditions. Perform purification at room temperature.
Difficult PurificationCo-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Safety and Handling

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. May cause damage to organs through prolonged or repeated exposure.

    • Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.

    • 2-(Pyrrol-1-yl)ethanamine: May cause skin and eye irritation. Handle with care.

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Horsten, T., & Verniest, G. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 163-203. [Link]

  • Request PDF | Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]-Pyrazine Based on a Cascade Strategy | A simple and efficient synthesis of pyrrolo[1,2-a]pyrazine using Schiff base formation, intramolecular cyclization (or N-alkylation), and... | Find, read and cite all the research you need on ResearchGate. [Link]

  • He, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(17), 4490-4493. [Link]

  • He, Y., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. [Link]

  • Katritzky, A. R., et al. (2003). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. [Link]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science. [Link]

  • Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Fisher Scientific. (2025). 4-(1H-Pyrrol-1-yl)aniline Safety Data Sheet. [Link]

  • Manimaran, M., & Kannabiran, K. (2017). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]

  • Al-Issa, S., et al. (2022). Crystal structures and Hirshfeld surface analyses of two new tetrakis-substituted pyrazines and a degredation product. PMC. [Link]

  • Zhang, J., & Antilla, J. C. (2012). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. sioc-journal.cn. [Link]

  • Bhowmik, S., et al. (2013). Expeditious synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. OUCI. [Link]

  • According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition. However, studies show that the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized. Moreover, despite the scaffold's importance, there are only a few Structure-Activity Relationship (SAR) research on it. Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases. [Link]

Sources

Application Notes and Protocols for 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity, metabolic stability, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated a broad range of therapeutic potential, including anticonvulsant, antibacterial, antiviral, and kinase inhibitory activities.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its analogs, with a focus on their potential as anticonvulsants, antibacterial agents, and kinase inhibitors. While specific data on the 1-isopropyl substituted compound is limited, the information presented herein is based on extensive research on closely related derivatives and provides a strong foundation for its investigation and application in drug discovery programs.

Anticonvulsant Applications

Derivatives of perhydropyrrolo[1,2-a]pyrazine have emerged as a promising class of anticonvulsant agents.[2] Extensive preclinical studies have demonstrated their efficacy in various animal models of epilepsy, including models of pharmacoresistant seizures.[2]

Rationale for Anticonvulsant Activity

The mechanism of action for the anticonvulsant effects of pyrrolo[1,2-a]pyrazine derivatives is an active area of investigation. Some studies suggest that these compounds may modulate the activity of ion channels or neurotransmitter systems involved in neuronal excitability. The specific stereochemistry and substitution patterns on the pyrrolo[1,2-a]pyrazine core are crucial for their anticonvulsant activity.[2] For instance, a preliminary structure-activity relationship (SAR) study revealed that the (S,S) absolute configuration, the presence of an annulated pyrrolidine ring, an imide moiety, and a benzene ring at the C-4 position are important for high anticonvulsant activity in some series.[2]

Preclinical Efficacy of Analogs

Several analogs of this compound have shown significant anticonvulsant activity in rodent models. The table below summarizes the in vivo efficacy of representative compounds.

Compound IDAnimal ModelED50 (mg/kg)Protective Index (PI)Reference
5a 6 Hz test (pharmacoresistant limbic seizures)32.246.6[3]
(4R,8aR)-3a 6 Hz test47.90Not Reported[2][4]
(4S,8aS)-6 6 Hz test126.19Not Reported[2][4]
(4S,8aS)-5h Maximal Electroshock Seizure (MES)Not ReportedNot Reported[5]
(4S,8aS)-5l Maximal Electroshock Seizure (MES)Not ReportedNot Reported[5]

ED50: Median Effective Dose; PI: Protective Index (a measure of the margin of safety)

Experimental Protocol: Anticonvulsant Screening in the 6 Hz Seizure Model

This protocol describes a standard procedure for evaluating the anticonvulsant potential of a test compound, such as this compound, in the 6 Hz psychomotor seizure model in mice. This model is considered a model of therapy-resistant partial seizures.[2]

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male CF-1 mice (20-25 g)

  • Corneal electrodes

  • A constant current stimulator

Procedure:

  • Compound Preparation: Prepare a suspension of the test compound in the vehicle at the desired concentrations.

  • Animal Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction:

    • Apply a drop of anesthetic ophthalmic solution to the eyes of the mouse to minimize discomfort.

    • Deliver a 0.2-second electrical stimulus (6 Hz, 32 mA) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with rearing and forelimb clonus.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose of the test compound. Calculate the ED50 value using probit analysis.

G cluster_protocol Anticonvulsant Screening Workflow prep Compound Preparation dosing Animal Dosing (i.p.) prep->dosing pretreatment Pre-treatment Period dosing->pretreatment induction Seizure Induction (6 Hz) pretreatment->induction observation Observation of Seizure Endpoint induction->observation analysis Data Analysis (ED50 Calculation) observation->analysis

Caption: Workflow for anticonvulsant screening.

Antibacterial Applications

Certain derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated notable antibacterial properties. Of particular interest is pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, which has been isolated from marine bacteria and shown to be effective against multidrug-resistant Staphylococcus aureus (MRSA).[6]

Rationale for Antibacterial Activity

The proposed mechanism of action for the antibacterial effects of some nitrogen-containing heterocycles involves the disruption of the bacterial cell membrane structure and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[7] The specific structural features of the pyrrolo[1,2-a]pyrazine core likely contribute to its ability to interact with these bacterial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin for S. aureus)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

G cluster_mic MIC Assay Workflow dilution Serial Dilution of Compound plate Inoculation of 96-well Plate dilution->plate inoculum Standardized Bacterial Inoculum inoculum->plate incubation Incubation (37°C, 18-24h) plate->incubation readout Visual Inspection for Growth Inhibition incubation->readout

Caption: Workflow for MIC determination.

Kinase Inhibitor Applications

The pyrrolopyrazine scaffold has been explored as a core structure for the development of kinase inhibitors.[8] Kinases are a class of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Rationale for Kinase Inhibition

Pyrrolopyrazine derivatives can be designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their catalytic activity. The development of selective kinase inhibitors is a major focus of modern drug discovery. Analogs of the pyrrolo[1,2-a]pyrazine scaffold have been investigated as inhibitors of Janus kinases (Jak) and p21-activated kinases (PAK).[9][10]

Structure-Activity Relationship Insights

For Jak1 inhibitors based on a 6H-pyrrolo[2,3-e][3][6][11]triazolo[4,3-a]pyrazine core, the substitution at the 1-position has been shown to be critical for activity and selectivity.[9] For example, a cyclohexyl group at this position was found to confer Jak inhibitory activity.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Test compound

  • Recombinant kinase (e.g., Jak1)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_kinase Kinase Inhibition Assay Workflow dispense Compound Dispensing initiate Initiate Kinase Reaction (Kinase, Substrate, ATP) dispense->initiate incubate Incubation initiate->incubate detect Terminate and Detect Signal (e.g., ADP production) incubate->detect analyze Data Analysis (IC50 determination) detect->analyze

Caption: Workflow for in vitro kinase inhibition assay.

Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

Several synthetic routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines have been reported. One efficient method involves a direct catalytic asymmetric intramolecular aza-Friedel–Crafts reaction.[11][12] This approach allows for the stereoselective synthesis of chiral derivatives. Another strategy involves the domino reaction of 2-imidazolines and terminal electron-deficient alkynes.[13]

Protocol: Asymmetric Synthesis of a 1-Substituted-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

This protocol is adapted from the literature for the synthesis of a chiral 1-substituted-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine via a catalytic asymmetric intramolecular aza-Friedel–Crafts reaction.[11][12]

Materials:

  • N-(2-(Pyrrol-1-yl)ethyl)amine

  • An aldehyde (e.g., isobutyraldehyde to yield the 1-isopropyl derivative)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Molecular sieves (4 Å)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst and molecular sieves.

  • Addition of Reactants: Add the N-(2-(pyrrol-1-yl)ethyl)amine and the aldehyde to the flask.

  • Solvent Addition: Add the anhydrous solvent (THF).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. The evidence for their potential as anticonvulsants, antibacterial agents, and kinase inhibitors is compelling and warrants further investigation. The protocols and application notes provided in this guide are intended to facilitate the exploration of this promising class of compounds in medicinal chemistry and drug discovery.

References

  • Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]

  • Gnanambal, K. M., Ponnusamy, K., & Kumar, P. S. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(39), 21953-21964. [Link]

  • Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2014). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 19(10), 15955-15973. [Link]

  • Wang, J., Li, H., & Zu, L. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(15), 4044-4047. [Link]

  • Norman, M. H., D'Angelo, N. D., Hsieh, F., Holt, D. A., & Baine, Y. (2013). Structure activity optimization of 6H-pyrrolo[2,3-e][3][6][11]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2236-2240. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Retrieved from [Link]

  • Gnanambal, K. M., Ponnusamy, K., & Kumar, P. S. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]

  • Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2014). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & Medicinal Chemistry, 22(17), 4814-4823. [Link]

  • Wang, J., Li, H., & Zu, L. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(24), 2095-2121. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, H. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(21), 7384. [Link]

  • Song, M., Deng, X., Zhang, T., Li, C., Zhang, D., Quan, Z., & Wang, X. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 925281. [Link]

  • Li, Y., Chen, J., & Li, Y. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. The Journal of Organic Chemistry, 87(4), 1894-1904. [Link]

  • Dehnavi, M. A., & Iraji, A. (2021). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]

  • Song, M., Deng, X., Zhang, T., Li, C., Zhang, D., Quan, Z., & Wang, X. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 925281. [Link]

  • Mondal, S., Ghosh, A., & Hajra, A. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science Publishers. [Link]

  • El-Sayed, N. N. E., & El-Karim, S. S. A. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2), 12-2-12-2. [Link]

  • Sari, Y., Aisyah, S., & Arrahman, A. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(1), 48-59. [Link]

  • Demian, A. S., & Fares, M. M. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal of Education, Health and Sport, 51(1), 13-26. [Link]

  • Kumar, A., Singh, R., & Singh, A. (2023). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. PubMed. [Link]

  • Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2014). Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives and their evaluation in animal models of epilepsy. PubMed. [Link]

  • ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. Retrieved from [Link]

  • Meijer, L., Vierfond, J. M., & Mettey, Y. (2002). Pyrrolopyrazines as kinase inhibitors. European Patent Office. [Link]

  • Wang, Y., Zhang, Y., & Liu, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. [Link]

Sources

Application Notes and Protocols for the Development of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a potential anticancer agent. While this specific molecule is a novel investigational compound, this guide synthesizes data from structurally related pyrrolo[1,2-a]pyrazine derivatives to propose a putative mechanism of action and outlines detailed protocols for its synthesis and in-vitro evaluation. The provided methodologies are designed to be robust and self-validating, enabling a thorough assessment of the compound's therapeutic potential.

Introduction: The Promise of the Pyrrolo[1,2-a]pyrazine Scaffold

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The pyrrolo[1,2-a]pyrazine core is a promising heterocyclic scaffold that has garnered significant attention for its diverse biological activities, including anticancer properties.[1][2] Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[3][4]

Notably, a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has demonstrated significant in-vitro anticancer activity against lung (A549) and cervical (HeLa) cancer cells, with IC50 values of 19.94 ± 1.23 µg/mL and 16.73 ± 1.78 µg/mL, respectively.[3][4] This analogue was found to induce apoptosis, characterized by nuclear condensation and the formation of apoptotic bodies, and to arrest the cell cycle in the G1 phase.[3][4] Furthermore, other pyrrolo-fused heterocycles have been identified as inhibitors of critical cancer-related targets such as tubulin polymerization and various kinases.[2][5][6]

This application note focuses on this compound, a novel analogue, and provides a framework for its systematic evaluation as a potential anticancer therapeutic.

Proposed Synthesis of this compound

The synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core can be achieved through various established synthetic routes.[7][8] A plausible and efficient method involves a multi-component reaction approach, which offers advantages such as high atom economy and procedural simplicity.[7]

Protocol 1: Synthesis via Multi-Component Reaction

This protocol is a generalized representation and may require optimization for the specific target compound.

  • Reaction Setup: In a round-bottom flask, combine 2-formylpyrrole (1 equivalent), isobutylamine (1.2 equivalents), and ethyl glyoxalate (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Putative Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Based on the activity of structurally similar compounds, it is hypothesized that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis. The proposed signaling pathway is depicted below.

anticancer_pathway Compound 1-Isopropyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Bcl2_Family Bcl-2 Family Proteins (Bcl-2, Bax) Compound->Bcl2_Family Modulates G1_S_Transition G1/S Transition Cell_Death Cancer Cell Death Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis->Caspase_Activation Caspase_Activation->Cell_Death Bcl2_Family->Apoptosis

Figure 1: Proposed signaling pathway for the anticancer activity of this compound.

In-Vitro Evaluation Protocols

A systematic in-vitro evaluation is crucial to determine the anticancer potential of the synthesized compound. The following protocols outline standard assays for assessing cytotoxicity, apoptosis induction, and effects on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]

Protocol 2: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Line Tissue of Origin Hypothetical IC50 (µM) of Test Compound Doxorubicin (Positive Control) IC50 (µM)
A549Lung CarcinomaTo be determined~1.0
HeLaCervical CarcinomaTo be determined~0.5
MCF-7Breast AdenocarcinomaTo be determined~0.8
PC-3Prostate CarcinomaTo be determined~2.0

Table 1: Example data table for presenting cytotoxicity results.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Protocol 3: Annexin V-FITC and Propidium Iodide Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

apoptosis_workflow Start Seed and Treat Cells Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Quantify Apoptotic Populations Analyze->Data

Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[15][18]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle ControlTo be determinedTo be determinedTo be determined
Test Compound (IC50)To be determinedTo be determinedTo be determined
Positive Control (e.g., Nocodazole)To be determinedTo be determinedTo be determined

Table 2: Example data table for presenting cell cycle analysis results.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in-vitro evaluation of this compound. Positive results from these initial studies, particularly significant cytotoxicity in cancer cell lines and evidence of apoptosis induction or cell cycle arrest, would warrant further investigation. Future directions would include lead optimization through medicinal chemistry efforts to enhance potency and selectivity, followed by in-vivo efficacy and toxicity studies in animal models.

References

  • Sharma, P., & Kumar, V. (2021). Pyrrolo[2,1-f][3][19][20]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2035–2053. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Szafranski, K., & Szafranska, K. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][19][20]triazine Derivatives. Molecules, 26(11), 3357. [Link]

  • Manimaran, K., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances, 6(10), 8205–8218. [Link]

  • Gudimchuk, N., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(5), 603–612. [Link]

  • Gudimchuk, N., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(5), 603–612. [Link]

  • Wlodkowic, D., et al. (2011). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 2(2), e121. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?[Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Basic Methods of Cell Cycle Analysis. Current Protocols in Cell Biology, 23(1), 7-5. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

  • ResearchGate. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. [Link]

  • National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • MDPI. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. [Link]

  • baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. [Link]

  • National Center for Biotechnology Information. (2022). The activity of pyrazolo[4,3-e][3][19][20]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][19][20]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • ResearchGate. (2019). Anticancer activity of Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl) metabolite from marine Streptomyces cirratus SRP11. [Link]

  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. [Link]

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of this scaffold have demonstrated a range of therapeutic activities, including antibacterial, antifungal, and antiviral properties.[1] Notably, recent research has highlighted the anticancer potential of pyrazine derivatives, which have been shown to inhibit enzymes and receptors critical to cancer cell proliferation and survival.[2][3]

Studies on related pyrrolo[1,2-a]pyrazine compounds have revealed significant in vitro anticancer activity against a panel of human cancer cell lines. For instance, certain derivatives have been shown to inhibit the viability of prostate (PC-3) and breast (MCF-7) cancer cells with low micromolar IC50 values.[4] The proposed mechanisms of action often involve the induction of apoptosis, as evidenced by the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4] Furthermore, some pyrazine-based compounds have been identified as kinase inhibitors, a well-established class of anticancer agents.[3][5]

This document provides a comprehensive guide for the initial in vitro screening of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (referred to herein as Compound X) to evaluate its potential as an anticancer agent. The following protocols are designed to be robust and self-validating, providing researchers with a clear workflow to assess the compound's impact on cancer cell viability, its ability to induce programmed cell death, and its effect on cell cycle progression.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the logical progression of experiments to characterize the anticancer properties of Compound X. The workflow is designed to move from a broad assessment of cytotoxicity to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation viability Cell Viability Assay (MTT) ic50 IC50 Determination viability->ic50 Dose-response apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis ic50->cell_cycle Treat at IC50 analysis Quantitative Analysis & Reporting apoptosis->analysis cell_cycle->analysis

Caption: Experimental workflow for Compound X evaluation.

Part 1: Assessment of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6][7] The amount of formazan is proportional to the number of living cells, providing a quantitative measure of cell viability.[8]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[6][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the untreated control cells. From the dose-response curve, the half-maximal inhibitory concentration (IC50) value can be determined, which represents the concentration of Compound X required to inhibit cell viability by 50%.[8]

Parameter Description
Cell Viability (%) [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 Value The concentration of Compound X that reduces cell viability to 50% of the control.

Part 2: Investigating the Induction of Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[10]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Compound X at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Preparation:

    • Harvest the cells, including any floating cells in the medium, by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

Data Interpretation

The flow cytometry data will allow for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates that Compound X induces apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Plasma Membrane Events cluster_late_events Late Apoptosis/Necrosis compound_x Compound X ps_translocation Phosphatidylserine (PS) Translocation compound_x->ps_translocation annexin_v Annexin V-FITC Binding ps_translocation->annexin_v Exposed PS membrane_loss Loss of Membrane Integrity ps_translocation->membrane_loss pi_staining Propidium Iodide (PI) Staining membrane_loss->pi_staining

Caption: Key events in apoptosis detected by Annexin V/PI assay.

Part 3: Cell Cycle Analysis

Understanding the effect of a compound on the cell cycle is crucial for elucidating its antiproliferative mechanism. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting:

    • Treat cells with Compound X at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.[14]

    • Incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[16]

Data Analysis and Interpretation

The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the G2/M phase (4N DNA content), and the S phase (intermediate DNA content).[16] By analyzing the percentage of cells in each phase, it can be determined if Compound X causes cell cycle arrest at a specific checkpoint.

Cell Cycle Phase DNA Content Interpretation of Accumulation
G0/G1 2NArrest at the G1/S checkpoint
S >2N, <4NInhibition of DNA synthesis
G2/M 4NArrest at the G2/M checkpoint

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its biological activity and make informed decisions regarding its further development.

References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. (2020, February 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 23, 2026, from [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8- Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-o ne Alkaloid Analogs. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024, September 24). Bentham Science Publishers. Retrieved January 23, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved January 23, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • 2.6. In Vitro Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. (2021, March 27). Atmiya University. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a Pictet-Spengler reaction. This reaction involves the condensation of 2-(pyrrol-1-yl)ethanamine with isobutyraldehyde, followed by an acid-catalyzed intramolecular cyclization. While conceptually straightforward, the execution of this reaction can present several challenges that may lead to diminished yields and the formation of impurities. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Scheme

G cluster_0 Pictet-Spengler Reaction start 2-(pyrrol-1-yl)ethanamine + Isobutyraldehyde imine Iminium Ion Intermediate start->imine Condensation (Acid Catalyst) product This compound imine->product Intramolecular Cyclization

Caption: General scheme for the Pictet-Spengler synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue in the Pictet-Spengler reaction, especially when using aliphatic aldehydes like isobutyraldehyde. The root cause can often be traced to several factors:

  • Incomplete Iminium Ion Formation: The formation of the iminium ion from 2-(pyrrol-1-yl)ethanamine and isobutyraldehyde is a critical equilibrium step. Insufficiently acidic conditions or the presence of excess water can hinder this process.

  • Side Reactions of Isobutyraldehyde: Aliphatic aldehydes are prone to self-condensation (aldol reaction) under both acidic and basic conditions, consuming the starting material and complicating purification.

  • Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Inefficient Cyclization: The intramolecular cyclization of the iminium ion onto the pyrrole ring is the key bond-forming step. The choice of acid catalyst and solvent can significantly impact the efficiency of this step.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Purity of Starting Materials (Amine and Aldehyde) start->check_reagents check_conditions Review Reaction Conditions: - Acid Catalyst - Solvent - Temperature - Reaction Time check_reagents->check_conditions optimize_acid Optimize Acid Catalyst: - Type (e.g., TFA, HCl, p-TsOH) - Concentration check_conditions->optimize_acid optimize_solvent Optimize Solvent: - Aprotic (DCM, Acetonitrile) - Protic (MeOH, EtOH) check_conditions->optimize_solvent optimize_temp Optimize Temperature: - Start at RT - Gradually increase if no conversion check_conditions->optimize_temp monitor_reaction Monitor Reaction Progress by TLC/LC-MS optimize_acid->monitor_reaction optimize_solvent->monitor_reaction optimize_temp->monitor_reaction analyze_byproducts Identify Side Products by MS/NMR monitor_reaction->analyze_byproducts final_yield Improved Yield monitor_reaction->final_yield If reaction is clean and complete address_aldol If Aldol Condensation is an Issue: - Use a milder acid - Lower reaction temperature - Slower addition of aldehyde analyze_byproducts->address_aldol address_aldol->final_yield

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my product. What could it be and how can I prevent it?

This is a classic sign of the self-condensation of isobutyraldehyde. Under acidic conditions, isobutyraldehyde can undergo an aldol condensation to form a dimer, which can then react further.

Recommended Actions:

  • Slow Addition of Aldehyde: Instead of adding all the isobutyraldehyde at once, add it dropwise to the solution of the amine and acid over a period of 30-60 minutes. This will keep the instantaneous concentration of the aldehyde low, favoring the reaction with the amine over self-condensation.

  • Lower the Reaction Temperature: Aldol condensations are often more favorable at higher temperatures. Running the reaction at room temperature or even 0 °C may suppress this side reaction.

  • Choice of Acid Catalyst: A milder acid, such as phosphoric acid or a Lewis acid like Sc(OTf)₃, may be less prone to catalyzing the aldol condensation compared to strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Table 1: Suggested Starting Conditions for Optimization

ParameterCondition 1 (Aggressive)Condition 2 (Mild)Rationale
Acid Catalyst Trifluoroacetic Acid (TFA)p-Toluenesulfonic acid (p-TsOH)TFA is a strong acid that can drive the reaction to completion but may also promote side reactions. p-TsOH is a milder, solid acid that is often effective.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)DCM is a common aprotic solvent. MeCN can sometimes improve solubility and reaction rates.[1]
Temperature Room Temperature0 °C to Room TemperatureStarting at a lower temperature can help control the initial reaction rate and minimize side reactions.
Aldehyde Addition All at onceSlow, dropwise additionMinimizes self-condensation of isobutyraldehyde.
Q3: My product is difficult to purify by standard column chromatography. What are my options?

This compound is a basic compound, which can lead to tailing and poor separation on standard silica gel columns due to interactions with acidic silanol groups.

Purification Strategies:

  • Acid-Base Extraction: This is often the most effective initial purification step.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with fresh organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is >10.

    • Extract the now basic aqueous layer with an organic solvent to recover the purified product.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Modified Column Chromatography: If further purification is needed after extraction:

    • Use of a Basic Modifier: Add a small amount of triethylamine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and prevent tailing of your basic product.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a detailed experimental protocol?

While optimization is often necessary, the following protocol provides a robust starting point for the synthesis of this compound.

Experimental Protocol: Pictet-Spengler Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(pyrrol-1-yl)ethanamine (1.0 eq).

  • Solvent and Acid Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (1.1 eq) dropwise.

  • Aldehyde Addition: To the stirred solution, add isobutyraldehyde (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by acid-base extraction followed by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.

Q2: How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of the starting amine. Use a mobile phase such as 10% methanol in dichloromethane. The product, being more polar than the starting amine, will have a lower Rf value. Visualizing with a UV lamp and/or an iodine chamber is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It will allow you to track the disappearance of the starting materials and the appearance of the product with the expected mass-to-charge ratio (m/z) for [M+H]⁺.

Q3: What are the expected spectroscopic characteristics of the final product?

While experimental data should always be the final determinant, the following are the expected NMR and MS characteristics for this compound:

  • ¹H NMR: Expect to see signals corresponding to the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH), as well as signals for the protons on the pyrrole and pyrazine rings.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the isopropyl group and the heterocyclic core.

  • Mass Spectrometry (MS): The expected exact mass for C₁₀H₁₆N₂ is 164.1313. In an ESI+ mass spectrum, you should observe a prominent peak for the protonated molecule [M+H]⁺ at m/z 165.1392.

Q4: Are there alternative synthetic routes to consider if the Pictet-Spengler reaction fails?

Yes, other methods can be employed, although they may be more complex:

  • Reductive Amination: A two-step process involving the formation of an enamine from pyrrole and N-(2-aminoethyl)isobutylamine, followed by reduction and cyclization.

  • Multicomponent Reactions: One-pot reactions involving the pyrrole precursor, an amino component, and the aldehyde can sometimes provide a more direct route to the desired product.[2]

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link]

  • Shi, Q. et al. A highly stereoselective Pictet–Spengler reaction of D-tryptophan methyl ester hydrochloride with piperonal. Tetrahedron: Asymmetry2004 , 15, 1059-1063. [Link]

  • Katritzky, A. R. et al. Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. J. Org. Chem.2002 , 67, 8220–8223. [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95, 1797-1842. [Link]

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50, 8538-8564. [Link]

  • He, L. et al. Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular aza-Friedel–Crafts Reaction. Org. Lett.2011 , 13, 4490–4493. [Link]

  • Domínguez, G.; Pérez-Castells, J. Pseudo-multicomponent reactions. Chem. Soc. Rev.2011 , 40, 3430-3440. [Link]

Sources

Technical Support Center: Purification of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges in obtaining this valuable bicyclic amine with high purity.

Introduction to Purification Challenges

This compound is a bicyclic amine, and its basic nature presents unique challenges during purification, particularly when using standard silica gel chromatography. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of peaks, and in some cases, irreversible adsorption of the product.[1] Furthermore, the potential for various side products during its synthesis necessitates a robust and flexible purification strategy.

This guide is structured to help you diagnose and solve common issues encountered during the purification of this and similar N-heterocyclic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your purification workflow in a question-and-answer format.

Column Chromatography Problems

Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like your tetrahydropyrrolo[1,2-a]pyrazine on standard silica gel. The basic nitrogen atoms are interacting with the acidic silica, causing tailing.

  • The Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH). Basic amines can be protonated by these groups, leading to strong adsorption and a slow, uneven elution from the stationary phase.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.[1] Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase.

    • Use a Different Stationary Phase: Consider using a less acidic or a basic stationary phase.

      • Amine-functionalized silica: This is often the best solution as it is specifically designed for the purification of basic compounds.[1]

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying amines.

      • Reversed-phase (C18) chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option.

Question 2: My compound is not eluting from the silica gel column, even with a very polar mobile phase.

Answer: This suggests a very strong interaction with the stationary phase, potentially irreversible adsorption or decomposition.

  • The Causality: The basicity of your compound might be high enough to form a stable salt with the silica, effectively trapping it on the column. It is also possible that the acidic nature of the silica is catalyzing a degradation reaction.

  • Solutions:

    • Drastic Polarity Increase with a Basic Modifier: Before abandoning the column, try flushing with a highly polar solvent system containing a base, for example, 5-10% methanol in dichloromethane with 1% triethylamine.

    • Test for Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the silica.

    • Switch to a Non-Adsorptive Method: If your compound is unstable on silica, consider purification by recrystallization, distillation, or an acid-base extractive workup.

Recrystallization and Product Isolation Issues

Question 3: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystallization.

  • The Causality: For crystallization to occur, molecules need to arrange themselves into an ordered crystal lattice. If the concentration of the solute is too high or the temperature drops too rapidly, the molecules may not have enough time to orient correctly and will instead aggregate as a disordered liquid.

  • Solutions:

    • Add More Solvent: Gently heat the solution to redissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Consider Salt Formation: Amines can often be purified by recrystallizing their salts (e.g., hydrochloride or tartrate). Dissolve the crude amine in a suitable solvent and add an acid. The resulting salt may have better crystallization properties.[2][3][4]

Question 4: After my extractive workup, my final product is still contaminated with starting materials or other non-basic impurities.

Answer: This indicates that the extraction was not efficient enough.

  • The Causality: An incomplete extraction can result from not using enough of the acidic solution, insufficient mixing, or not performing enough extraction cycles.

  • Solutions:

    • Increase the Number of Extractions: Perform multiple extractions with the dilute acid solution (e.g., 1M HCl). Three to four extractions are generally more effective than one large one.

    • Ensure Thorough Mixing: After adding the aqueous acid, shake the separatory funnel vigorously to ensure good mixing of the two phases. Be sure to vent the funnel frequently.

    • Check the pH: After the acid wash, check the pH of the aqueous layer to ensure it is acidic. This confirms that the amine has been protonated and transferred to the aqueous phase.[5][6]

Distillation Issues

Question 5: I'm concerned about my compound decomposing at its high boiling point during distillation. Is there a safer way to distill it?

Answer: Yes, for high-boiling or thermally sensitive compounds, vacuum distillation is the recommended method.

  • The Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus, the boiling point is lowered, allowing for distillation at a lower temperature, thus preventing thermal decomposition.[7][8][9][10]

  • Solution:

    • Vacuum Distillation: Use a vacuum pump to reduce the pressure in your distillation setup. This will significantly lower the boiling point of your compound. For example, a compound that boils at 250 °C at atmospheric pressure might boil at a much more manageable temperature under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if the synthesis involves the reduction of an amide, unreacted amide could be a major impurity. If a Pictet-Spengler type reaction is used, related cyclized or uncyclized species might be present.

Q2: How can I effectively monitor the purification process?

A: Thin-Layer Chromatography (TLC) is an indispensable tool.[11] For basic compounds like this, it's often beneficial to add a small amount of triethylamine (e.g., 0.5%) to the developing solvent to prevent streaking and get accurate Rf values. You can visualize the spots using UV light (if the compound is UV active) or by staining with a suitable agent like potassium permanganate or iodine.

Q3: What is the best general-purpose purification strategy for this compound?

A: A multi-step approach is often the most effective:

  • Extractive Workup: Begin with an acid-base extraction to separate the basic product from any neutral or acidic impurities.[5][6][12]

  • Chromatography: Follow up with column chromatography, preferably using an amine-functionalized silica gel or neutral alumina, to separate the target compound from other basic impurities.[1]

  • Final Polish: If necessary, a final recrystallization or vacuum distillation can be performed to achieve high purity.

Q4: Can I use chiral chromatography to separate enantiomers of this compound?

A: Yes, if your synthesis is not stereospecific and you have a racemic mixture, chiral chromatography is the standard method for separating enantiomers. This typically requires specialized chiral stationary phases and method development to find the optimal mobile phase.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Mobile Phase Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add ~0.5% triethylamine to the eluent to prevent streaking. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (without the added base initially).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Once the solvent front reaches the bottom, switch to the eluent containing 0.5-1% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extractive Workup
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Acid Extraction: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated amine) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all aqueous extracts.

  • Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). Your amine product should precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution three times with fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseMobile Phase SystemModifierTypical Application
Silica GelEthyl Acetate / Hexanes0.5-1% TriethylamineGeneral purpose purification
Silica GelDichloromethane / Methanol0.5-1% TriethylamineFor more polar compounds
Amine-functionalized SilicaEthyl Acetate / HexanesNone requiredIdeal for basic compounds
Neutral AluminaEthyl Acetate / HexanesNone requiredAlternative to silica
C18 Reversed-PhaseAcetonitrile / Water0.1% Trifluoroacetic Acid or Formic AcidFor compounds with sufficient hydrophobicity

Visualization of Purification Workflow

Below is a decision tree to help you choose the most appropriate purification strategy based on the nature of your crude material.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid thermal_stability Is the product thermally stable at high temperatures? start->thermal_stability impurities_known Are impurities non-basic? is_solid->impurities_known No recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extractive Workup impurities_known->acid_base_extraction Yes column_chromatography Column Chromatography (Amine-functionalized silica or with TEA modifier) impurities_known->column_chromatography No thermal_stability->impurities_known No vacuum_distillation Perform Vacuum Distillation thermal_stability->vacuum_distillation Yes final_purity_check Check Purity (TLC, NMR, LC-MS) recrystallization->final_purity_check impurpurity_check_after_extraction Is it pure? acid_base_extraction->impurpurity_check_after_extraction column_chromatography->final_purity_check vacuum_distillation->final_purity_check impurpurity_check_after_extraction->column_chromatography No impurpurity_check_after_extraction->final_purity_check Yes

Caption: Decision tree for selecting a purification strategy.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 10). YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Request PDF. (2025, August 6). Thin-layer chromatography of some heterocyclic nitrogen compounds. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. [Link]

  • University of York, Chemistry Teaching Labs. Chemically-active extraction. [Link]

  • PubMed. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. [Link]

  • Wikipedia. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ACS Publications. (2026, January 21). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines | Organic Letters. [Link]

  • Chemistry LibreTexts. (2023, August 29). Chromatographic Columns. [Link]

  • PubMed. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. [Link]

  • RSC Publishing. Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. [Link]

  • Separating Components of a Mixture by Extraction. (2019, February 15). YouTube. [Link]

  • ResearchGate. Physical and chemical properties of selected N-heterocycles. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Organic Process Research & Development. [Link]

  • J-STAGE. Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Chiral Drug Separation. [Link]

  • ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. [Link]

  • Jack Westin. Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content. [Link]

  • NC State University Libraries. 12. Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]

  • IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • PubMed. Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Busch United Kingdom. Vacuum Distillation. [Link]

  • Frontiers. 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. [Link]

  • Springer. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

Sources

Overcoming stability issues with tetrahydropyrrolo[1,2-a]pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydropyrrolo[1,2-a]pyrazine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tetrahydropyrrolo[1,2-a]pyrazine compounds. This guide is designed to provide you, as a valued researcher in the field, with expert insights and practical solutions to common stability challenges encountered when working with this versatile class of nitrogen-containing heterocycles.[1][2][3][4] The unique fused ring system of these compounds, while conferring valuable pharmacological properties, can also present specific stability liabilities.[5] This resource, structured in a question-and-answer format, aims to address these issues head-on, empowering you to ensure the integrity and reproducibility of your experimental data.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you may encounter during your experiments.

Issue 1: Rapid Degradation Observed in Aqueous Assay Buffer

Q: I've noticed a significant loss of my tetrahydropyrrolo[1,2-a]pyrazine compound (as confirmed by HPLC-UV/MS) within a few hours of preparing my aqueous assay buffer (pH 7.4). What is the likely cause and how can I mitigate this?

A: This is a common issue stemming from two primary culprits: hydrolysis and oxidation. The tetrahydropyrrolo[1,2-a]pyrazine core, particularly if it contains susceptible functional groups, can be prone to degradation in aqueous environments.

Causality Explained:

  • Hydrolysis: The pyrazine ring, especially if it contains ester or amide functionalities, can be susceptible to pH-dependent hydrolysis.[6] While neutral pH (7.4) is generally less harsh than acidic or basic conditions, prolonged exposure in an aqueous buffer can still lead to measurable degradation.

  • Oxidation: The pyrrole moiety of the fused ring system is electron-rich and can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions in your buffer.[7][8][9] This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened byproducts.[7]

Troubleshooting Protocol:

  • Buffer Preparation and Degassing:

    • Prepare your buffer fresh for each experiment.

    • To minimize oxidative degradation, degas your buffer before adding your compound. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a vacuum filtration system.

  • Inclusion of Antioxidants:

    • If oxidation is suspected, consider adding a small amount of a compatible antioxidant to your buffer. Common choices include:

      • Ascorbic acid (Vitamin C)

      • Glutathione

      • N-acetylcysteine

    • Self-Validation Check: Always run a control experiment with the antioxidant alone to ensure it doesn't interfere with your assay.

  • pH Optimization:

    • While your assay may be optimal at pH 7.4, the compound itself might be more stable at a slightly different pH.[6][10][11][12][13] If your experimental parameters allow, perform a preliminary stability study across a pH range (e.g., pH 6.0 - 8.0) to identify a more suitable pH for your compound.

  • Minimize Exposure Time:

    • Prepare your stock solutions in a stable, anhydrous organic solvent (e.g., DMSO, DMF).

    • Add the compound to the aqueous buffer immediately before starting your experiment to minimize its residence time in the aqueous environment.

Issue 2: Compound Appears Unstable During Forced Degradation Studies

Q: I am conducting forced degradation studies as per ICH guidelines, and my compound is showing extensive degradation under acidic and oxidative stress conditions. How do I interpret these results and what are the next steps?

A: Extensive degradation under forced conditions is not necessarily a negative result; in fact, it is the intended outcome of such studies.[14][15][16][17] The primary goal of forced degradation is to understand the degradation pathways and to develop a stability-indicating analytical method.[14]

Expert Interpretation:

  • Identifying Degradation Pathways: The degradation products formed under specific stress conditions (acid, base, oxidation, heat, light) provide a roadmap of the molecule's liabilities.[14] For example, if you see a specific major degradant under acidic conditions, it points towards an acid-labile functional group.

  • Method Validation: A stability-indicating method is one that can accurately separate and quantify the intact drug from its degradation products.[14] Your results demonstrate the necessity of such a method for accurate stability and purity assessment. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.[18]

Recommended Experimental Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC_UV HPLC-UV Analysis (Quantify Degradation) Acid->HPLC_UV Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC_UV Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_UV Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC_UV Photo Photostability (ICH Q1B) Photo->HPLC_UV LC_MS LC-MS Analysis (Identify Degradants) HPLC_UV->LC_MS Characterize Peaks Mass_Balance Assess Mass Balance HPLC_UV->Mass_Balance Pathway Elucidate Degradation Pathways LC_MS->Pathway Method Validate Stability- Indicating Method Mass_Balance->Method Formulation Inform Formulation Development Pathway->Formulation Method->Formulation

Caption: Workflow for Forced Degradation Studies.

Next Steps:

  • Characterize Degradants: Use LC-MS to determine the mass of the major degradation products. This will provide clues to their structures (e.g., a +16 Da shift suggests oxidation).

  • Optimize Your Analytical Method: Adjust your HPLC method (e.g., gradient, mobile phase) to ensure baseline separation between the parent compound and all major degradants.

  • Inform Drug Development: The knowledge of these instabilities is crucial. It can guide medicinal chemists in designing more stable analogues or inform formulation scientists on the need for protective excipients.[19][20][21][[“]]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the handling, storage, and formulation of tetrahydropyrrolo[1,2-a]pyrazine compounds.

Q1: What are the ideal long-term storage conditions for solid tetrahydropyrrolo[1,2-a]pyrazine compounds?

A: For solid-state compounds, the primary concerns are typically moisture, light, and temperature.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CSlows down the rate of any potential solid-state degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes long-term oxidative degradation from atmospheric oxygen.
Light Amber vials or stored in the darkPrevents photolytic degradation, as aromatic systems can be light-sensitive.
Moisture Desiccated environmentPrevents hydrolysis and potential deliquescence, which can accelerate degradation.

Q2: My compound has poor aqueous solubility, which complicates my experiments. Can I use co-solvents, and will they affect stability?

A: Yes, co-solvents are a common and effective way to increase the solubility of hydrophobic compounds. However, your choice of co-solvent can indeed impact stability.

  • Commonly Used Co-solvents: DMSO, DMF, ethanol, and polyethylene glycol (PEG) are frequently used.

  • Potential Stability Issues:

    • DMSO: While generally stable, aged or impure DMSO can contain acidic impurities or peroxides that may degrade sensitive compounds. Use high-purity, anhydrous DMSO.

    • Ethanol: Can participate in reactions with certain functional groups (e.g., transesterification).

  • Best Practice: Always perform a preliminary stability study of your compound in the chosen co-solvent/buffer system under your experimental conditions. Monitor for degradation over time using an appropriate analytical method like HPLC.[18][23][24][25]

Q3: Are there any formulation strategies that can intrinsically improve the stability of a labile tetrahydropyrrolo[1,2-a]pyrazine lead compound for in vivo studies?

A: Absolutely. Formulation science offers several strategies to protect a labile compound and improve its performance.[19][[“]]

  • Encapsulation: Using cyclodextrins can form inclusion complexes, shielding the labile parts of your molecule from the bulk solvent and improving both solubility and stability.

  • Liposomal Formulations: Encapsulating the drug within lipid vesicles (liposomes) can protect it from degradation in the gastrointestinal tract or bloodstream and can also aid in targeted delivery.

  • Use of Buffers and Chelators: For liquid formulations, maintaining an optimal pH with buffers is critical.[21] Adding chelating agents like EDTA can sequester metal ions that might catalyze oxidative degradation.[21]

Q4: How can I predict potential stability issues early in the drug discovery process?

A: Early assessment of stability is key to saving time and resources.

  • In Silico Tools: Computational models can predict pKa, oxidation potential, and susceptibility to hydrolysis for a given structure, offering early warnings of potential liabilities.

  • Early-Stage Forced Degradation: A simplified forced degradation study on a small amount of material can provide rapid insights into the compound's major weaknesses.

  • Structural Activity Relationships (SAR): As you synthesize analogues, pay close attention to how changes in the molecule's structure affect its stability. This "stability SAR" can be as important as the biological SAR.

Stability_Prediction_Strategy cluster_early Early Discovery Phase cluster_late Lead Optimization Phase In_Silico In Silico Prediction SAR Stability SAR In_Silico->SAR Early_Forced Early Forced Degradation Early_Forced->SAR Lead_Compound Optimized Lead Compound SAR->Lead_Compound Iterative Design

Caption: Early-Phase Stability Assessment Strategy.

References

  • Surase, Y.B., et al. (2015). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Monatshefte für Chemie - Chemical Monthly, 147, 783–789. Available from: [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
  • Gecimed, C., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of Molecular Structure, 1204, 127530. Available from: [Link]

  • Vitaku, E., et al. (2014). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 19(9), 13670-13697. Available from: [Link]

  • Ng, L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 609. Available from: [Link]

  • Vallejo, D. D., et al. (2022). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 40(1), 24-29.
  • Manikandan, A., et al. (2023). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Journal of Applied Biology & Biotechnology, 11(5), 183-191. Available from: [Link]

  • Katritzky, A. R., et al. (1998). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. Journal of Organic Chemistry, 63(15), 5223-5227. Available from: [Link]

  • Romo-Mancillas, A., et al. (2021). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Nanomaterials, 11(11), 3022. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Available from: [Link]

  • Hypha Discovery. (2021). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

  • iasj. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44295. Available from: [Link]

  • Surase, Y. B., et al. (2015). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Monatshefte für Chemie - Chemical Monthly, 147, 783–789. Available from: [Link]

  • Bajaj, S., et al. (2007). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-692.
  • Gütschow, M., et al. (2019). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 25(6), 1464-1476.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Gorka, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10(1), 11728. Available from: [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • Cernák, M., et al. (2000). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 54(5), 313-317.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Goral, V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(23), 8527. Available from: [Link]

  • Yudar, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • International Journal of Architecture, Engineering and Construction. (n.d.). A Review: Recent developments in Nitrogen containing Heterocycles as Medicinal Compounds. Available from: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available from: [Link]

  • Gecimed, C., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Semantic Scholar. Available from: [Link]

  • Kumar, A., et al. (2012). Novel approaches for stability improvement in natural medicines. Journal of Bioanalysis & Biomedicine, 4(4), 043-049. Available from: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available from: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available from: [Link]

  • D'Antonio, J., et al. (2013). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 3(7), 1749-1757. Available from: [Link]

  • Gere, A., et al. (2016). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 6(106), 104683-104692. Available from: [Link]

  • ResearchGate. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Wikipedia. (n.d.). Pyrrole. Available from: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44295. Available from: [Link]

  • Cacciatore, I., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7906. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important heterocyclic scaffold. The pyrrolo[1,2-a]pyrazine core is a privileged structure found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry. This document provides practical, field-tested advice to help you navigate the common challenges and optimize your reaction conditions for successful outcomes.

Introduction to the Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines

The synthesis of substituted tetrahydropyrrolo[1,2-a]pyrazines is most commonly achieved through a variety of synthetic strategies, including the Pictet-Spengler reaction, multicomponent reactions, and intramolecular cyclizations.[1][2][3] A prevalent and efficient method involves the condensation of a 2-(pyrrol-1-yl)ethanamine derivative with an aldehyde or ketone, followed by an intramolecular cyclization. This reaction is often catalyzed by an acid and proceeds through an iminium ion intermediate. The choice of catalyst, solvent, and temperature are critical parameters that can significantly influence the reaction yield, purity, and stereochemical outcome.

Below is a generalized reaction scheme for the synthesis of a substituted tetrahydropyrrolo[1,2-a]pyrazine via a Pictet-Spengler type reaction:

G cluster_reactants Reactants cluster_products Product PyrroleAmine 2-(Pyrrol-1-yl)ethanamine Reaction_Point PyrroleAmine->Reaction_Point Aldehyde Aldehyde/Ketone Aldehyde->Reaction_Point Product Substituted Tetrahydropyrrolo[1,2-a]pyrazine Catalyst Acid Catalyst (e.g., TFA, CSA, Phosphoric Acid) Catalyst->Reaction_Point Solvent Solvent (e.g., Toluene, DCM, Acetonitrile) Solvent->Reaction_Point Reaction_Point->Product Intramolecular Cyclization

Caption: General synthetic scheme for tetrahydropyrrolo[1,2-a]pyrazines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted tetrahydropyrrolo[1,2-a]pyrazines in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or increasing the temperature. Ensure your catalyst is active; for instance, some acid catalysts can be hygroscopic and may require fresh preparation or drying.

  • Side Product Formation:

    • Cause: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side products can include oligomers from the self-condensation of the aldehyde or decomposition of the starting materials under harsh acidic conditions.[4]

    • Solution: Adjusting the reaction conditions can minimize side product formation. A lower reaction temperature may increase selectivity. If using a strong acid catalyst, consider switching to a milder one. For example, if trifluoroacetic acid (TFA) is causing degradation, you might try camphorsulfonic acid (CSA) or a chiral phosphoric acid.[1]

  • Suboptimal Reagent Stoichiometry:

    • Cause: An incorrect ratio of reactants can lead to an excess of one starting material and limit the formation of the product.

    • Solution: While a 1:1 stoichiometry of the amine and carbonyl compound is typical, a slight excess of the more volatile or less stable reactant might be beneficial. Experiment with small variations in the stoichiometry (e.g., 1:1.1 or 1.1:1) to find the optimal ratio for your specific substrates.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I identify and minimize them?

A2: The formation of byproducts is a frequent issue, particularly in multicomponent or cascade reactions.

  • Identification: Isolate the major byproducts by column chromatography and characterize them using spectroscopic methods (NMR, MS). This will provide insight into the side reactions occurring.

  • Minimization Strategies:

    • Temperature Control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can often suppress the formation of byproducts.

    • Catalyst Choice: The type and concentration of the catalyst can significantly impact selectivity. For Pictet-Spengler type reactions, the acidity of the catalyst is crucial. Harsher conditions with strong acids can lead to undesired side reactions.[5] A screen of different acid catalysts (e.g., TFA, CSA, Yb(OTf)₃) can help identify the optimal choice for your substrate.

    • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway. For instance, pre-forming the imine before inducing cyclization might be a cleaner approach than a one-pot reaction where all components are mixed at once.

Q3: I'm having difficulty purifying my final product. It streaks on the silica gel column and I get poor separation. What can I do?

A3: The basic nitrogen atoms in the tetrahydropyrrolo[1,2-a]pyrazine scaffold can interact strongly with the acidic silica gel, leading to streaking and poor separation.[6]

  • TLC Analysis:

    • Solution: Before running a column, optimize your solvent system using TLC. To counteract the basicity of your compound, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[6] This will neutralize the acidic sites on the silica and improve the spot shape.

  • Column Chromatography:

    • Solution: Use the optimized solvent system from your TLC analysis for your column. If streaking persists, you can pre-treat the silica gel by flushing the column with the eluent containing the basic modifier before loading your sample. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds. For highly polar compounds, reversed-phase chromatography is an excellent alternative.[6]

Q4: My reaction is not stereoselective, and I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

A4: Achieving high stereoselectivity is often a key objective, especially in drug discovery.

  • Chiral Catalysts:

    • Cause: If your starting materials are prochiral, an achiral catalyst will likely produce a racemic or diastereomeric mixture.

    • Solution: The use of a chiral catalyst can induce stereoselectivity. Chiral phosphoric acids have been shown to be effective in catalyzing asymmetric intramolecular aza-Friedel-Crafts reactions to produce chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity.[1]

  • Chiral Auxiliaries:

    • Solution: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cyclization. The auxiliary can then be removed in a subsequent step.

  • Reaction Conditions:

    • Solution: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. Solvent choice can also play a role in the stereochemical outcome.

G cluster_LowYield Low Yield Solutions cluster_Byproducts Byproduct Minimization cluster_Purification Purification Solutions cluster_Stereo Improving Stereoselectivity Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Purification Purification Issues Start->Purification Stereo Poor Stereoselectivity Start->Stereo LY_Sol1 Increase Reaction Time/Temp LowYield->LY_Sol1 LY_Sol2 Check Catalyst Activity LowYield->LY_Sol2 LY_Sol3 Optimize Stoichiometry LowYield->LY_Sol3 BP_Sol1 Lower Reaction Temperature Byproducts->BP_Sol1 BP_Sol2 Screen Catalysts Byproducts->BP_Sol2 BP_Sol3 Change Order of Addition Byproducts->BP_Sol3 P_Sol1 Add Basic Modifier to Eluent Purification->P_Sol1 P_Sol2 Use Alumina or Reversed-Phase Purification->P_Sol2 S_Sol1 Use Chiral Catalyst/Auxiliary Stereo->S_Sol1 S_Sol2 Lower Reaction Temperature Stereo->S_Sol2

Caption: A decision tree for troubleshooting common synthetic issues.

Frequently Asked Questions (FAQs)

Q1: What is the general substrate scope for this reaction?

A1: The Pictet-Spengler type synthesis of tetrahydropyrrolo[1,2-a]pyrazines is quite versatile. A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be used.[1] Ketones are also viable substrates, although they may react more slowly. The pyrrole component can also be substituted, which can influence the reactivity of the pyrrole ring as a nucleophile.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific substrates and the desired outcome.

  • For general synthesis: Brønsted acids like TFA and CSA are commonly used and effective for many substrates. Lewis acids such as Yb(OTf)₃ can also be employed.

  • For acid-sensitive substrates: Milder acids or even metal-free conditions may be necessary.

  • For asymmetric synthesis: Chiral phosphoric acids are a good starting point to induce enantioselectivity.[1]

Q3: What are the best solvents for this reaction?

A3: The choice of solvent can impact reaction rate and yield.

  • Non-polar aprotic solvents such as toluene and dichloromethane (DCM) are frequently used. Toluene is often preferred for reactions requiring higher temperatures and allows for the azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction forward.

  • Polar aprotic solvents like acetonitrile can also be effective. The optimal solvent should be determined empirically for each specific reaction.

Q4: How should I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Staining with potassium permanganate or vanillin can help visualize the starting materials and products. For more quantitative analysis and to confirm the identity of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: Are there any safety considerations I should be aware of?

A5: Standard laboratory safety precautions should always be followed.

  • Reagents: Many of the reagents, such as aldehydes, can be irritants. Acid catalysts are corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Some reactions may be exothermic. For larger-scale reactions, it is important to control the rate of addition of reagents and to have adequate cooling available.

Experimental Protocols

General Procedure for the Synthesis of a Substituted Tetrahydropyrrolo[1,2-a]pyrazine

This protocol provides a general starting point. The specific conditions may need to be optimized for your particular substrates.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required), add the 2-(pyrrol-1-yl)ethanamine derivative (1.0 eq) and the desired solvent (e.g., toluene, 10 mL per mmol of amine).

    • Add the aldehyde or ketone (1.0-1.1 eq).

    • Begin stirring the mixture at room temperature.

  • Catalyst Addition:

    • Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) dropwise to the stirring solution.

  • Reaction:

    • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol), often with the addition of 1% triethylamine to prevent streaking.

Data Presentation
CatalystSolventTemperature (°C)Typical Yield Range (%)Notes
TFADCM25 - 4060 - 90Common and effective for many substrates.
CSAToluene80 - 11050 - 85Milder acid, useful for sensitive substrates.
Chiral Phosphoric AcidToluene2570 - 95For asymmetric synthesis, often gives high ee.
Yb(OTf)₃Acetonitrile25 - 6065 - 90Lewis acid catalyst.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Retrieved from [Link]

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). NIH. Retrieved from [Link]

  • 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. (2021). Atmiya University. Retrieved from [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2020). RSC Publishing. Retrieved from [Link]

  • Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. (2022). ACS Publications. Retrieved from [Link]

  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. (2000). PubMed. Retrieved from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). J-STAGE.
  • Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. (2011). PubMed. Retrieved from [Link]

  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. (2023). Bentham Science. Retrieved from [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. (2018). RSC Publishing. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC. Retrieved from [Link]

  • Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. (2011). ACS Publications. Retrieved from [Link]

  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,... (2023). Ingenta Connect. Retrieved from https://www.ingentaconnect.com/content/ben/loc/2023/00000020/00000010/art00004
  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). PMC. Retrieved from [Link]

  • Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. (2018). RSC Publishing. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][6][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

  • Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2018). MDPI. Retrieved from [Link]

  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. (2000). PubMed. Retrieved from [Link]

Sources

Identifying and minimizing side products in pyrrolo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[1,2-a]pyrazines are prevalent in a wide array of biologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you identify and minimize the formation of side products in your reactions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of pyrrolo[1,2-a]pyrazines. Each problem is analyzed to provide insights into its root causes and to offer practical, step-by-step solutions.

Problem 1: Low Yield of the Desired Pyrrolo[1,2-a]pyrazine

Symptoms:

  • Low isolated yield of the target compound after purification.

  • Complex reaction mixture observed by TLC or LC-MS analysis, with multiple spots or peaks of significant intensity.

  • Incomplete consumption of starting materials.

Potential Causes and Solutions:

1. Suboptimal Reaction Conditions: The delicate balance of reagents, catalysts, temperature, and solvent can significantly impact the reaction outcome.

  • Causality: In tandem reactions, such as the iminium cyclization and Smiles rearrangement used to form pyrido[2,3-e]pyrrolo[1,2-a]pyrazines, the choice of catalyst is critical and can be dependent on the nature of the reactants.[1] For instance, trifluoroacetic acid (TFA) is an effective catalyst for reactions involving aromatic amines, while titanium tetrachloride (TiCl₄) is superior for aliphatic amines.[1] The wrong catalyst can lead to incomplete reaction or the formation of stable, undesired intermediates.

  • Troubleshooting Protocol:

    • Catalyst Screening: If synthesizing a novel derivative, screen a panel of catalysts (e.g., TFA, TiCl₄, Sc(OTf)₃) to identify the most effective one for your specific substrate.

    • Solvent Optimization: The polarity of the solvent can influence the stability of intermediates and transition states. Test a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane (DCM), dioxane, toluene).[1]

    • Temperature Adjustment: Some reactions require elevated temperatures to proceed to completion.[1][4] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for the formation of degradation products.

    • Reagent Addition: Slow, dropwise addition of one reagent to a solution of the others can prevent localized high concentrations that may favor side reactions like aldol condensation.[1]

2. Steric Hindrance: Bulky substituents on the starting materials can impede the desired bond formations.

  • Causality: Steric hindrance from ortho-substituents on aromatic amines or large aliphatic groups can lower the yield of the final product by sterically disfavoring the necessary intramolecular cyclization or rearrangement steps.[1]

  • Troubleshooting Protocol:

    • Re-evaluate Starting Materials: If possible, consider using starting materials with smaller substituents to validate the reaction pathway before moving to more complex, sterically hindered analogs.

    • Increase Reaction Time/Temperature: In some cases, overcoming steric barriers simply requires more energy and longer reaction times. Monitor the reaction closely to find the optimal balance before decomposition becomes a significant issue.

3. Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the reactivity of the starting materials.

  • Causality: Strong electron-withdrawing groups on an aromatic amine can decrease the nucleophilicity of the resulting secondary amine, hindering a subsequent Smiles rearrangement.[1] Conversely, strong electron-donating groups can activate the aromatic ring towards unwanted side reactions.[1]

  • Troubleshooting Protocol:

    • Protecting Group Strategy: If a problematic functional group is not essential for the core reaction, consider protecting it to modulate its electronic influence.

    • pH Adjustment: For acid-catalyzed reactions, the amount of acid can be crucial. Insufficient acid may not catalyze the reaction efficiently, while excess acid can lead to side reactions or decomposition. Titrate the amount of catalyst to find the optimal loading.

Problem 2: Formation of a Specific, Known Impurity

Symptoms:

  • A consistent, significant side product is observed by analytical methods (TLC, LC-MS, NMR).

  • The mass of the side product corresponds to a plausible but undesired reaction pathway.

Potential Side Products and Minimization Strategies:

1. Isomeric Products (Exo- vs. Endo-Double Bond): In ring-closure reactions, the formation of a double bond can sometimes lead to a mixture of isomers.

  • Causality: The cyclization of N-propargyl pyrrole-carboxamides can lead to a mixture of pyrrolopyrazinone isomers with an exocyclic double bond and a thermodynamically more stable endocyclic double bond.[2]

  • Troubleshooting Protocol:

    • Isomerization: The thermodynamically less stable exo-isomer can often be converted to the more stable endo-isomer. This can sometimes be achieved by heating the reaction mixture or by treating the isolated mixture with an acid or base.[2]

    • Purification: If isomerization is not feasible, careful chromatographic purification (e.g., column chromatography, preparative HPLC) may be necessary to separate the isomers.

2. Dehydrated or Rearranged Products: Acid-catalyzed cyclizations can sometimes lead to dehydration or rearrangement, especially at elevated temperatures.

  • Causality: The acid-catalyzed cyclization of N-substituted pyrrole-2-carboxamides can yield different products depending on the reaction conditions. For example, heating with methanesulfonic acid can lead to a rearranged pyrrolopyridine instead of the desired pyrrolopyrazinone.[2]

  • Troubleshooting Protocol:

    • Milder Conditions: Use a weaker acid or lower the reaction temperature to disfavor dehydration or rearrangement pathways.

    • Careful Reagent Choice: The choice of acid and solvent is critical. For instance, using 4-toluenesulfonic acid in acetone/water at room temperature might favor the desired product over a rearranged isomer.[2]

Problem 3: Incomplete Consumption of Starting Materials

Symptoms:

  • Significant amounts of one or more starting materials remain in the reaction mixture after an extended period.

  • The reaction appears to stall before reaching completion.

Potential Causes and Solutions:

1. Inefficient Catalyst or Insufficient Catalyst Loading: The catalyst may not be active enough or may be present in too low a concentration to drive the reaction to completion.

  • Troubleshooting Protocol:

    • Increase Catalyst Loading: Gradually increase the molar percentage of the catalyst and monitor the reaction progress.

    • Switch Catalyst: As mentioned previously, the choice of catalyst is crucial. If one catalyst is not effective, try others known to promote similar transformations.[1][5]

2. Poor Solubility of Reactants: If one of the starting materials has poor solubility in the chosen solvent, it may not be available in solution to react.

  • Causality: The cyclization of some substrates, such as certain phenylacetylene-derived aldol condensation products, can be hampered by poor solubility in common organic solvents like toluene.[4]

  • Troubleshooting Protocol:

    • Solvent Screening: Test a range of solvents or solvent mixtures to find one that effectively dissolves all reactants. A more polar solvent like THF might be necessary in some cases.[4]

    • Elevated Temperature: Increasing the reaction temperature can improve the solubility of the reactants.

3. Reversible Reaction: The reaction may be reversible, reaching an equilibrium that leaves a significant amount of starting material unreacted.

  • Troubleshooting Protocol:

    • Removal of a Byproduct: If the reaction produces a small molecule byproduct (e.g., water), its removal can drive the equilibrium towards the product side. This can be achieved using a Dean-Stark trap for azeotropic removal of water or by adding a dehydrating agent like P₂O₅ or molecular sieves.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrrolo[1,2-a]pyrazines?

There are several established synthetic routes to the pyrrolo[1,2-a]pyrazine core. These can be broadly categorized as:

  • Fusing a pyrazinone ring onto an existing pyrrole: This is a common strategy that involves modifying a pre-existing pyrrole derivative.[2]

  • A "pyrazinone-first" approach: In this strategy, the pyrazinone ring is constructed first, followed by the formation of the pyrrole ring.[2]

  • Multicomponent reactions: These reactions combine three or more starting materials in a one-pot synthesis to rapidly build molecular complexity.[5]

  • Tandem reactions: These elegant strategies involve a cascade of reactions, such as an iminium cyclization followed by a Smiles rearrangement, to form the bicyclic system in a single synthetic operation.[1]

  • 1,3-Dipolar cycloaddition: This method can be used to synthesize certain classes of pyrrolo[1,2-a]pyrazines, such as pyrrolo[2,1-f][1][2][4]triazines.[6]

Q2: How can I purify my pyrrolo[1,2-a]pyrazine product?

The purification method will depend on the physical properties of your compound and the nature of the impurities. Common techniques include:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective way to obtain highly pure material.[7]

  • Column Chromatography: This is a versatile technique for separating the desired product from side products and unreacted starting materials. A range of stationary phases (e.g., silica gel, alumina) and mobile phases can be used.

  • Filtration: If the product precipitates from the reaction mixture as a clean solid, it can be isolated by simple filtration.[6]

  • Extraction: A standard aqueous workup with an organic solvent can be used to remove water-soluble impurities.[4]

Q3: What analytical techniques are most useful for characterizing pyrrolo[1,2-a]pyrazines and identifying side products?

A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the structure of your product and identifying impurities.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify side products by their mass.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in your molecule.

  • X-ray Crystallography: For crystalline products, X-ray crystallography provides definitive proof of structure and stereochemistry.[7]

Data Summary and Visualization

Table 1: Influence of Reaction Conditions on Product Yield
EntryCatalystSolventTemperatureYield (%)Reference
1TFACH₃CNReflux76[1]
2TiCl₄DCMRoom Temp66[1]
3Cs₂CO₃DMF23 °C71 (for an aldol condensation step)[4]
4Sc(OTf)₃---[5]

This table provides a snapshot of how different catalysts, solvents, and temperatures can impact the yield of pyrrolo[1,2-a]pyrazine synthesis and related reactions. Please refer to the cited literature for specific substrate details.

Reaction Pathway Visualization

Below is a generalized workflow for troubleshooting a pyrrolo[1,2-a]pyrazine synthesis.

G cluster_start Start: Low Yield or Side Product Formation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome start Initial Observation analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Side Products analyze->identify purification Refine Purification Method analyze->purification If separation is the main issue conditions Optimize Reaction Conditions - Catalyst - Solvent - Temperature identify->conditions If side products are condition-dependent reagents Evaluate Starting Materials - Steric Effects - Electronic Effects identify->reagents If side products are substrate-dependent improved Improved Yield and Purity conditions->improved reagents->improved purification->improved

Caption: A workflow for troubleshooting pyrrolo[1,2-a]pyrazine synthesis.

This guide is intended to be a starting point for addressing common challenges in the synthesis of pyrrolo[1,2-a]pyrazines. For more detailed information, please consult the references provided below.

References

  • Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][4]triazine: the parent moiety of antiviral drug remdesivir. PMC. [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. RSC Publishing. [Link]

  • Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl. Taylor & Francis. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

Sources

Technical Support Center: Chiral Separation of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the resolution of this chiral molecule. The methodologies and recommendations provided herein are based on established principles of chiral separation for nitrogen-containing heterocyclic compounds.

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[1][2] this compound is a key chiral building block in medicinal chemistry.[3][4] Therefore, robust and efficient methods for the separation of its enantiomers are essential for the development of safe and effective therapeutics. This guide will explore common techniques for chiral separation, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt formation, providing practical solutions to frequently encountered issues.

Section 1: Chiral HPLC/SFC Method Development and Troubleshooting

Chiral chromatography, particularly HPLC and SFC, is a powerful technique for the direct separation of enantiomers.[5] The choice of chiral stationary phase (CSP) and mobile phase is paramount for achieving successful separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are often the first choice for screening.[5]

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of the enantiomers on my polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC). What should I try first?

A1: Lack of separation on a typically robust column suggests that the chiral recognition mechanism is not being effectively engaged. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Composition: The polarity of your mobile phase is a critical factor. For normal phase mode (e.g., hexane/alcohol), systematically vary the alcohol content (e.g., isopropanol or ethanol) from 5% to 20%. A subtle change in polarity can significantly impact selectivity.

  • Additive Screening: Since this compound has basic nitrogen atoms, adding a small amount of an amine modifier like diethylamine (DEA) or a acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can dramatically improve peak shape and sometimes induce separation by interacting with the analyte or the stationary phase.

  • Alternative Solvents: If hexane/alcohol mixtures are unsuccessful, consider switching to a different solvent system. For reversed-phase compatible polysaccharide columns, screening with acetonitrile/water or methanol/water with appropriate buffers can be effective.[6]

  • Temperature Variation: Investigate the effect of column temperature. Sometimes, sub-ambient or elevated temperatures can enhance chiral recognition by altering the thermodynamics of the interaction between the enantiomers and the CSP.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often due to secondary interactions between the basic analyte and the silica support of the CSP, or slow kinetics of interaction.

  • Optimize Additive Concentration: If you are already using an additive like DEA, try increasing its concentration (e.g., from 0.1% to 0.2% or 0.5%). This can help to saturate active sites on the silica surface that cause tailing.

  • Flow Rate Adjustment: In SFC, higher flow rates can sometimes improve peak shape due to the lower viscosity and higher diffusivity of supercritical CO2.[7][8] In HPLC, a lower flow rate might improve efficiency, but for tailing peaks, the issue is more likely chemical than physical.

  • Consider a Different CSP: If peak shape does not improve, the interaction with the specific CSP chemistry might be the issue. Switching to a different type of CSP, for example from a polysaccharide to a macrocyclic glycopeptide column (e.g., Chirobiotic™ series), could be beneficial as they have different retention mechanisms.[9]

Q3: I have baseline separation, but the analysis time is too long for my high-throughput screening needs. How can I speed up the analysis?

A3: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for faster separations due to the properties of supercritical CO2.[10][11]

  • Increase Flow Rate: SFC allows for significantly higher flow rates than HPLC without a proportional loss in efficiency.[8] You can often triple the flow rate with only a minor decrease in resolution.

  • Gradient Elution: Employing a gradient of the co-solvent (e.g., methanol) in SFC can elute the enantiomers faster while maintaining resolution.

  • Shorter Column/Smaller Particles: Using a shorter column or a column packed with smaller particles (sub-2µm) can also reduce analysis time, although this may require an ultra-high-performance system (UHPLC or UPSFC).

Troubleshooting Guide: Chiral HPLC/SFC
Issue Potential Cause Recommended Solution
No Separation Inappropriate CSP/mobile phase combination.Screen different CSPs (polysaccharide, macrocyclic glycopeptide). Systematically vary mobile phase composition and additives.
Poor Peak Shape Secondary interactions with silica support; inappropriate additive.Optimize the concentration of basic (DEA) or acidic (TFA) additives.
Long Analysis Time Low flow rate; isocratic elution.Switch to SFC for higher flow rates. Implement a gradient elution. Use a shorter column.
Irreproducible Retention Times Column equilibration; temperature fluctuations.Ensure adequate column equilibration between injections. Use a column thermostat.
Loss of Resolution Over Time Column degradation.Implement a column wash procedure. If resolution is not restored, the column may need to be replaced.[6]
Experimental Protocol: Chiral Method Screening Workflow

Chiral_Method_Screening start Racemic 1-Isopropyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine screen_csp Screen 4-6 CSPs (e.g., IA, IB, IC, Chirobiotic V) start->screen_csp eval_sep Evaluate Separation (Rs) screen_csp->eval_sep no_sep No Separation (Rs < 0.8) eval_sep->no_sep No partial_sep Partial Separation (0.8 < Rs < 1.5) eval_sep->partial_sep Partial baseline_sep Baseline Separation (Rs > 1.5) eval_sep->baseline_sep Yes change_mode Switch Mode (NP -> RP or SFC) no_sep->change_mode optimize_mp Optimize Mobile Phase (Co-solvent %, Additive) partial_sep->optimize_mp optimize_flow Optimize Flow Rate & Temperature baseline_sep->optimize_flow optimize_mp->optimize_flow final_method Final Validated Method optimize_flow->final_method change_mode->screen_csp

Caption: A decision-tree workflow for systematic chiral method development.

Section 2: Diastereomeric Salt Formation and Resolution

For larger-scale separations, diastereomeric salt formation is often more economical than preparative chromatography.[12] This classical method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[13]

Frequently Asked Questions (FAQs)

Q1: I have tried several common chiral acids (e.g., tartaric acid, mandelic acid) but cannot get any crystals to form. What is the problem?

A1: Crystal formation is a complex process influenced by several factors.

  • Solvent Selection is Key: The solvent must be one in which the diastereomeric salts are sparingly soluble. A good starting point is to screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Supersaturation: Crystallization requires a supersaturated solution. You can achieve this by slowly cooling a heated solution, by slowly evaporating the solvent, or by adding an anti-solvent (a solvent in which the salts are insoluble).

  • Molar Ratio of Resolving Agent: The stoichiometry between your racemic amine and the chiral acid can be critical. While a 1:1 ratio is a good starting point, sometimes using a slight excess of the resolving agent can facilitate crystallization.[13]

Q2: I have formed diastereomeric salts and isolated the crystals, but the enantiomeric excess (e.e.) is low after liberating the free base. How can I improve the purity?

A2: Low enantiomeric excess indicates that the crystallization did not effectively discriminate between the two diastereomers.

  • Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the e.e. of the final product. Monitor the optical rotation or chiral HPLC of the liberated amine after each recrystallization until a plateau is reached.[14]

  • Slower Crystallization: Allowing the crystals to form more slowly (e.g., by very slow cooling or vapor diffusion) can often lead to higher purity crystals. Rapid crystallization can trap impurities and the more soluble diastereomer in the crystal lattice.

  • Screen Other Resolving Agents: The difference in solubility between the two diastereomeric salts may be too small with your current resolving agent. Screening a wider range of chiral acids is advisable. For chiral amines, derivatives of tartaric acid like dibenzoyl- or di-p-toluoyl-tartaric acid often provide better discrimination.[15]

Q3: How do I choose the best chiral resolving agent for my amine?

A3: The selection of the resolving agent is often empirical, but a systematic screening approach can save significant time.[12]

  • Create a Screening Library: Build a small library of commercially available and structurally diverse chiral acids (e.g., L- and D-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid, (1R)-(-)-10-camphorsulfonic acid, dibenzoyl-D-tartaric acid).

  • Small-Scale Screening: Perform small-scale experiments in parallel (e.g., in vials or a 96-well plate). Dissolve your racemic amine and the resolving agent in a few different solvents. Observe for spontaneous precipitation.

  • Analyze the Precipitate: If a solid forms, isolate it, liberate the free base by treatment with a stronger base (e.g., NaOH), and analyze the enantiomeric excess by chiral HPLC or SFC. The resolving agent and solvent combination that gives the highest e.e. in the initial screen is your lead candidate for optimization.

Experimental Protocol: Diastereomeric Salt Resolution Screening
  • Preparation: In separate vials, dissolve 100 mg of racemic this compound in 1 mL of a screening solvent (e.g., methanol, ethanol, acetone).

  • Addition of Resolving Agent: To each vial, add 0.5 equivalents of a different chiral acid from your screening library.

  • Observation: Stir or shake the vials at room temperature for a set period (e.g., 24 hours). Observe for the formation of a precipitate. If no solid forms, try cooling the solutions to 4°C.

  • Isolation and Analysis:

    • Filter any solid that forms and wash with a small amount of cold solvent.

    • Dissolve a small portion of the solid in water and add 1M NaOH to liberate the free amine.

    • Extract the amine with a suitable organic solvent (e.g., dichloromethane).

    • Analyze the organic extract using a previously developed chiral HPLC/SFC method to determine the enantiomeric excess.

  • Optimization: Select the condition that provided the highest e.e. and optimize the solvent, temperature, and stoichiometry on a larger scale.

Diastereomeric_Salt_Resolution start Racemic Amine + Chiral Acid dissolve Dissolve in Screening Solvent start->dissolve crystallize Induce Crystallization (Cooling, Evaporation) dissolve->crystallize eval_crystals Crystals Formed? crystallize->eval_crystals no_crystals No Crystals eval_crystals->no_crystals No filter Filter and Isolate Solid eval_crystals->filter Yes no_crystals->start Try new Solvent/Acid liberate Liberate Free Amine (Base Treatment) filter->liberate analyze Analyze Enantiomeric Excess (e.e.) by Chiral HPLC/SFC liberate->analyze eval_ee High e.e.? analyze->eval_ee low_ee Low e.e. eval_ee->low_ee No optimize Optimize & Scale-Up eval_ee->optimize Yes recrystallize Recrystallize Salt low_ee->recrystallize recrystallize->liberate

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during the transition from laboratory-scale to pilot-plant or manufacturing-scale production of this valuable heterocyclic scaffold. Our guidance is rooted in established chemical principles and field-proven insights to ensure the robustness and efficiency of your synthetic process.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield upon scaling up the synthesis of this compound. What are the likely culprits?

A1: A decrease in yield during scale-up is a common challenge and can often be attributed to a combination of factors. Inefficient heat transfer in larger reactors can lead to localized overheating, promoting side reactions and degradation of both starting materials and the desired product.[1][2] Inadequate mixing in large volumes can result in poor reaction kinetics and incomplete conversions.[2][3] Furthermore, the quality of raw materials, which can have a more pronounced impact at scale, may introduce impurities that interfere with the reaction.[4][5][6] A thorough investigation into these physical and chemical parameters is the first step in diagnosing the issue.

Q2: Our final product purity is inconsistent between batches, with several unknown impurities detected by HPLC. How should we approach impurity profiling and identification?

A2: Inconsistent purity and the emergence of new impurities at scale are critical issues, particularly in pharmaceutical development. A systematic impurity profiling study is essential.[7][8] This involves the use of high-resolution analytical techniques such as LC-MS/MS and GC-MS to identify the structures of the impurities. These impurities can arise from various sources, including the raw materials, side reactions, or degradation of the product during work-up and isolation.[8] Once identified, their formation can often be mitigated by adjusting reaction conditions, such as temperature, reaction time, or the order of reagent addition.

Q3: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not economically viable. What are our alternatives?

A3: Relying on chromatography for large-scale purification is often unsustainable in a manufacturing environment due to high solvent consumption and cost.[9] Crystallization is a highly effective and scalable purification technique for solid compounds.[10] A systematic screening of solvents and anti-solvents is recommended to identify a suitable crystallization process. In some cases, salt formation of the basic pyrazine nitrogen followed by crystallization can be an effective strategy to isolate a highly pure product. Distillation can also be a viable option if the product is thermally stable and has a suitable boiling point.

Q4: We've noticed the formation of a significant amount of a dimeric byproduct. What is the likely mechanism, and how can we prevent it?

A4: Dimerization can occur through various pathways depending on the synthetic route. In reductive amination approaches, for instance, the intermediate imine can potentially react with another molecule of the amine starting material before reduction. To minimize this, it is crucial to control the stoichiometry of the reactants carefully. Using a slight excess of the aldehyde or ketone component can sometimes suppress this side reaction. Alternatively, a stepwise approach where the imine is formed first and then reduced in a separate step can provide better control.

Troubleshooting Guides for Specific Synthetic Routes

The synthesis of this compound can be approached through several synthetic strategies. Below are troubleshooting guides for two common routes.

Route 1: Reductive Amination Approach

This route typically involves the condensation of a suitable pyrrole-based amine with isobutyraldehyde, followed by an intramolecular cyclization and reduction.

Workflow for Reductive Amination

Start Starting Materials: - Pyrrole-based amine - Isobutyraldehyde Step1 Imine Formation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Reduction Step2->Step3 Product 1-Isopropyl-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine Step3->Product

Caption: Reductive Amination Workflow

Observed Issue Potential Cause(s) Recommended Action(s)
Low conversion to imine intermediate - Incomplete reaction due to insufficient removal of water. - Steric hindrance from the isopropyl group.- Use a Dean-Stark apparatus or a suitable dehydrating agent (e.g., MgSO₄, molecular sieves). - Increase reaction temperature and/or time. Consider a more reactive aldehyde derivative if possible.
Formation of over-alkylation byproducts - The secondary amine product reacts further with the aldehyde.- Control the stoichiometry carefully; a slight excess of the amine may be beneficial. - Add the reducing agent portion-wise to keep the concentration of the aldehyde low.
Exothermic reaction during reduction step - Rapid addition of the reducing agent (e.g., NaBH₄) at scale.- Implement controlled, slow addition of the reducing agent. - Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[1][2][11]
Difficult work-up and product isolation - Emulsion formation during aqueous work-up. - Product solubility in the aqueous phase.- Use a different solvent system for extraction. - Adjust the pH of the aqueous phase to ensure the product is in its free base form and less water-soluble.
Route 2: Pictet-Spengler Type Reaction

This powerful cyclization reaction can be adapted for the synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core.[12][13] It typically involves the reaction of a pyrrole-containing amine with an aldehyde or its equivalent.

Decision Tree for Pictet-Spengler Troubleshooting

Start Low Yield in Pictet-Spengler Reaction Check1 Incomplete Conversion? Start->Check1 Check2 Side Product Formation? Check1->Check2 No Solution1a Increase acid catalyst concentration Check1->Solution1a Yes Check3 Product Degradation? Check2->Check3 No Solution2a Optimize reaction concentration Check2->Solution2a Yes Solution3a Lower reaction temperature Check3->Solution3a Yes Solution1b Increase reaction temperature/time Solution1a->Solution1b Solution2b Use a milder acid catalyst Solution2a->Solution2b Solution3b Quench reaction promptly Solution3a->Solution3b

Caption: Troubleshooting Pictet-Spengler Reactions

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete cyclization - Insufficient acidity of the reaction medium.[12] - Low reactivity of the pyrrole nucleus.- Screen different acid catalysts (e.g., TFA, PTSA, Lewis acids). - Consider using a pyrrole derivative with electron-donating groups to enhance its nucleophilicity.
Formation of N-acylated byproduct - If using an acyliminium ion precursor, incomplete cyclization can lead to hydrolysis of the intermediate.- Ensure anhydrous reaction conditions. - Use a stronger acid to promote cyclization over hydrolysis.
Racemization of the product - Harsh acidic conditions or elevated temperatures can lead to racemization if a chiral center is present.- Use a milder acid catalyst or lower the reaction temperature. - Consider asymmetric catalysis for stereocontrol.[14]
Product precipitation during reaction - The product salt may be insoluble in the reaction solvent.- Screen for alternative solvents in which the product salt is more soluble. - Consider running the reaction at a higher dilution.

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination

Objective: To synthesize this compound from a pyrrole-based amine and isobutyraldehyde on a 1 kg scale.

Materials:

  • Pyrrole-based amine (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Methanol (10 L)

  • Sodium borohydride (1.5 eq)

  • Sodium hydroxide (for work-up)

  • Toluene (for extraction)

Procedure:

  • To a 20 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the pyrrole-based amine and methanol.

  • Cool the mixture to 0-5 °C.

  • Slowly add isobutyraldehyde to the mixture over 1-2 hours, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for an additional 2 hours.

  • In a separate vessel, prepare a solution of sodium borohydride in a small amount of water with a catalytic amount of sodium hydroxide.

  • Slowly add the sodium borohydride solution to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 15 °C. Monitor for gas evolution.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add toluene to the residue and adjust the pH to >12 with aqueous sodium hydroxide.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or crystallization.

Data Presentation

Parameter Lab-Scale (10 g) Pilot-Scale (1 kg) Observed Discrepancy & Action
Reaction Time 8 hours18 hoursSlower reaction at scale. Improved mixing and slight temperature increase to 25 °C reduced time to 14 hours.
Yield 85%60%Attributed to thermal degradation. Improved cooling and slower reagent addition increased yield to 78%.
Purity (by HPLC) 98%92%New impurity at 3.5 min RT. Identified as an over-alkylation product. Stoichiometry adjusted to use a slight excess of amine.

References

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10), 916-921.
  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(11), 2459-2467.
  • The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. (2024).
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Bloemendal, V. R. L. J., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(7), 1286-1311.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (n.d.).
  • Vila, C., et al. (2016).
  • Garg, R., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 4(1), 2-11.
  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Green Chemistry.
  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters.
  • Synthesis of Heterocyclic Compounds. (n.d.). ijirset.
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Heterocycles, their Synthesis and Industrial Applications: A Review. (2020).
  • Understanding Pharmaceutical Quality by Design. (2014). The AAPS Journal.
  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021). Chemical Science.
  • Special Issue : Polymorphism and Phase Transitions in Crystal M
  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). MDPI.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2018). Organic Process Research & Development.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Str
  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. (2024). Green Chemistry.
  • The Pictet-Spengler Reaction Updates Its Habits. (2016).
  • Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry.
  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Comput
  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022).
  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023). Pharmaceutical manufacturing company.
  • How to increase sustainability for large-scale peptide API purific
  • Question about reductive amination reaction procedure. (2025). Reddit.
  • Heterocyclic Compounds Synthesis Guide. (n.d.). Scribd.
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2024). RSC Publishing.
  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society.
  • RECENT APPROCHES OF “IMPURITY PROFILING” IN PHARMACEUTICAL ANALYSIS: A REVIEW. (n.d.). ijpsr.
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
  • How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma.
  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (n.d.).
  • Exploring Polymorphism, Cocrystallization and Mixed Crystalliz
  • Special Issue : Polymorphism in Crystals. (n.d.). MDPI.
  • Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints. (2021). PubMed.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group.
  • Quality control of packed raw materials in pharmaceutical industry. (2025).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. In the absence of published experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data and compares it with experimental data for the parent compound, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This comparative approach allows for a detailed examination of the influence of the isopropyl substituent on the chemical shifts and coupling constants of the heterocyclic core. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to NMR Spectroscopy in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, particularly for complex heterocyclic systems prevalent in medicinal chemistry. The precise chemical environment of each proton and carbon atom in a molecule is reflected in its unique resonance frequency (chemical shift), the splitting pattern of the signal (multiplicity), and the magnitude of this splitting (coupling constant). These parameters provide a detailed roadmap of the molecular structure. For substituted tetrahydropyrrolo[1,2-a]pyrazines, a scaffold of interest in pharmaceutical research, NMR spectroscopy is crucial for confirming the regiochemistry of substitution and the stereochemistry of chiral centers.

Predicted ¹H and ¹³C NMR Data for this compound

The following ¹H and ¹³C NMR data were predicted using the online NMR prediction tool, NMRDB.org. This tool utilizes a combination of computational methods to provide reliable spectral estimations.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.25Doublet of doublets (dd)8.0, 4.0
H-2α2.95Multiplet (m)-
H-2β2.75Multiplet (m)-
H-3α3.10Multiplet (m)-
H-3β2.85Multiplet (m)-
H-4α3.80Multiplet (m)-
H-4β3.60Multiplet (m)-
H-66.05Doublet of doublets (dd)3.0, 1.5
H-76.60Triplet (t)3.0
H-86.15Doublet of doublets (dd)3.0, 2.0
H-1'2.10Septet7.0
H-2' (CH₃)0.95Doublet (d)7.0
H-2'' (CH₃)0.90Doublet (d)7.0
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-165.0
C-248.0
C-345.0
C-455.0
C-6108.0
C-7115.0
C-8105.0
C-8a130.0
C-1'32.0
C-2'19.0
C-2''18.5

Comparative Analysis with Experimental Data of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

To contextualize the predicted data, a comparison with the experimentally determined NMR data for the unsubstituted parent compound, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, is presented. This allows for an understanding of the electronic and steric effects of the isopropyl group at the C-1 position.

Experimental ¹H and ¹³C NMR Data for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

The following experimental data is for the unsubstituted parent compound.

¹H NMR (CDCl₃, 400 MHz): δ 6.63 (t, J = 2.8 Hz, 1H), 6.09 (dd, J = 2.8, 1.8 Hz, 1H), 5.99 (dd, J = 2.8, 1.8 Hz, 1H), 3.99 (t, J = 5.6 Hz, 2H), 3.86 (s, 2H), 3.09 (t, J = 5.6 Hz, 2H).

¹³C NMR (CDCl₃, 100 MHz): δ 125.8, 113.7, 107.9, 107.4, 53.9, 48.1, 44.0.

Discussion of Substituent Effects

The introduction of the isopropyl group at the C-1 position induces notable changes in the NMR spectra:

  • ¹H NMR: The most significant effect is the downfield shift of the H-1 proton in the isopropyl derivative (predicted at 3.25 ppm) compared to the corresponding protons in the parent compound (3.86 ppm for the CH₂ group at C-1). This is due to the electron-donating nature and steric bulk of the isopropyl group. The protons on the pyrrole ring (H-6, H-7, H-8) are also expected to experience slight shifts due to the altered electronic environment. The complex multiplets for the methylene protons in the pyrazine ring of the isopropyl derivative are a result of the chiral center at C-1, which renders them diastereotopic.

  • ¹³C NMR: The C-1 carbon in the isopropyl derivative is predicted to be significantly downfield (65.0 ppm) compared to the unsubstituted C-1 (53.9 ppm), which is a direct consequence of the alpha-substitution effect of the isopropyl group. The carbons of the isopropyl group itself give rise to new signals in the aliphatic region of the spectrum.

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation

A meticulously prepared sample is fundamental to acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

NMR Data Acquisition Workflow

The following workflow outlines the key steps from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Lock, Shim) transfer->instrument_setup Insert Sample run_1d Acquire 1D Spectra (¹H, ¹³C) instrument_setup->run_1d run_2d Acquire 2D Spectra (COSY, HSQC, HMBC) run_1d->run_2d process Process FID (FT, Phasing, Baseline) run_2d->process Raw Data (FID) assign Assign Signals process->assign interpret Structural Elucidation assign->interpret end end interpret->end Final Structure

Caption: Workflow for NMR data acquisition and analysis.

Principles of 2D NMR for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds.[3] Cross-peaks in the 2D spectrum connect protons that are coupled to each other, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4] It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds.[4] This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

The interplay of these 2D NMR techniques provides a powerful toolkit for the complete and confident structural elucidation of novel compounds.

Conclusion

This guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound through high-quality predicted data, contextualized by a comparison with the experimental data of its parent compound. The discussion of substituent effects, coupled with detailed experimental protocols and an overview of 2D NMR techniques, offers a comprehensive resource for researchers working with this class of heterocyclic compounds. The methodologies and principles outlined herein are broadly applicable to the structural characterization of a wide range of organic molecules.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. [Link]

  • Gómez-Ayuso, J., Pertejo, P., Hermosilla, T., Carreira-Barral, I., Quesada, R., & García-Valverde, M. (2020). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 2368–2377. [Link]

  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

Sources

A Comparative Guide to the Bioactivity of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets.[1] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neurological effects.[2][3] This guide provides a comparative analysis of the bioactivity of various analogs of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine system. While direct experimental data for 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not extensively available in public literature, this document will synthesize findings on closely related analogs to infer its potential bioactivity and guide future research. By examining structure-activity relationships across a range of biological assays, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Comparative Bioactivity Analysis

The bioactivity of tetrahydropyrrolo[1,2-a]pyrazine derivatives is significantly influenced by the nature and position of their substituents. This section will compare the performance of various analogs in key therapeutic areas, supported by available experimental data.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of pyrrolo[1,2-a]pyrazine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4]

A notable analog, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) , has been isolated from marine bacteria and demonstrated significant in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells.[4] This compound induced morphological changes indicative of apoptosis, such as nuclear condensation and the formation of apoptotic bodies, and was shown to arrest the cell cycle at the G1 phase.[4]

Another study on novel pyrrolo[1,2-a]pyrazine derivatives revealed that substitution patterns on an appended aromatic ring are crucial for cytotoxicity. For instance, a derivative with a 2,4-dimethoxyphenyl group exhibited potent inhibition of human lymphoma U937 cells.[5]

Compound Cancer Cell Line IC50 (µg/mL) Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP)A549 (Lung)19.94 ± 1.23[4]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP)HeLa (Cervical)16.73 ± 1.78[4]
Pyrrolo[1,2-a]pyrazine derivative with 2,4-dimethoxyphenyl groupU937 (Human Lymphoma)Potent Inhibition (Qualitative)[5]
Antimicrobial Activity

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has also been identified as a promising backbone for the development of novel antimicrobial agents.

One of the most studied analogs in this context is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro . This compound, isolated from various microbial sources, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA).[6] Its mechanism is thought to involve the disruption of essential bacterial cellular processes.

Further studies have synthesized novel triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro antibacterial activity. Some of these compounds exhibited moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroMultidrug-resistant S. aureus-[6]
Triazolo[4,3-a]pyrazine derivative 2eS. aureus32[3]
Triazolo[4,3-a]pyrazine derivative 2eE. coli16[3]
Antioxidant Activity

Certain tetrahydropyrrolo[1,2-a]pyrazine analogs have demonstrated significant free radical scavenging capabilities, suggesting their potential in mitigating oxidative stress-related diseases.

For example, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , extracted from a marine Streptomyces species, exhibited strong scavenging activity against DPPH and nitric oxide radicals.[7]

Compound Assay Scavenging Activity (%) at 500 µg/mL Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)DPPH Radical Scavenging72.48 ± 0.32[7]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Nitric Oxide Radical Scavenging73.03 ± 1.02[7]
Neurological and Anticonvulsant Activity

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has also been explored for its potential in treating neurological disorders, particularly epilepsy. A study on novel, chiral derivatives of pyrrolo[1,2-a]pyrazine with aromatic substituents at the C-4 position showed significant in vivo efficacy in animal models of epilepsy.[8] The anticonvulsant activity was found to be dependent on the substitution pattern on the aromatic ring.[8]

Experimental Methodologies

To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B 24h incubation C Add MTT solution B->C 24-72h incubation D Add DMSO C->D 4h incubation E Measure absorbance D->E Dissolve formazan

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is typically used as a positive control.

  • Calculate the percentage of radical scavenging activity.

DPPH_Assay_Workflow A Prepare DPPH solution C Add DPPH solution A->C B Add test compound to plate B->C D Incubate in dark C->D 30 min E Measure absorbance D->E

Caption: Workflow for the DPPH radical scavenging assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate broth media.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

MIC_Assay_Workflow A Serial dilution of compound B Inoculate with microorganism A->B C Incubate B->C 18-24h D Determine MIC C->D

Caption: Workflow for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although not exhaustive, allows for the deduction of preliminary structure-activity relationships for the tetrahydropyrrolo[1,2-a]pyrazine scaffold.

  • Substitution at the 3-position: The presence of a lipophilic group, such as in PPDHMP, appears to be favorable for both anticancer and antioxidant activities.

  • Aromatic Substitution at the 4-position: For anticonvulsant activity, the substitution pattern on an aromatic ring at this position is critical.

  • Fusion of Additional Rings: The addition of a triazole ring can enhance antibacterial properties.

The lack of direct experimental data on This compound presents a clear research gap and an opportunity. Based on the SAR of its analogs, the isopropyl group at the 1-position is a relatively small, lipophilic substituent that could confer interesting biological properties. It is plausible that this compound may exhibit a profile of anticancer, antimicrobial, or neurological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its closely related analogs. This would enable a more definitive comparison and a deeper understanding of the SAR for this promising class of compounds.

Conclusion

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a versatile and promising platform for the development of new therapeutic agents with a wide range of bioactivities. While this guide has focused on the comparative analysis of its known analogs, the potential of yet-unexplored derivatives like this compound remains an exciting prospect for medicinal chemists and pharmacologists. The experimental protocols and SAR insights provided herein are intended to serve as a valuable resource to catalyze further research and drug discovery efforts in this area.

References

  • ResearchGate. N silico study of pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(phenylmethyl) - isolated from Streptomyces sp. VITPK9 as a potent drug against Candida species. [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. ScienceDirect. [Link]

  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. National Center for Biotechnology Information. [Link]

  • Advanced drug development and manufacturing.
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics. [Link]

  • Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. [Link]

  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola. ResearchGate. [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of sigma(1) Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). u:cris-Portal. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • In silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking studies of a few Antiviral Agents. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a Putative DPP-4 Inhibitor in a Rodent Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Executive Summary

The escalating prevalence of Type 2 Diabetes (T2D) necessitates the development of novel therapeutic agents. This guide details a comprehensive framework for validating the in vivo efficacy of a novel small molecule, 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (herein referred to as "Compound-X"), as a putative Dipeptidyl Peptidase-4 (DPP-4) inhibitor. We present a scientifically-grounded rationale for its mechanism of action, a comparative analysis of relevant animal models, and detailed, self-validating experimental protocols. By comparing Compound-X to a vehicle control and the established DPP-4 inhibitor, Sitagliptin, this guide provides the necessary tools for researchers to rigorously assess its therapeutic potential in a preclinical setting that mimics human T2D pathology.

Introduction: The Scientific Rationale for DPP-4 Inhibition

Type 2 Diabetes is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. A key physiological pathway that regulates glucose homeostasis is the incretin effect.[1] In response to food intake, intestinal L-cells and K-cells secrete incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3][4] These hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5]

However, the therapeutic action of endogenous GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][7] DPP-4 inhibitors, a class of oral anti-hyperglycemic agents, work by blocking this enzyme, thereby increasing the circulating levels of active incretins.[7][8][9] This leads to enhanced glucose-dependent insulin release, suppression of glucagon secretion, and ultimately, improved glycemic control.[10]

Compound-X, this compound, has been identified as a potential DPP-4 inhibitor based on its structural similarity to other compounds in this class. This guide outlines the critical experiments required to validate this hypothesis in vivo.

Comparative Analysis and Selection of Animal Models

Choosing an appropriate animal model is critical for translating preclinical findings to clinical success.[11] The ideal model should replicate the key pathophysiological features of human T2D. Below is a comparison of two widely used rodent models.

Featuredb/db Mouse Model High-Fat Diet/Streptozotocin (HFD/STZ) Rat Model Rationale for Selection
Etiology Monogenic (Leptin receptor mutation) leading to hyperphagia, obesity, and severe hyperglycemia.[11]Diet-induced insulin resistance (from HFD) combined with chemically-induced β-cell dysfunction (low-dose STZ).[12][13][14]The HFD/STZ model more closely mimics the common human etiology of T2D, which involves both lifestyle (diet) and progressive β-cell failure.[15]
Translatability Represents a specific genetic cause of diabetes; may not fully reflect the heterogeneity of human T2D.The combination of insulin resistance and impaired insulin secretion offers higher face validity for the majority of human T2D cases.[16]Higher face validity improves the predictive power of the efficacy studies.
Key Phenotypes Severe hyperglycemia, profound insulin resistance, obesity.[11]Moderate hyperglycemia, insulin resistance, dyslipidemia, and impaired glucose tolerance.[13][17]The moderate and progressive nature of the HFD/STZ phenotype is well-suited for evaluating therapeutic interventions over several weeks.
Variability Generally low variability due to the consistent genetic background.Can have higher inter-animal variability depending on diet composition and STZ dosage.While requiring careful execution, the model's relevance outweighs the challenge of managing variability.

Decision: For this validation guide, the High-Fat Diet/Streptozotocin (HFD/STZ) Rat Model is selected. Its etiology, combining diet-induced insulin resistance with β-cell impairment, provides a more clinically relevant context to evaluate the efficacy of a novel DPP-4 inhibitor like Compound-X.[12][16]

In Vivo Efficacy Validation: Experimental Design and Protocols

This section provides a comprehensive, step-by-step guide for a 4-week efficacy study. The design incorporates a positive control and multiple mechanistic endpoints to ensure the results are robust and interpretable.

Experimental Workflow Diagram

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (4 Weeks) cluster_endpoints Endpoint Analysis acclimatize Week -5 to -4 Animal Acclimatization hfd Week -4 to 0 High-Fat Diet Induction (60% kcal from fat) acclimatize->hfd stz Week 0 Low-Dose STZ Injection (30-35 mg/kg, i.p.) hfd->stz grouping Week 1 Baseline Measurements & Randomization stz->grouping dosing Week 1 to 4 Daily Oral Gavage (Vehicle, Compound-X, Sitagliptin) grouping->dosing monitoring Weekly Monitoring (Body Weight, Food Intake) dosing->monitoring ogtt Week 4 (Day 28) Oral Glucose Tolerance Test (OGTT) dosing->ogtt collection Week 4 (Day 29) Terminal Blood & Tissue Collection ogtt->collection analysis Biochemical Assays (DPP-4, GLP-1, Insulin, HbA1c) collection->analysis

Caption: Experimental workflow from animal model induction to endpoint analysis.

Experimental Groups
  • Group 1: Vehicle Control: (e.g., 0.5% Carboxymethylcellulose in water), n=8-10 rats.

  • Group 2: Compound-X (Low Dose): 10 mg/kg, n=8-10 rats.

  • Group 3: Compound-X (Mid Dose): 30 mg/kg, n=8-10 rats.

  • Group 4: Compound-X (High Dose): 50 mg/kg, n=8-10 rats.

  • Group 5: Positive Control (Sitagliptin): 10 mg/kg, n=8-10 rats.[18]

Causality: Including multiple doses of Compound-X is essential to establish a dose-response relationship, a critical indicator of true pharmacological effect. Sitagliptin serves as a benchmark, allowing for a direct comparison of Compound-X's efficacy against the current standard of care.[11][18]

Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is the primary endpoint for assessing how well the animals handle a glucose challenge, directly reflecting the therapeutic goal.[19]

  • Fasting: Fast animals for 6-8 hours with free access to water.[20][21] A 6-hour fast is recommended for mice to avoid undue metabolic stress.[20]

  • Baseline Blood Sample (T=0 min): Collect a small blood sample (~50 µL) from the tail vein to measure baseline glucose.

  • Glucose Administration: Administer a 2 g/kg D-glucose solution (prepared in water) via oral gavage.[6]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose immediately at each time point using a validated glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the total Area Under the Curve (AUC) for glucose excursion. A significant reduction in AUC indicates improved glucose tolerance.

Protocols: Mechanistic Endpoints

These assays are performed on plasma collected at the study's termination to elucidate the mechanism of action.

3.4.1 Plasma DPP-4 Activity Assay This assay directly confirms that Compound-X is inhibiting its intended target.

  • Sample Preparation: Collect terminal blood in EDTA-coated tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to obtain plasma. Store at -80°C until analysis.

  • Assay Principle: Use a fluorometric or colorimetric kit that employs a synthetic DPP-4 substrate (e.g., H-Gly-Pro-AMC).[22] Cleavage of the substrate by active DPP-4 releases a fluorescent or colored product.[23]

  • Procedure:

    • Add plasma samples to a 96-well plate.

    • For each sample, prepare a parallel well containing a specific DPP-4 inhibitor (provided in most kits) to measure background non-DPP-4 activity.[22]

    • Add the substrate solution to all wells and incubate at 37°C.[22]

    • Measure fluorescence (λex=360nm, λem=460nm) or absorbance at regular intervals.[22]

  • Analysis: Calculate DPP-4 activity based on the rate of signal generation compared to a standard curve. A significant decrease in activity in the Compound-X groups confirms target engagement.

3.4.2 Active GLP-1 Measurement This assay validates the downstream biological effect of DPP-4 inhibition.

  • Critical Sample Handling: Active GLP-1 is extremely labile.[6] Blood must be collected into pre-chilled tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide) and other protease inhibitors.[6]

  • Assay Selection: Use a high-sensitivity ELISA or a multiplex assay platform (e.g., Meso Scale Discovery) specifically designed to detect the active form of GLP-1 (7-36 amide).[24][25]

  • Procedure: Follow the manufacturer's protocol for the chosen immunoassay.

  • Analysis: A significant, dose-dependent increase in active GLP-1 levels in the Compound-X treated groups would provide strong evidence of its mechanism of action.

3.4.3 Insulin and HbA1c Measurement These endpoints assess the impact on β-cell function and long-term glycemic control.

  • Insulin: Measured from fasting plasma samples using a rat-specific ELISA kit. Increased fasting insulin can indicate improved β-cell function.

  • HbA1c (Glycated Hemoglobin): Measured from whole blood. HbA1c reflects average blood glucose over the preceding weeks and is a key clinical marker of long-term glycemic control.[20][26] A reduction in HbA1c demonstrates sustained therapeutic benefit.

Data Presentation and Comparative Analysis

The following tables present hypothetical data to illustrate expected outcomes for a successful compound.

Table 1: Comparative Efficacy on Glucose Homeostasis (OGTT at Week 4)

Treatment Group Fasting Glucose (mg/dL) Glucose AUC (0-120 min) % Reduction in AUC (vs. Vehicle)
Vehicle Control 185 ± 12 35,400 ± 2,100 -
Compound-X (10 mg/kg) 168 ± 10 29,800 ± 1,800 15.8%
Compound-X (30 mg/kg) 145 ± 9* 24,100 ± 1,500* 31.9%
Compound-X (50 mg/kg) 138 ± 8* 21,500 ± 1,300** 39.3%
Sitagliptin (10 mg/kg) 142 ± 9* 22,300 ± 1,600** 37.0%

*p < 0.05, *p < 0.01 vs. Vehicle Control. Data are Mean ± SEM.

Table 2: Mechanistic Biomarker Modulation (Terminal Plasma at Week 4)

Treatment Group Plasma DPP-4 Inhibition (%) Active GLP-1 (pM) Fasting Insulin (ng/mL) HbA1c (%)
Vehicle Control 0% 4.5 ± 0.8 1.8 ± 0.3 7.8 ± 0.4
Compound-X (10 mg/kg) 45 ± 5* 8.2 ± 1.1* 2.1 ± 0.4 7.1 ± 0.3
Compound-X (30 mg/kg) 78 ± 6** 14.5 ± 1.5** 2.6 ± 0.5* 6.4 ± 0.2*
Compound-X (50 mg/kg) 85 ± 4** 16.8 ± 1.7** 2.9 ± 0.6* 6.1 ± 0.2**
Sitagliptin (10 mg/kg) 82 ± 5** 15.1 ± 1.6** 2.7 ± 0.5* 6.3 ± 0.3*

*p < 0.05, *p < 0.01 vs. Vehicle Control. Data are Mean ± SEM.

Visualizing the Scientific Rationale

Mechanism of Action of DPP-4 Inhibition

G cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 / GIP (Incretins) Food->GLP1 stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Beta_Cell β-Cell GLP1->Beta_Cell + stimulates Alpha_Cell α-Cell GLP1->Alpha_Cell - inhibits Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 CompoundX Compound-X (DPP-4 Inhibitor) CompoundX->DPP4 INHIBITS Glucose Blood Glucose Insulin Insulin Secretion Beta_Cell->Insulin increases Glucagon Glucagon Secretion Alpha_Cell->Glucagon decreases Insulin->Glucose lowers Glucagon->Glucose raises

Caption: The incretin pathway and the inhibitory action of Compound-X on DPP-4.

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vivo validation of this compound as a novel DPP-4 inhibitor. By utilizing the clinically relevant HFD/STZ rat model and integrating primary efficacy endpoints with mechanistic assays, researchers can generate a comprehensive data package. The successful execution of these protocols, yielding results similar to the hypothetical data presented, would provide strong preclinical evidence supporting the advancement of Compound-X into further development as a potential new therapy for Type 2 Diabetes.

References

  • Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2021). PubMed Central. [Link]

  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. (2023). bioRxiv. [Link]

  • GLP-1 receptor agonist. (n.d.). Wikipedia. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (2014). PubMed Central. [Link]

  • Active glucagon-like peptide 1 quantitation in human plasma: a comparison of multiple ligand binding assay platforms. (2015). PubMed. [Link]

  • Markers of glycemic control in the mouse: comparisons of 6-h- and overnight-fasted blood glucoses to Hb A1c. (2007). PubMed Central. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2018). PubMed Central. [Link]

  • Oral Glucose Tolerance Test. (2024). MMPC.org. [Link]

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. (2011). National Institutes of Health. [Link]

  • Modeling type 2 diabetes in rats using high fat diet and streptozotocin. (2012). PubMed Central. [Link]

  • Long term Glycemic Control Using Polymer Encapsulated, Human Stem-Cell Derived β-cells in Immune Competent mice. (2016). PubMed Central. [Link]

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. (2011). ResearchGate. [Link]

  • GIP and GLP‐1, the two incretin hormones: Similarities and differences. (2016). PubMed Central. [Link]

  • Comparison of western diet-induced obesity and streptozotocin mouse models: insights into energy balance, somatosensory dysfunction, and cardiac autonomic neuropathy. (2023). Frontiers. [Link]

  • Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. [Link]

  • Oral Glucose Tolerance Test in Mouse. (2020). Protocols.io. [Link]

  • Methods and Guidelines for Measurement of Glucagon in Plasma. (2019). MDPI. [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2019). MDPI. [Link]

  • LAB_056 Glucose Tolerance Test in Mice. (2022). Research Support, The University of Queensland. [Link]

  • Important aspects to consider when measuring GLP-1. (n.d.). Mercodia. [Link]

  • Identification of the DPP-IV Inhibitory Peptides from Donkey Blood and Regulatory Effect on the Gut Microbiota of Type 2 Diabetic Mice. (2022). MDPI. [Link]

  • Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. (2024). MDPI. [Link]

  • In Vivo and Computational Studies on Sitagliptin's Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer's Disease. (2023). MDPI. [Link]

  • Streptozotocin (STZ) high fat diet (HFD) model of diabetes. (n.d.). Sygnature Discovery. [Link]

  • Role of Incretins in Glucose Homeostasis. (2023). YouTube. [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. (2022). Cleveland Clinic. [Link]

  • Glycated Albumin and Continuous Glucose Monitoring Metrics in Dogs with Diabetes Mellitus: A Pilot Study. (2024). PubMed Central. [Link]

  • The effects of diet and streptozotocin on metabolism and gut microbiota in a type 2 diabetes mellitus mouse model. (2021). Taylor & Francis Online. [Link]

  • Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2021). ResearchGate. [Link]

  • Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. (2006). Diabetes Journal. [Link]

  • The Roles of Incretin Hormones GIP and GLP-1 in Metabolic and Cardiovascular Health: A Comprehensive Review. (2024). PubMed. [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol. (2022). PubMed Central. [Link]

  • Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. (2007). J Endocrinol Invest. [Link]

  • Impact of continuous glucose monitoring on glycemic control and its derived metrics in type 1 diabetes: a longitudinal study. (2023). Frontiers. [Link]

  • An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS. (2019). ResearchGate. [Link]

  • High-Fat Diet/Low-Dose Streptozotocin-Induced Type 2 Diabetes in Rats Impacts Osteogenesis and Wnt Signaling in Bone Marrow Stromal Cells. (2015). PLOS One. [Link]

  • Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. [Link]

  • Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. (2023). Frontiers. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Tetrahydropyrrolo[1,2-a]pyrazine Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and enzyme inhibition properties.[1][2] The arrangement of atoms and substituent groups within this three-dimensional structure gives rise to various isomers, each with the potential for distinct biological effects. Understanding the relationship between the isomeric form of these molecules and their cytotoxic activity is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

This guide provides a comparative analysis of the cytotoxic profiles of tetrahydropyrrolo[1,2-a]pyrazine derivatives, with a focus on how stereochemistry and positional isomerism influence their anticancer potential. We will delve into the established experimental protocols for assessing cytotoxicity, present available data on the activity of various analogs, and discuss the underlying structure-activity relationships (SAR).

Foundational Principles: Assessing Cytotoxicity in a High-Throughput Setting

To objectively compare the cytotoxic effects of different tetrahydropyrrolo[1,2-a]pyrazine isomers and their derivatives, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods widely employed for this purpose.[3][4] These assays measure the metabolic activity of cells, which in most cases, correlates with cell viability and proliferation.[5]

The underlying principle of the MTT assay involves the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The MTS assay functions similarly but utilizes a tetrazolium salt that is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.

The choice between MTT and MTS often depends on the specific cell line and experimental conditions. However, both provide a reliable and quantitative measure of cytotoxicity, typically expressed as the IC50 value—the concentration of a compound that inhibits cell growth by 50%.[3]

Experimental Workflow: A Step-by-Step Protocol for the MTT Assay

The following is a generalized, yet detailed, protocol for determining the cytotoxicity of test compounds using the MTT assay. This protocol is designed to be a self-validating system, incorporating necessary controls for accurate data interpretation.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis cell_seeding 1. Cell Seeding: Seed cells in a 96-well plate (1,000-100,000 cells/well) compound_prep 2. Compound Preparation: Prepare serial dilutions of tetrahydropyrrolo[1,2-a]pyrazine isomers cell_seeding->compound_prep Allow cells to adhere (6-24 hours) treatment 3. Cell Treatment: Add compound dilutions to wells compound_prep->treatment incubation 4. Incubation: Incubate for desired exposure time (e.g., 24, 48, or 72 hours) treatment->incubation mtt_addition 5. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well incubation->mtt_addition formazan_formation 6. Formazan Formation: Incubate for 2-4 hours until purple precipitate is visible mtt_addition->formazan_formation solubilization 7. Solubilization: Add 100 µL of detergent reagent (e.g., SDS in HCl) formazan_formation->solubilization read_absorbance 8. Read Absorbance: Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Data Analysis: Calculate cell viability and IC50 values read_absorbance->data_analysis

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a predetermined optimal density (typically 1 x 10^4 cells/well).[6]

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of each tetrahydropyrrolo[1,2-a]pyrazine isomer or derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action of the compounds.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Key Structural FeaturesReference
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP)A549 (Lung), HeLa (Cervical)19.94 (A549), 16.73 (HeLa)Diketone functionality and an isobutyl substituent.
5-Aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (Compound 3c)A549 (Lung) and others5.9Fused quinoline ring and a 3-hydroxyphenyl substituent.[7][8]
Imidazo[1,2-a]pyrazine derivativesVariousVariesFused imidazole ring. Activity is dependent on substituents.[9][10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The available data, though not a direct comparison of simple isomers, allows for the deduction of preliminary structure-activity relationships.

  • Influence of Substituents: The cytotoxicity of the tetrahydropyrrolo[1,2-a]pyrazine scaffold is highly dependent on the nature and position of its substituents. For example, the introduction of an aryl group, as seen in the 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, can confer potent cytotoxic activity, potentially through mechanisms like tubulin polymerization inhibition.[7] The presence of specific functional groups, such as the diketone and isobutyl moieties in PPDHMP, is also critical for its observed anticancer effects.

  • Stereochemistry: While data on the direct comparison of enantiomers of the parent tetrahydropyrrolo[1,2-a]pyrazine is scarce, studies on related heterocyclic systems provide some clues. For instance, in a study of bisdioxopiperazine analogs, the stereoisomers (+)-ICRF-187 and (-)-ICRF-186 were found to be equally cytotoxic.[11] This suggests that for some targets, the overall shape and pharmacophoric features of the molecule may be more critical than the absolute configuration at a single chiral center. However, this is not a universal rule, and the synthesis and evaluation of individual enantiomers of promising tetrahydropyrrolo[1,2-a]pyrazine derivatives is a crucial step in drug development to identify the more active and potentially less toxic isomer.[12]

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. A plausible mechanism for tetrahydropyrrolo[1,2-a]pyrazine derivatives could involve the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Apoptosis_Pathway

In this speculative model, a cytotoxic isomer could inhibit an upstream kinase like PI3K, leading to the downstream deactivation of Akt and mTOR. This would relieve the inhibition of pro-apoptotic proteins like Bad, ultimately promoting apoptosis and cell death. It is important to note that this is a generalized pathway, and the precise molecular targets of these compounds require further investigation.

Conclusion and Future Directions

The tetrahydropyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative data on the cytotoxicity of its isomers is limited, the study of its derivatives clearly indicates that both the nature of substituents and their spatial arrangement are critical determinants of biological activity.

Future research should focus on the stereoselective synthesis of different isomers of promising tetrahydropyrrolo[1,2-a]pyrazine derivatives and their systematic evaluation in a panel of cancer cell lines. Such studies, coupled with detailed mechanistic investigations, will be instrumental in elucidating the precise structure-activity relationships and identifying lead candidates with optimal therapeutic profiles for further preclinical and clinical development.

References

  • Gudimchuk, N., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • PubMed. (2014). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • PubMed. (2015). Bioassays for anticancer activities. PubMed. Available at: [Link]

  • ResearchGate. (2015). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • DergiPark. (2017). Quantitative structure activity relationships of cytotoxicity effect on various cancer cells of some imidazo[1,2-α]pyrazine d. DergiPark. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA. Available at: [Link]

  • PubMed. (1995). A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexrazoxane). PubMed. Available at: [Link]

  • MDPI. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. Available at: [Link]

  • DigitalCommons@TMC. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Available at: [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. PubChem. Available at: [Link]

  • PubMed. (2012). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. Available at: [Link]

  • MDPI. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • PubMed. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Cross-Referencing for Structural Elucidation: The Case of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Multi-faceted Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in a variety of biologically active compounds, making its derivatives, such as the titular 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, of significant interest. The journey from a synthesized powder to a well-characterized molecule relies on a synergistic application of multiple spectroscopic techniques. This guide provides an in-depth, practical comparison of expected spectroscopic data for this compound, cross-referenced with data from a structurally related analogue. Our objective is to not only present data but to illuminate the underlying principles that govern the spectral outputs, thereby empowering researchers to confidently characterize their own novel compounds.

This guide is structured to provide a comprehensive workflow, from sample preparation to data interpretation, grounded in the principles of scientific integrity and bolstered by authoritative references.

Predicted Spectroscopic Data for this compound

While extensive public databases do not currently house the experimental spectroscopic data for this compound, we can predict its spectral characteristics with a high degree of confidence based on the known effects of its constituent functional groups and the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: A Window into the Proton Environment

The presence of a chiral center at the C1 position renders the geminal protons on the adjacent methylene groups (C2 and the methyl groups of the isopropyl moiety) diastereotopic. This means they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.0 - 3.2m-
H-2a2.8 - 3.0m-
H-2b2.6 - 2.8m-
H-3a3.2 - 3.4m-
H-3b3.0 - 3.2m-
H-4a3.8 - 4.0t~6-8
H-4b3.8 - 4.0t~6-8
H-66.6 - 6.8t~2-3
H-76.0 - 6.2t~2-3
H-86.2 - 6.4t~2-3
-CH(CH₃)₂2.0 - 2.2septet~7
-CH(CH ₃)₂0.9 - 1.1d~7
-CH(CH ₃)₂0.8 - 1.0d~7

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The number of unique carbon signals in the ¹³C NMR spectrum will confirm the overall symmetry of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-160 - 65
C-250 - 55
C-345 - 50
C-455 - 60
C-6115 - 120
C-7105 - 110
C-8110 - 115
C-8a130 - 135
-C H(CH₃)₂30 - 35
-CH(C H₃)₂18 - 22
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
121[M - C₃H₇]⁺
94[Pyrrolo[1,2-a]pyrazine core]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H stretchAlkanes
1640-1550C=C stretchAromatic (pyrrole)
1470-1430C-H bendAlkanes
1380-1370C-H bendIsopropyl (gem-dimethyl)
1260-1000C-N stretchAmines

Comparative Spectroscopic Analysis: A Case Study with a Structural Analogue

To illustrate the impact of structural modifications on spectroscopic data, we will compare the predicted data for our target molecule with the available data for Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- . This diketone analogue shares the fused heterocyclic core but differs in the oxidation state of the pyrazine ring and the position of the isopropyl group.

Table 5: Comparative Analysis of ¹³C NMR Data

Carbon PositionPredicted Shift for Target (ppm)Reported Shift for Analogue (ppm)Rationale for Difference
C-160 - 65~165-170 (C=O)The presence of a carbonyl group in the analogue dramatically deshields the C-1 carbon, shifting it significantly downfield.
C-455 - 60~165-170 (C=O)Similar to C-1, the carbonyl at C-4 in the analogue results in a large downfield shift.
Pyrrole Ring Carbons105 - 135~110-130The electronic environment of the pyrrole ring is less affected by the changes in the pyrazine ring, resulting in similar chemical shifts.

Table 6: Comparative Analysis of Mass Spectrometry Data

FeaturePredicted for TargetReported for AnalogueRationale for Difference
Molecular Ion (M⁺)m/z 164m/z 196The two additional oxygen atoms and the different position of the isopropyl group in the analogue account for the higher molecular weight.
Key FragmentsLoss of isopropyl (m/z 121)Fragmentation of the diketopiperazine ringThe fragmentation pathways are entirely different due to the presence of the two carbonyl groups in the analogue, which direct the fragmentation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Employ a temperature program that allows for the separation of the analyte from any impurities.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Acquire data over a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • IR Spectrum Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Visualizing the Workflow and Structures

To provide a clear visual representation of the processes and the molecules discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR CrossReferencing Cross-Referencing with Analogues NMR->CrossReferencing MS->CrossReferencing IR->CrossReferencing Structure Final Structure Confirmation CrossReferencing->Structure

Caption: Workflow for the structural elucidation of novel compounds.

G cluster_target This compound cluster_analogue Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- Target Target Analogue Analogue

Caption: Molecular structures of the target compound and its analogue.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of a novel compound like this compound is a puzzle where each piece of spectroscopic data provides a unique and essential clue. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, and by cross-referencing this information with that of known analogues, researchers can achieve a high level of confidence in their structural assignments. This guide has provided a framework for this process, emphasizing not just the "what" but the "why" behind the data. Adherence to these principles of multi-faceted, self-validating analysis is a cornerstone of robust scientific research in the pharmaceutical sciences.

References

  • Katritzky, A. R., Jain, R., & Xu, Y. J. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220–8223. [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Characterization

Given the novelty of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a thorough hazard assessment is the necessary first step. This involves treating the compound as potentially hazardous until proven otherwise. The structure, containing a pyrazine ring, suggests that it may share toxicological properties with other pyrazine derivatives, which can range from irritants to compounds with more significant health effects.[1][2][3]

Inferred Potential Hazards:

  • Irritation: Many heterocyclic amines can cause skin and eye irritation.[1][2]

  • Toxicity: The toxicological properties of this specific compound are unknown. However, as a matter of prudence, it should be handled as a potentially toxic substance.

  • Environmental Hazards: The environmental fate and effects of this compound are not well-documented. Therefore, it must be prevented from entering the environment.

A summary of hazard information for related compounds is presented in the table below to inform our conservative approach.

CompoundCAS NumberKnown Hazards
Pyrazine290-37-9Flammable solid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
2-Isopropylpyrazine29460-90-0No classification data available, handle with care.[4]
tert-Butyl (7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate1204603-42-8Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[1]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to ensure compliance with general hazardous waste regulations.[5][6][7]

Step 1: Waste Identification and Segregation

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Segregate waste into the following categories:

    • Pure Compound: Unused or expired this compound.

    • Contaminated Labware: Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with the compound.

    • Aqueous Solutions: Solutions containing the compound.

    • Organic Solvent Solutions: Solutions of the compound in organic solvents.

Step 2: Container Selection and Labeling

  • Use only compatible, leak-proof containers for waste accumulation.[7]

  • All containers must be clearly labeled with the words "Hazardous Waste" .[7]

  • The label must also include:

    • The full chemical name: "this compound". Do not use abbreviations. [7]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.[6]

    • The associated hazards (e.g., "Potential Irritant," "Handle with Care").

Step 3: Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Ensure containers are kept closed at all times except when adding waste.[7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][8]

Step 4: Disposal Request and Pickup

  • Once a waste container is full, or if the compound is no longer needed, arrange for disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

The decision-making process for the disposal of this compound is illustrated in the flowchart below.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_procedure Disposal Procedure A Identify Waste Containing This compound B Consult Safety Data Sheet (SDS) for the specific compound. A->B C SDS Available? B->C D Follow SDS Section 13 Disposal Considerations. C->D Yes E Treat as Potentially Hazardous Waste. Proceed with caution. C->E No F Segregate Waste Streams: - Pure Compound - Contaminated Labware - Aqueous Solutions - Organic Solvent Solutions E->F G Select Compatible, Leak-Proof Containers F->G H Label Containers: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity - Accumulation Start Date - Potential Hazards G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Keep Containers Closed I->J K Arrange for Pickup by Environmental Health & Safety (EHS) J->K

Caption: Disposal workflow for this compound.

Part 3: Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material to avoid generating dust.[10][11]

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent.[10]

  • Reporting: Report the spill to your EHS department.

Part 4: Regulatory Compliance

Disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[5] It is imperative that all disposal activities comply with these regulations. Your institution's EHS department is the primary resource for ensuring compliance.

References

  • USP. (2020). USP-MSDS.
  • Greenbook. (2009).
  • Carl ROTH. (n.d.). Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2015). Safety Data Sheet - Isopropanol, Tech Grade, 99%.
  • CymitQuimica. (2024). Safety Data Sheet - tert-Butyl (7R,8aS)
  • Neogen. (2023).
  • Not specified. (2024).
  • Google Patents. (2012).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Moroccan Journal of Chemistry. (2022).
  • Sigma-Aldrich. (2024).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Fisher Scientific. (2023).
  • BenchChem. (2025).
  • Sci-Hub. (1948). 372. Pyrazine derivatives. Part VII.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 876721-10-7) are of significant interest.[1] Ensuring the safety of laboratory personnel is paramount, and a critical component of this is the correct selection and use of Personal Protective Equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Understanding the Hazard Profile

Before delving into specific PPE recommendations, it is crucial to understand the known and potential hazards associated with this compound. According to available safety information, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H320: Causes eye irritation. [1]

While comprehensive toxicological data may be limited for novel compounds, the pyrazine functional group and its derivatives warrant a cautious approach. Pyrazines are found in nature and are used as flavoring agents; however, in a laboratory setting, concentrated forms and related derivatives may present additional, uncharacterized hazards.[2] Therefore, the following PPE recommendations are based on the known hazards and the principle of "As Low As Reasonably Practicable" (ALARP) exposure.

Core PPE Ensemble for Routine Operations

For standard laboratory operations involving the handling of this compound in a well-ventilated area or a fume hood, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.The primary and most immediate hazard is serious eye irritation.[1] Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.
Hand Protection Disposable nitrile gloves.To prevent skin contact and subsequent irritation.[1] Nitrile offers good resistance to a broad range of chemicals for short-term use.[3] It is imperative to change gloves immediately upon contamination.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely.Protects the skin and personal clothing from spills and splashes.[3] While this specific compound is not rated as flammable, the use of flammable solvents in conjunction with it is common in a laboratory setting.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects the feet from spills and falling objects.[3]
Enhanced PPE for High-Risk Procedures

Certain procedures may increase the risk of exposure and necessitate an upgraded PPE ensemble. These include, but are not limited to:

  • Handling large quantities of the compound.

  • Procedures with a high potential for splashing or aerosol generation (e.g., sonication, vigorous mixing).

  • Working outside of a primary engineering control (e.g., fume hood).

In such scenarios, the following additions to the core PPE are essential:

  • Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes.[3]

  • Chemical-Resistant Apron or Coveralls: For large-scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide greater body protection.[4][5]

  • Double Gloving: Wearing two pairs of nitrile gloves can provide additional protection, especially during extended operations. The outer glove should be removed immediately upon contamination.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection should be determined by a thorough risk assessment of the specific procedure. While the current hazard profile does not indicate significant inhalation toxicity, the potential for aerosolization of this irritant compound warrants consideration.

  • When is respiratory protection needed? If there is a risk of generating dusts or aerosols and engineering controls (like a fume hood) are not available or insufficient, respiratory protection is required.[3]

  • What type of respirator? A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge would be appropriate for many scenarios.[4] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Procedural Guidance for PPE Use

The effectiveness of PPE is intrinsically linked to its proper use. The following procedural steps are critical:

  • Inspection: Always inspect PPE for damage (e.g., cracks, holes, degradation) before each use.

  • Donning and Doffing: Follow a strict protocol for putting on and taking off PPE to avoid cross-contamination. A general guideline is to don PPE before entering the work area and doff it before exiting, removing the most contaminated items first.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Decontamination and Disposal

Proper decontamination and disposal of used PPE are crucial to prevent secondary exposure.

  • Disposable PPE: Items such as gloves and disposable coveralls should be placed in a designated, sealed waste container for hazardous chemical waste.

  • Reusable PPE: Lab coats should be professionally laundered and not taken home. Goggles and face shields should be decontaminated according to institutional guidelines.

Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visualizing the PPE Selection Process

To aid in the rapid and accurate selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the nature of the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble Selection cluster_2 Final Checks & Disposal Start Start: Handling this compound Risk_Assessment Assess Procedure: Quantity, Splash/Aerosol Potential, Engineering Controls Start->Risk_Assessment Core_PPE Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Risk_Assessment->Core_PPE Routine Operation in Fume Hood Enhanced_PPE Enhanced PPE: - Core PPE + - Face Shield - Chemical-Resistant Apron/Coveralls - Double Gloving Risk_Assessment->Enhanced_PPE High-Risk Procedure (Large Quantity, High Splash Potential) Final_Checks Perform Final Checks: - Inspect PPE - Follow Donning/Doffing Procedures Core_PPE->Final_Checks Respiratory_Protection Consider Respiratory Protection: - NIOSH-approved Respirator Enhanced_PPE->Respiratory_Protection Aerosol Generation Risk Enhanced_PPE->Final_Checks Respiratory_Protection->Final_Checks Disposal Proper Disposal: - Segregate Hazardous Waste Final_Checks->Disposal

Caption: PPE Selection Workflow for Handling this compound.

References

  • INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Axxence Aromatic GmbH. Safety Data Sheet: NATURAL PYRAZINES 18. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • CPWR. Understanding the NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.